Benzothiazole-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVDQMYRPUHXPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342850 | |
| Record name | 1,3-Benzothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3622-04-6 | |
| Record name | 1,3-Benzothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzothiazole-2-carboxylic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzothiazole-2-carboxylic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of benzothiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features make it a valuable intermediate in the synthesis of various biologically active molecules.[1]
Core Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1] It is characterized by a high melting point and limited solubility in water, though it is soluble in many organic solvents.[1] The acidic nature of this compound is attributed to its carboxylic acid group.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂S | [2] |
| Molecular Weight | 179.20 g/mol | [2] |
| IUPAC Name | 1,3-benzothiazole-2-carboxylic acid | [2] |
| CAS Number | 3622-04-6 | [2] |
| SMILES | C1=CC=C2C(=C1)N=C(S2)C(=O)O | [2] |
| InChIKey | UUVDQMYRPUHXPB-UHFFFAOYSA-N | [2] |
| Appearance | White to light yellow powder | [1] |
| Melting Point | 106 °C (decomposes)[3][4], 196 - 200 °C[1], ~220-225 °C[1] | Multiple sources report varying melting points, suggesting possible differences in crystalline form or purity. |
| Boiling Point | 378.5 °C[3], 393.4 °C at 760 mmHg[1] | |
| pKa | 2.63[1], 2.92[3] | |
| Solubility | Slightly soluble in water | [1] |
| Density | 1.481 - 1.6 g/cm³ | [1] |
Chemical Structure
The structure of this compound consists of a benzene ring fused to a thiazole ring, with a carboxylic acid group attached at the 2-position of the thiazole ring. This planar, aromatic system is the basis for its chemical reactivity and biological activity.
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common method involves the oxidation of 2-methylbenzothiazole.
Protocol: Oxidation of 2-Methylbenzothiazole [5]
This protocol is adapted from a patented method and may require optimization.
Materials:
-
2-methylbenzothiazole
-
Sodium hydroxide
-
Ethanol
-
Water
-
Mononuclear metalloporphyrin catalyst (e.g., tetrakis-(p-chlorophenyl)iron porphyrin)
-
Oxygen or 30% Hydrogen peroxide
-
Hydrochloric acid
Procedure:
-
In a high-pressure reactor, combine 2-methylbenzothiazole, sodium hydroxide, and a solvent mixture of ethanol and water.
-
Add a catalytic amount (10-200 ppm) of the mononuclear metalloporphyrin catalyst.
-
Pressurize the reactor with oxygen (0.5-2.0 MPa) or add 30% hydrogen peroxide as the oxidant.
-
Heat the reaction mixture to 40-140°C and maintain for 2-12 hours.
-
After the reaction is complete, cool the mixture and dilute with water.
-
Acidify the solution with hydrochloric acid to precipitate the this compound.
-
Collect the product by filtration and purify by recrystallization.
-
The conversion and yield can be determined by High-Performance Liquid Chromatography (HPLC).[5]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Analysis
A reverse-phase HPLC method can be developed for the analysis of this compound, adapted from methods for similar compounds.[6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer) at a controlled pH. The exact ratio should be optimized for best separation.
Procedure:
-
Prepare a standard stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where the compound has maximum absorbance (this should be determined by a UV scan).
-
Inject the standards and the sample solution into the HPLC system.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for structural confirmation.
Sample Preparation:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Analysis:
-
Acquire ¹H and ¹³C NMR spectra. The expected chemical shifts and coupling constants should be compared with literature values or predicted data to confirm the structure.
Logical Workflow: From Synthesis to Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Biological Activities and Potential Applications
Derivatives of benzothiazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[7][8] This makes this compound a key starting material for the development of new therapeutic agents.[1] The benzothiazole core is also a structural component of luciferin, the light-emitting compound found in fireflies, highlighting its significance in biological systems.[9] Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is an active area of investigation.
References
- 1. This compound | Properties, Uses, Safety Data & Supplier in China [quinoline-thiophene.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemical.com [alfa-chemical.com]
- 4. This compound | 3622-04-6 [amp.chemicalbook.com]
- 5. CN104860901B - Preparation method of this compound - Google Patents [patents.google.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of Benzothiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of benzothiazole-2-carboxylic acid, a vital heterocyclic compound used as an intermediate in the pharmaceutical, agrochemical, and materials science sectors.[1] The document details its melting point and solubility characteristics, supported by established experimental protocols.
Core Physical and Chemical Properties
This compound (CAS: 3622-04-6) is a solid, typically appearing as a white to light yellow powder under normal conditions.[2] Its molecular structure, featuring a benzene ring fused to a thiazole ring with a carboxylic acid group at the 2-position, dictates its physicochemical behavior. The rigid, planar benzothiazole moiety contributes to strong intermolecular forces, influencing properties like its melting point and solubility.[2]
Table 1: General Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅NO₂S | [3] |
| Molecular Weight | 179.2 g/mol | [3][4] |
| Appearance | White to light yellow powder | [2] |
| Density | 1.481 - 1.508 g/cm³ | [2][3] |
| pKa | 2.63 | [2] |
| Boiling Point | 393.4 °C at 760 mmHg | [2] |
Melting Point
The melting point of a crystalline solid is a critical indicator of purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden this range. Reported values for this compound show some variation, which may be attributed to differences in sample purity or experimental conditions.
Table 2: Reported Melting Point of this compound
| Melting Point Range (°C) | Source(s) |
| 196 - 200 | [2] |
| 220 - 225 | [2] |
The high melting point is attributed to the strong intermolecular forces and stable molecular structure of the compound, requiring significant thermal energy to transition from a solid to a liquid state.[2]
A standard method for determining the melting point of an organic solid involves using a capillary tube and a heating apparatus, such as a Mel-Temp device or a Thiele tube.
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating apparatus alongside a calibrated thermometer.
-
Initial Rapid Heating: An initial, rapid determination is often performed to find the approximate melting point.
-
Precise Determination: A fresh sample is prepared. The apparatus is heated rapidly to about 15-20°C below the approximate melting point found in the previous step.
-
Slow Heating: The heating rate is then reduced to a slow and steady 1-2°C per minute. This slow rate ensures thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.
-
Replicates: The process should be repeated at least twice to ensure consistency.
Solubility Profile
The solubility of this compound is dictated by the polarity of its molecular structure. The presence of the non-polar benzothiazole ring system and the polar carboxylic acid group results in differential solubility across various solvents.[2]
Table 3: Solubility of this compound
| Solvent | Solvent Type | Solubility | Rationale | Source(s) |
| Water | Polar Protic | Slightly Soluble | While the carboxyl group can form hydrogen bonds, the large non-polar benzothiazole ring limits interaction with polar water molecules. | [2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good Solubility | The compound has good solubility in this organic solvent. | [2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good Solubility | The compound has good solubility in this organic solvent. | [2] |
| Ethanol | Polar Protic | Soluble | Benzothiazole compounds generally show favorable solubility in organic media like ethanol. | [5] |
| Methanol | Polar Protic | Soluble | Benzothiazole compounds generally show favorable solubility in organic media like methanol. | [5] |
This solubility profile is critical for selecting appropriate solvents for chemical reactions, purification processes, and formulation development.[2]
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[6]
-
Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired solvent.
-
Equilibration: The vial is sealed and agitated in a mechanical shaker or orbital incubator at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-72 hours).[6]
-
Phase Separation: After equilibration, the suspension is allowed to settle. The solid and liquid phases are then separated by centrifugation, followed by filtration of the supernatant through a fine-pored filter (e.g., 0.22 µm syringe filter) to remove any remaining microparticles.[6]
-
Sample Dilution: A precise volume of the clear, saturated filtrate is accurately diluted with a suitable solvent to bring the analyte concentration into the linear range of the quantification method.[6]
-
Quantification: The concentration of the dissolved compound in the diluted sample is determined using a calibrated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[6]
-
Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor. The final value is typically expressed in units of mg/mL or mol/L.[6]
Visualized Workflows and Pathways
To further illustrate the context in which these physical properties are relevant, the following diagrams depict a common synthesis route and the experimental workflow for solubility determination.
References
- 1. CN104860901B - Preparation method of this compound - Google Patents [patents.google.com]
- 2. This compound | Properties, Uses, Safety Data & Supplier in China [quinoline-thiophene.com]
- 3. Page loading... [wap.guidechem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
Synthesis of Benzothiazole-2-carboxylic Acid from 2-Methylbenzothiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of benzothiazole-2-carboxylic acid from 2-methylbenzothiazole, a key intermediate in the development of various pharmaceutical compounds. This document details two primary synthetic methodologies: a classical oxidation using potassium permanganate and a modern catalytic approach employing metalloporphyrins. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the selection and implementation of the most suitable synthetic route for their specific needs.
Introduction: The Significance of this compound
Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The benzothiazole scaffold is a crucial pharmacophore found in a wide array of biologically active molecules, exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules in drug discovery and development. Its derivatives are being investigated for a range of therapeutic applications, underscoring the importance of efficient and scalable synthetic routes to this key intermediate.
Synthetic Pathways from 2-Methylbenzothiazole
The primary strategy for the synthesis of this compound from 2-methylbenzothiazole involves the oxidation of the 2-methyl group. This guide focuses on two distinct and effective methods to achieve this transformation.
Method 1: Potassium Permanganate Oxidation
A well-established method for the oxidation of methylarenes to carboxylic acids involves the use of strong oxidizing agents like potassium permanganate. This approach is robust and can be performed with readily available reagents.
Method 2: Catalytic Oxidation with Metalloporphyrins
A more contemporary and "green" approach utilizes metalloporphyrin catalysts in the presence of an oxidant such as molecular oxygen or hydrogen peroxide. This method often proceeds under milder conditions and can offer improved selectivity and environmental compatibility.[1]
Comparative Data of Synthetic Methods
The selection of a synthetic method often depends on factors such as yield, reaction conditions, and scalability. The following table summarizes the quantitative data for the two described methods.
| Parameter | Method 1: Potassium Permanganate Oxidation | Method 2: Metalloporphyrin Catalytic Oxidation |
| Starting Material | 2-Methylbenzothiazole | 2-Methylbenzothiazole |
| Oxidizing Agent | Potassium permanganate (KMnO₄) | Oxygen (O₂) or 30% Hydrogen Peroxide (H₂O₂) |
| Catalyst | None | Mononuclear Metalloporphyrin (e.g., Tetrakis-(p-methoxyphenyl) iron porphyrin) |
| Solvent | Water | Water/Ethanol mixture |
| Auxiliary Reagent | Sodium carbonate (Na₂CO₃) | Sodium hydroxide (NaOH) |
| Temperature | Reflux | 40-140°C |
| Time | Not specified | 2-12 hours |
| Pressure | Atmospheric | 0.5-2.0 MPa (for O₂) |
| Conversion of 2-Methylbenzothiazole | Not specified | 14.61% - 32.27%[1] |
| Selectivity for this compound | Not specified | 41.26% - 93.17%[1] |
| Yield of this compound | Not specified | 7.65% - 15.5%[1] |
Detailed Experimental Protocols
Protocol for Method 1: Potassium Permanganate Oxidation
This protocol is based on the procedure reported by Vamsi Krishna K. et al.[1]
Materials:
-
2-Methylbenzothiazole (5.5 mmol)
-
Sodium carbonate (5.0 mmol)
-
Potassium permanganate (13.6 mmol)
-
Deionized water (80 ml)
-
Dilute sulfuric acid
-
Sodium metabisulfite
-
Dichloromethane
Procedure:
-
Suspend 2-methylbenzothiazole in a round-bottomed flask containing boiling deionized water and sodium carbonate.
-
Gradually add potassium permanganate to the suspension.
-
Heat the mixture under reflux until the characteristic pink color of the permanganate disappears.
-
Allow the reaction mixture to cool to room temperature.
-
Acidify the mixture with dilute sulfuric acid.
-
Reflux the acidified mixture for 30 minutes.
-
Reduce the excess permanganate by the careful addition of a small amount of sodium metabisulfite until the solution becomes colorless.
-
Extract the aqueous layer with dichloromethane to isolate the this compound.
-
Purify the product by recrystallization or other suitable chromatographic techniques.
Protocol for Method 2: Metalloporphyrin Catalytic Oxidation
This protocol is based on the method described in patent CN104860901B.[1]
Materials:
-
2-Methylbenzothiazole (0.57 g)
-
Sodium hydroxide (2 g)
-
Tetrakis-(p-methoxyphenyl) iron porphyrin (1.0 x 10⁻³ g)
-
Ethanol (30 mL)
-
Oxygen gas
-
Ultrapure water
-
Hydrochloric acid
Procedure:
-
In a high-pressure reactor, combine 2-methylbenzothiazole, sodium hydroxide, and tetrakis-(p-methoxyphenyl) iron porphyrin.
-
Add ethanol as the solvent.
-
Pressurize the reactor with oxygen to 1.6 MPa.
-
Heat the reaction mixture to 120°C and maintain for 8 hours with stirring.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Dilute the reaction mixture with ultrapure water.
-
Acidify the solution with hydrochloric acid to precipitate the product.
-
Filter the precipitate to obtain the crude this compound.
-
Purify the product by recrystallization.
Visualized Workflows and Pathways
To provide a clearer understanding of the chemical transformation and experimental processes, the following diagrams are provided.
Conclusion
The synthesis of this compound from 2-methylbenzothiazole can be effectively achieved through either potassium permanganate oxidation or a greener catalytic oxidation using metalloporphyrins. The choice between these methods will be guided by the specific requirements of the research, including desired yield, scalability, and environmental considerations. The detailed protocols and comparative data provided in this guide are intended to facilitate this decision-making process and support the ongoing development of novel benzothiazole-based therapeutics.
References
The Multifaceted Therapeutic Potential of Benzothiazole-2-Carboxylic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic heterocyclic compound, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] In particular, derivatives of benzothiazole-2-carboxylic acid have garnered significant attention for their potential in developing novel therapeutic agents against a range of diseases, including cancer, microbial infections, and inflammatory disorders.[2][3] This technical guide provides a comprehensive overview of the biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
This compound derivatives have demonstrated significant potential as anticancer agents, primarily by inhibiting cancer cell proliferation and inducing programmed cell death (apoptosis).[4][5] The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and growth.[4][6]
Quantitative Anticancer Data
The cytotoxic effects of various benzothiazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies. A lower IC₅₀ value indicates a more potent compound.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| KC12 | Benzothiazole Derivative | MDA-MB-231 (Breast Cancer) | 6.13 | [7] |
| KC21 | Benzothiazole-Thiazolidinedione Hybrid | MDA-MB-231 (Breast Cancer) | 10.77 | [7] |
| KC30 | Benzothiazole-Thiazolidinedione Hybrid | MDA-MB-231 (Breast Cancer) | 12.86 | [7] |
| FDI-6 (Reference) | Known FOXM1 Inhibitor | MDA-MB-231 (Breast Cancer) | 20.79 | [7] |
| Compound 4a | Benzothiazole-Thiazolidinedione Hybrid | HCT-116 (Colorectal Carcinoma) | 5.61 | [7] |
| Compound 4a | Benzothiazole-Thiazolidinedione Hybrid | HEPG-2 (Hepatocellular Carcinoma) | 8.24 | [7] |
| Sorafenib (Reference) | Kinase Inhibitor | HEPG-2 (Hepatocellular Carcinoma) | 4.52 | [7] |
| Compound A | 2-substituted benzothiazole | HepG2 (Hepatocellular Carcinoma) | 56.98 (24h), 38.54 (48h) | [6] |
| Compound B | 2-substituted benzothiazole | HepG2 (Hepatocellular Carcinoma) | 59.17 (24h), 29.63 (48h) | [6] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound derivatives (test compounds)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[6]
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds). Incubate for another 48-72 hours.[7]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
IC₅₀ Calculation: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) × 100. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.[7]
Caption: Workflow for determining the anticancer activity of benzothiazole derivatives using the MTT assay.
Signaling Pathways in Anticancer Activity
The anticancer effects of benzothiazole derivatives are often mediated through the modulation of critical signaling pathways that regulate cell proliferation, apoptosis, and inflammation. One such key pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is frequently dysregulated in cancer.[6]
Caption: Benzothiazole derivatives can inhibit the NF-κB signaling pathway, a key regulator of cancer cell proliferation and survival.
Antimicrobial Activity: A Broad Spectrum of Action
Benzothiazole derivatives have demonstrated significant antimicrobial activity against a wide range of pathogenic bacteria and fungi.[1][8] Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase and dihydrofolate reductase, thereby disrupting critical cellular processes.[9]
Quantitative Antimicrobial Data
The antimicrobial efficacy of benzothiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Derivative Class | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) | Reference |
| A1 | Benzothiazole Derivative | 12.5 | 25 | 12.5 | [10] |
| A2 | Benzothiazole Derivative | 25 | 50 | 25 | [10] |
| A9 | Benzothiazole Derivative | 12.5 | 25 | 12.5 | [10] |
| Ciprofloxacin (Standard) | Antibiotic | 6.25 | 6.25 | - | [10] |
| Amphotericin-B (Standard) | Antifungal | - | - | 6.25 | [10] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[7]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound derivatives (test compounds)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Amphotericin B)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[7]
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds and standard drugs in the appropriate broth.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).[7]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance with a microplate reader.[7]
Caption: A generalized workflow for determining the antimicrobial activity of benzothiazole derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Several benzothiazole derivatives have exhibited potent anti-inflammatory properties, suggesting their potential in treating various inflammatory conditions.[11][12] A common in vivo model to assess anti-inflammatory activity is the carrageenan-induced paw edema assay in rats.[11][12]
Quantitative Anti-inflammatory Data
The anti-inflammatory activity is often expressed as the percentage of inhibition of edema compared to a control group.
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference |
| Bt2 (5-chloro-1,3-benzothiazole-2-amine) | 100 | 78.13 | [11] |
| Bt7 (6-methoxy-1,3-benzothiazole-2-amine) | 100 | 78.13 | [11] |
| Diclofenac sodium (Standard) | 10 | 85.25 | [11] |
| 17c | 10 | 80 | [12] |
| 17i | 10 | 78 | [12] |
| Celecoxib (Standard) | 10 | 82 | [12] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay measures the ability of a compound to reduce acute inflammation.[11][12]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in sterile saline)
-
This compound derivatives (test compounds)
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds and the standard drug to the rats orally or intraperitoneally, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[1][13]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[13]
-
Calculation of Edema and Inhibition:
-
The volume of edema is calculated as the difference between the paw volume at a specific time point and the initial paw volume.
-
The percentage of inhibition of edema is calculated as: [(Vc - Vt) / Vc] × 100, where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
Caption: Workflow for the in vivo evaluation of anti-inflammatory activity using the carrageenan-induced paw edema model.
Synthesis of this compound Derivatives: A General Approach
The synthesis of this compound and its derivatives can be achieved through various chemical routes. A common method involves the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative.[13][14]
Caption: A generalized schematic for the synthesis of this compound derivatives.
Conclusion
Derivatives of this compound represent a promising class of compounds with diverse and potent biological activities. The data and protocols presented in this technical guide highlight their potential as lead compounds in the development of new anticancer, antimicrobial, and anti-inflammatory drugs. Further research focusing on structure-activity relationships and in vivo efficacy studies is warranted to fully elucidate their therapeutic potential and advance these promising molecules towards clinical applications.
References
- 1. inotiv.com [inotiv.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling Pathway Diagram [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
The Pharmacological Profile of the Benzothiazole-2-Carboxylic Acid Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole ring system, a bicyclic scaffold composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation in a multitude of therapeutic areas. This technical guide focuses specifically on the pharmacological profile of the benzothiazole-2-carboxylic acid scaffold, a key subset of benzothiazole derivatives characterized by a carboxylic acid group at the 2-position. This moiety often serves as a crucial anchor for interacting with biological targets, influencing the overall pharmacological properties of the molecule. This document provides a comprehensive overview of its diverse activities, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Diverse Pharmacological Activities
The this compound scaffold and its derivatives have been extensively studied and have shown promising activity in several key therapeutic areas. These include oncology, infectious diseases, inflammation, and neurodegenerative disorders. The structural versatility of the benzothiazole nucleus allows for modifications that can fine-tune its biological activity, selectivity, and pharmacokinetic properties.[1][2][3][4][5]
Anticancer Activity
A significant body of research has focused on the anticancer potential of benzothiazole derivatives.[6][7][8][9] Compounds bearing the this compound scaffold have been shown to exhibit cytotoxic and antiproliferative effects against a range of human cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of various enzymes and signaling pathways crucial for cancer cell survival and proliferation, such as tyrosine kinases, topoisomerase II, and the NF-κB pathway.[10][11][12]
Antimicrobial Activity
The benzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[3][13][14][15] Derivatives of this compound have demonstrated efficacy against a spectrum of pathogenic microorganisms, including bacteria and fungi. Their mode of action can involve the inhibition of essential microbial enzymes like DNA gyrase, dihydropteroate synthase (DHPS), and fungal lanosterol 14α-demethylase (CYP51).[14][16][17]
Anti-inflammatory Activity
Several benzothiazole derivatives have been reported to possess significant anti-inflammatory properties.[10][18][19] The mechanism underlying this activity often involves the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the downregulation of pro-inflammatory signaling pathways like the NF-κB pathway.[10][12][19]
Neuroprotective Activity
Emerging research has highlighted the potential of benzothiazole derivatives in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[20][21][22] Certain derivatives have shown the ability to inhibit enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are key targets in the management of these conditions.[1][20] Their antioxidant properties may also contribute to their neuroprotective effects by mitigating oxidative stress, a known factor in neuronal damage.[22]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, providing a comparative overview of the in vitro potency of representative benzothiazole derivatives.
Table 1: In Vitro Anticancer Activity of Benzothiazole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Citation |
| KC12 | Benzothiazole Derivative | MDA-MB-231 (Breast Cancer) | 6.13 | [23] |
| KC21 | Benzothiazole-Thiazolidinedione Hybrid | MDA-MB-231 (Breast Cancer) | 10.77 | [23] |
| KC30 | Benzothiazole-Thiazolidinedione Hybrid | MDA-MB-231 (Breast Cancer) | 12.86 | [23] |
| FDI-6 (Reference) | Known FOXM1 Inhibitor | MDA-MB-231 (Breast Cancer) | 20.79 | [23] |
| Compound 4a | Benzothiazole-Thiazolidinedione Hybrid | HCT-116 (Colorectal Carcinoma) | 5.61 | [23] |
| Compound 4a | Benzothiazole-Thiazolidinedione Hybrid | HEPG-2 (Hepatocellular Carcinoma) | 7.12 | [23] |
| 41 | Methoxybenzamide Benzothiazole | Various | 1.1 - 8.8 | [6] |
| 42 | Chloromethylbenzamide Benzothiazole | Various | 1.1 - 8.8 | [6] |
| 29 | Bromopyridine Acetamide Benzothiazole | SKRB-3 (Breast Cancer) | 0.0012 | [6] |
| 29 | Bromopyridine Acetamide Benzothiazole | SW620 (Colon Adenocarcinoma) | 0.0043 | [6] |
| 29 | Bromopyridine Acetamide Benzothiazole | A549 (Lung Carcinoma) | 0.044 | [6] |
| 29 | Bromopyridine Acetamide Benzothiazole | HepG2 (Hepatocellular Carcinoma) | 0.048 | [6] |
| 51 | Dichlorophenyl Chlorobenzothiazole | HOP-92 (Non-small cell lung cancer) | 0.0718 | [6][9] |
| 4 | Benzothiazole Derivative | 60 Human Tumor Cell Lines | 0.683 - 4.66 | [7] |
| 4e | Benzothiazole Acylhydrazone | A549 (Lung Carcinoma) | 0.03 | [11] |
| 4d | Benzothiazole Acylhydrazone | C6 (Glioma) | 0.03 | [11] |
| 4h | Benzothiazole Acylhydrazone | C6 (Glioma) | 0.03 | [11] |
Table 2: In Vitro Antimicrobial Activity of Benzothiazole Derivatives
| Compound ID | Target Organism | MIC (mM) | Citation |
| 16c | S. aureus | 0.025 | [16] |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for key experiments frequently cited in the evaluation of this compound derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[23]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized benzothiazole derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional few hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method
This method is a qualitative or semi-quantitative test used to determine the susceptibility of bacteria to various antimicrobial compounds.[1]
-
Media Preparation: A sterile nutrient agar medium is prepared and poured into sterile Petri dishes.
-
Inoculation: The solidified agar plates are uniformly inoculated with a standardized suspension of the test microorganism (e.g., Bacillus subtilis, Escherichia coli).[1]
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).[1] Control discs with the solvent alone and a standard antibiotic (e.g., Ciprofloxacin) are also prepared.[1][3]
-
Incubation: The discs are placed on the surface of the inoculated agar plates, which are then incubated at 37°C for 24 hours.[1]
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1]
Acetylcholinesterase (AChE) Inhibition Assay
This assay is employed to screen for potential inhibitors of AChE, an enzyme implicated in Alzheimer's disease.[1]
-
Enzyme and Substrate Preparation: Solutions of acetylcholinesterase (AChE) and a substrate (e.g., acetylthiocholine iodide) are prepared in a suitable buffer.[1]
-
Inhibitor Preparation: The test compounds (benzothiazole derivatives) are dissolved in a suitable solvent to prepare a range of concentrations.[1]
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the AChE enzyme, the test compound, and a chromogenic reagent like DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).[1]
-
Reaction Initiation and Measurement: The reaction is initiated by adding the substrate. The activity of the enzyme is monitored by measuring the change in absorbance at a specific wavelength over time using a microplate reader.[1] The rate of the reaction is proportional to the enzyme activity, and a decrease in the rate in the presence of the test compound indicates inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key concepts related to the pharmacological evaluation of the this compound scaffold.
Caption: A generalized workflow for the discovery and evaluation of novel benzothiazole derivatives.
Caption: Postulated anti-inflammatory signaling pathway modulated by benzothiazole derivatives.
Conclusion
The this compound scaffold remains a highly privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The continued exploration of structure-activity relationships, coupled with the elucidation of their mechanisms of action at a molecular level, will undoubtedly pave the way for the discovery of new and effective drugs based on this remarkable heterocyclic core. Further in vivo studies are warranted to translate the promising in vitro findings into clinical applications.[3][15][23]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. jchr.org [jchr.org]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. jchr.org [jchr.org]
- 16. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents[v1] | Preprints.org [preprints.org]
- 20. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2- Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Benzothiazole-2-carboxylic Acid: A Versatile Scaffold in Organic Synthesis for Drug Discovery and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzothiazole-2-carboxylic acid, a heterocyclic compound featuring a benzene ring fused to a thiazole ring with a carboxylic acid moiety at the 2-position, has emerged as a privileged building block in organic synthesis. Its unique structural features and reactivity have positioned it as a valuable scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data on biological activities, and visualizations of relevant signaling pathways are presented to serve as a practical resource for researchers in the field.
Introduction
The benzothiazole core is a prominent structural motif found in a wide range of biologically active compounds, including approved drugs and investigational agents.[1][2][3] The presence of this heterocyclic system often imparts desirable pharmacological properties, such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[2][4][5] this compound, as a readily functionalizable derivative, offers a convenient entry point for the synthesis of diverse libraries of compounds with therapeutic potential. The carboxylic acid group can be easily converted into amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[6][7]
Physicochemical Properties
This compound is a white to light yellow crystalline solid.[8] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅NO₂S | [9] |
| Molecular Weight | 179.20 g/mol | [9] |
| Melting Point | 184-185 °C | [10] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | [8] |
| pKa | ~3-4 (estimated for the carboxylic acid) | N/A |
| Appearance | White to light yellow powder | [8] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.
Oxidation of 2-Methylbenzothiazole
One common method involves the oxidation of the readily available 2-methylbenzothiazole. Various oxidizing agents can be employed, with potassium permanganate being a classical choice.[11]
Experimental Protocol: Oxidation of 2-Methylbenzothiazole with Potassium Permanganate [11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2-methylbenzothiazole (1 equivalent) in a suitable solvent such as a mixture of pyridine and water.
-
Addition of Oxidant: Slowly add a solution of potassium permanganate (KMnO₄) (excess, typically 3-4 equivalents) in water to the stirred suspension. The addition should be done portion-wise to control the exothermic reaction.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.
-
Acidification: Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This will precipitate the this compound.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to afford the pure this compound.[12]
A patent also describes a method using oxygen or hydrogen peroxide as the oxidant in the presence of a metalloporphyrin catalyst, offering a greener alternative.[13]
Condensation of 2-Aminothiophenol with Oxalic Acid Derivatives
Another versatile approach is the condensation of 2-aminothiophenol with a two-carbon electrophile, such as oxalic acid or its derivatives. This method directly constructs the benzothiazole ring with the desired carboxylic acid functionality.
This compound as a Synthetic Building Block
The true utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery.
Amide Bond Formation
The carboxylic acid moiety is readily activated for amide bond formation, a key reaction in the synthesis of many biologically active compounds. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an activating agent like N-hydroxybenzotriazole (HOBt) are commonly employed.[3][14][15]
Experimental Protocol: General Procedure for Amide Coupling [15][16]
-
Reaction Setup: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) at 0 °C, add HOBt (1.1-1.5 equivalents).
-
Activation: Add EDCI·HCl (1.1-1.5 equivalents) portion-wise to the reaction mixture and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture, followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure amide derivative.
This amide coupling strategy has been extensively used to synthesize a wide array of benzothiazole-2-carboxamides with diverse biological activities.
Biological Applications and Signaling Pathways
Derivatives of this compound have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and infectious diseases.
Anticancer Activity
A substantial body of research has highlighted the anticancer properties of benzothiazole derivatives. Many of these compounds exert their effects by inhibiting key signaling pathways that are often dysregulated in cancer.[2]
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[17] Its aberrant activation is a hallmark of many cancers, making it an attractive target for drug development. Several benzothiazole derivatives have been identified as potent inhibitors of this pathway.[8][18]
Below is a diagram illustrating the inhibition of the PI3K/AKT/mTOR pathway by a generic benzothiazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. ricerca.unich.it [ricerca.unich.it]
- 11. CN104860901B - Preparation method of this compound - Google Patents [patents.google.com]
- 12. CN105198835B - The synthesis technique of the formic acid of benzothiazole 2 - Google Patents [patents.google.com]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
The Ubiquitous Benzothiazole: An In-depth Guide to its Natural Occurrence and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] While a vast number of synthetic benzothiazole derivatives have been developed, nature itself is a prolific source of these intriguing compounds. Found in organisms ranging from the humble firefly to deep-sea sponges, naturally occurring benzothiazoles exhibit a remarkable array of biological functions, from bioluminescence to potent antitumor activity.[1][2] This technical guide provides a comprehensive overview of benzothiazole-containing compounds of natural origin, detailing their sources, biological activities, and the experimental methodologies used for their study.
Naturally Occurring Benzothiazole-Containing Compounds
Benzothiazole alkaloids, though relatively rare, are found in a variety of terrestrial and marine life.[2] Their structural complexity ranges from simple derivatives to intricate polycyclic systems. A summary of notable naturally occurring benzothiazole compounds and their sources is presented below.
| Compound | Natural Source(s) | Organism Type |
| Benzothiazole | Tea leaves (Camellia sinensis), Cranberries, Aspergillus clavatus, Micrococcus sp. | Plant, Fungus, Bacterium |
| Firefly Luciferin | Fireflies (e.g., Luciola cruciata), Click Beetles | Insect |
| Dercitin | Dercitus species sponge | Marine Sponge |
| Nordercitin, Dercitamine, Dercitamide, Cyclodercitin | Dercitus sp. and Stellata sp. sponges | Marine Sponge |
| Thiazo-rifamycins (e.g., Rifamycin P, Rifamycin Q) | Nocardia mediterranei (mutant strains) | Bacterium |
| 6-Hydroxybenzothiazole-5-acetic acid | Actinosynnema sp., Paecilomyces lilacinus | Bacterium, Fungus |
| Violatinctamine | Cystodytes cf. violatinctus | Marine Tunicate |
| Erythrazole A and B | Erythrobacter sp. | Marine Bacterium |
Biosynthesis and Biological Signaling Pathways
The natural production of benzothiazoles often involves unique biosynthetic pathways. Understanding these pathways and how the resulting compounds interact with biological systems is crucial for drug development.
Biosynthesis of Firefly Luciferin
The bioluminescence of fireflies is a classic example of a biological process involving a benzothiazole. The light-emitting molecule, D-luciferin, is synthesized in the firefly's lantern. The proposed biosynthetic pathway involves the condensation of two molecules of L-cysteine with p-benzoquinone (or its precursor, 1,4-hydroquinone), accompanied by decarboxylation.[3][4]
Mechanism of Action: Dercitin and DNA Intercalation
Dercitin, a cytotoxic alkaloid from a marine sponge, exerts its antitumor effects primarily through DNA intercalation.[5] This interaction disrupts DNA and RNA synthesis, leading to cell death.[5] This mechanism is a common feature of many planar aromatic alkaloids used in cancer chemotherapy.
Modulation of MAPK Signaling Pathway by Marine Alkaloids
Marine alkaloids, as a class, have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][6] The MAPK cascade (including ERK, JNK, and p38) is a critical regulator of cellular processes, and its dysregulation is a hallmark of many cancers.[3][6] While the specific interactions of most benzothiazole alkaloids with this pathway are still under investigation, it represents a promising area for future research.
Quantitative Bioactivity Data
The biological activity of naturally occurring benzothiazoles has been quantified in various studies. The following table summarizes some of the key findings, providing a basis for comparison and further investigation.
| Compound | Bioactivity | Cell Line / Organism | Measurement | Value |
| Dercitin | Cytotoxicity | P388 (murine leukemia) | IC50 | 63-150 nM[5] |
| Cytotoxicity | Human leukemia, lung, and colon tumor cells | IC50 | 63-150 nM[5] | |
| Erythrazole B | Cytotoxicity | H1325 (NSCLC) | IC50 | 1.5 µM[7] |
| Cytotoxicity | H2122 (NSCLC) | IC50 | 2.5 µM[7] | |
| Cytotoxicity | HCC366 (NSCLC) | IC50 | 6.8 µM[7] | |
| Rifamycin S derivatives | Antitubercular | Mycobacterium tuberculosis | MIC | Varies[8] |
| Thiazole derivatives | Antimicrobial | MRSA and S. aureus | MIC | Varies[9] |
NSCLC: Non-Small Cell Lung Cancer
Experimental Methodologies
The isolation and characterization of benzothiazole-containing compounds from natural sources require a combination of extraction, chromatographic, and spectroscopic techniques.
General Workflow for Isolation and Purification
A typical experimental workflow for the isolation of a benzothiazole natural product involves bioassay-guided fractionation. This process starts with a crude extract from the source organism, which is then separated into fractions that are tested for biological activity. The most active fractions undergo further purification until the pure compound is isolated.
Isolation Protocols: A Note on Practical Application
Detailed, step-by-step protocols for the extraction and isolation of specific natural products are often not fully disclosed in scientific literature. However, the general principles are consistent.
-
Extraction of Dercitin from Dercitus sp. sponge: The sponge is extracted with a mixture of NH4OH and CH2Cl2. The crude extract is then purified using counter-current chromatography (CCC) to yield dercitin.[10]
-
Isolation of Erythrazoles from Erythrobacter sp.: Bioassay-guided fractionation of the bacterial extract is performed to isolate erythrazoles A and B.[11]
-
Isolation of Violatinctamine from Cystodytes cf. violatinctus: The tunicate is extracted with a mixture of ethyl acetate, methanol, and water. The resulting crude extract is partitioned, and the CH2Cl2 fraction is subjected to chromatography on Sephadex LH-20, followed by further purification on a silica gel column to yield violatinctamine.[12]
Structural Characterization
Once a pure compound is isolated, its chemical structure is determined using a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound. Fragmentation patterns can give clues about the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule, which is particularly useful for compounds with conjugated systems.
Conclusion
Naturally occurring benzothiazole-containing compounds represent a structurally diverse and biologically significant class of molecules. From the well-known firefly luciferin to potent marine-derived alkaloids, these compounds offer unique scaffolds for drug discovery and development. While the isolation and characterization of these often rare molecules present significant challenges, the potential rewards in the form of novel therapeutic agents are substantial. Further exploration of the vast biodiversity of our planet will undoubtedly uncover new benzothiazole natural products with exciting and valuable biological activities.
References
- 1. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 3. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment [mdpi.com]
- 4. Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity and nucleic acid binding properties of dercitin, a new acridine alkaloid isolated from a marine Dercitus species sponge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erythrazoles A-B, cytotoxic benzothiazoles from a marine-derived Erythrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of novel substituted 8-amino, 8-thio, and 1,8-pyrazole congeners of antitubercular rifamycin S and rifampin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Erythrazoles A-B, Cytotoxic Benzothiazoles from a Marine-Derived Erythrobacter sp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Benzothiazole Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole, a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring, serves as a pivotal scaffold in the realm of medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities and structural versatility, which allows for interaction with a diverse range of biological targets.[1][3] This privileged structure is present in several clinically approved drugs, such as Riluzole for amyotrophic lateral sclerosis (ALS) and Pramipexole for Parkinson's disease, highlighting its therapeutic relevance.[2][4] The broad biological activities of benzothiazole derivatives encompass anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects, making them a subject of intensive research in drug discovery and development.[5][6]
Chemical Properties and Synthesis
The benzothiazole core is a planar aromatic system, and its chemical reactivity allows for substitutions at various positions, enabling the modulation of its physicochemical and pharmacological properties.[7] The unique methine center in the thiazole ring is a key site for chemical modification.[8]
A common and established method for the synthesis of the benzothiazole skeleton involves the condensation of 2-aminothiophenols with various electrophilic reagents such as carboxylic acids, acyl chlorides, aldehydes, or nitriles.[7][9] Green chemistry approaches for the synthesis of benzothiazole derivatives have also been developed, utilizing environmentally benign solvents like glycerol and catalyst-free conditions.
Anticancer Activity of Benzothiazole Derivatives
A significant area of investigation for benzothiazole derivatives is their potential as anticancer agents. These compounds have demonstrated potent in vitro and in vivo antitumor activities against a multitude of cancer cell lines, including those of the breast, colon, lung, and prostate.[6][10] The anticancer mechanisms of action are varied and often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][8]
Quantitative Data on Anticancer Activity
The antiproliferative activity of various benzothiazole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A selection of these findings is summarized in the tables below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| 12 | HT29 (Colon) | 0.015 | - | - | [10] |
| H460 (Lung) | 0.28 | - | - | [10] | |
| A549 (Lung) | 1.53 | - | - | [10] | |
| MDA-MB-231 (Breast) | 0.68 | - | - | [10] | |
| 29 | SKRB-3 (Breast) | 0.0012 | - | - | [10] |
| SW620 (Colon) | 0.0043 | - | - | [10] | |
| A549 (Lung) | 0.044 | - | - | [10] | |
| HepG2 (Liver) | 0.048 | - | - | [10] | |
| 34 | Colo205 (Colon) | 5.04 | Etoposide | - | [10] |
| U937 (Lymphoma) | 13.9 | Etoposide | - | [10] | |
| MCF-7 (Breast) | 30.67 | Etoposide | - | [10] | |
| A549 (Lung) | 30.45 | Etoposide | - | [10] | |
| 41 | Various | 1.1 - 8.8 | Cisplatin | - | [10] |
| 42 | Various | 1.1 - 8.8 | Cisplatin | - | [10] |
| 55 | HT-29 (Colon) | 0.024 | - | - | [10] |
| H460 (Lung) | 0.29 | - | - | [10] | |
| A549 (Lung) | 0.84 | - | - | [10] | |
| MDA-MB-231 (Breast) | 0.88 | - | - | [10] | |
| Compound A (nitro-substituted) | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | Sorafenib | 10 (48h) | [2] |
| Compound B (fluoro-substituted) | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | Sorafenib | 10 (48h) | [2] |
| 4a | PANC-1 (Pancreatic) | 27 ± 0.24 | Gemcitabine | 52 ± 0.72 | [9] |
| 4b | PANC-1 (Pancreatic) | 35 ± 0.51 | Gemcitabine | 52 ± 0.72 | [9] |
Signaling Pathways in Anticancer Action
Benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. Two such critical pathways are the NF-κB and the interconnected AKT/ERK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival.[2] Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy.[2] Certain 2-substituted benzothiazole derivatives have been shown to inhibit the proliferation of hepatocellular carcinoma cells by modulating the NF-κB/COX-2/iNOS signaling pathway.[2]
Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.
AKT/ERK Signaling Pathway
The PI3K/AKT and RAS/RAF/MEK/ERK signaling pathways are central to regulating cell proliferation, survival, and metabolism, and their concurrent activation is common in many cancers.[1] Crosstalk between these two pathways plays a significant role in tumorigenesis and drug resistance.[10] Some benzothiazole derivatives have been found to inhibit both the AKT and ERK signaling pathways in cancer cells.[11]
References
- 1. calonmedical.com [calonmedical.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
Spectroscopic Analysis of Benzothiazole-2-carboxylic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Benzothiazole-2-carboxylic acid, a molecule of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, outlines experimental protocols for data acquisition, and presents a logical workflow for its synthesis and characterization.
Introduction
This compound is a heterocyclic compound incorporating a benzothiazole core functionalized with a carboxylic acid group at the 2-position. The benzothiazole moiety is a prominent scaffold in a multitude of pharmacologically active compounds. The addition of a carboxylic acid group provides a handle for further chemical modification and can significantly influence the molecule's physicochemical and biological properties. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in research and development settings.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~13.0 - 14.0 | Singlet, broad | COOH |
| ~8.2 - 8.4 | Doublet | Ar-H |
| ~8.0 - 8.2 | Doublet | Ar-H |
| ~7.6 - 7.8 | Triplet | Ar-H |
| ~7.5 - 7.7 | Triplet | Ar-H |
Note: The exact chemical shifts and coupling constants for the aromatic protons can vary depending on the solvent and concentration. The carboxylic acid proton signal is often broad and may exchange with residual water in the solvent.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~165 - 170 | C=O (Carboxylic Acid) |
| ~150 - 155 | C2 (Thiazole Ring) |
| ~135 - 140 | Quaternary Ar-C |
| ~125 - 130 | Ar-CH |
| ~120 - 125 | Ar-CH |
Note: The chemical shifts are approximate and based on data for related benzothiazole derivatives. A ¹³C NMR spectrum for this compound is noted as being available in the SpectraBase database, though the specific data was not retrieved in the search[1].
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad, Strong |
| ~3100 - 3000 | C-H stretch (Aromatic) | Medium |
| ~1710 - 1680 | C=O stretch (Carboxylic Acid) | Strong |
| ~1600 - 1450 | C=C stretch (Aromatic) | Medium to Strong |
| ~1300 - 1200 | C-O stretch (Carboxylic Acid) | Medium |
| ~1200 - 1000 | In-plane C-H bend (Aromatic) | Medium |
| ~900 - 650 | Out-of-plane C-H bend (Aromatic) | Strong |
Note: The characteristic broad O-H stretch of the carboxylic acid is a key diagnostic feature in the IR spectrum.
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of this compound, based on methods reported for similar compounds[2][3][4].
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Dimethyl sulfoxide (DMSO-d₆) is often a suitable choice due to the potential for hydrogen bonding with the carboxylic acid proton[4].
-
Instrumentation: Utilize a high-field NMR spectrometer, for example, a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher[4].
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS)[2].
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet first, which is then automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum will show absorbance or transmittance as a function of wavenumber (cm⁻¹). Identify and label the significant absorption bands.
Synthesis and Characterization Workflow
The synthesis of this compound can be achieved through various synthetic routes. A common method involves the oxidation of 2-methylbenzothiazole. The following diagram illustrates a typical workflow from synthesis to spectroscopic characterization.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
This workflow begins with the oxidation of a suitable precursor, followed by purification of the crude product. The identity and purity of the final compound are then confirmed using NMR and IR spectroscopy.
Logical Relationship of Spectroscopic Data
The interpretation of spectroscopic data relies on the logical correlation between the observed signals and the known structural features of the molecule. The following diagram illustrates this relationship for this compound.
Caption: Logical flow from molecular structure to spectroscopic data interpretation.
References
Benzothiazole-2-Carboxylic Acid: A Core Scaffold for Diverse Biological Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole-2-carboxylic acid is a heterocyclic organic compound that serves as a fundamental building block in medicinal chemistry. While direct studies on the specific mechanism of action of this compound in biological systems are limited, its core structure, the benzothiazole scaffold, is a well-established pharmacophore present in a wide array of biologically active compounds.[1] This guide provides a comprehensive overview of the known and potential mechanisms of action, biological targets, and signaling pathways associated with benzothiazole-based compounds, with a focus on derivatives that share a structural lineage with this compound. This information is intended to provide a foundational understanding for researchers exploring the therapeutic potential of this chemical class. This compound is frequently utilized as a key intermediate in the synthesis of more complex molecules with demonstrated pharmacological properties.[2][3]
Potential and Known Mechanisms of Action
The biological activities of benzothiazole derivatives are diverse and depend on the specific substitutions on the benzothiazole ring.[4] These mechanisms primarily revolve around enzyme inhibition and the modulation of key signaling pathways involved in various disease processes.
Enzyme Inhibition
The benzothiazole scaffold is a recurring motif in the structure of various enzyme inhibitors. The planar, aromatic system of the benzothiazole ring is thought to fit into the active sites of several enzymes, leading to their inhibition.[1]
Carbonic Anhydrases (CAs): Several benzothiazole derivatives have been identified as inhibitors of carbonic anhydrases, a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1][5] Inhibition of CAs has therapeutic applications in conditions like glaucoma and certain types of cancer.[1][6]
DNA Gyrase and Topoisomerases: The benzothiazole moiety is found in compounds that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][7] This inhibition is a key mechanism for the antibacterial activity of these compounds.
Protein Kinases: Certain benzothiazole derivatives act as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[8]
Succinate Dehydrogenase (SDH): Novel benzothiazole-containing compounds have been developed as inhibitors of succinate dehydrogenase, an enzyme crucial in the mitochondrial electron transport chain, showing potential as fungicides.[9]
Other Enzymes: The benzothiazole scaffold has also been implicated in the inhibition of other enzymes such as dihydropteroate synthase (DHPS) and MurD ligase in bacteria, and firefly luciferase.[4][10][11]
Modulation of Signaling Pathways
NF-κB Signaling Pathway: Some 2-substituted benzothiazole compounds have been shown to exert anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway.[12] This inhibition leads to the downregulation of inflammatory mediators like COX-2 and iNOS.[12]
STAT3 Signaling Pathway: Benzothiazole derivatives have been designed as potent inhibitors of the STAT3 signaling pathway, which is often constitutively activated in cancer cells and plays a crucial role in tumor cell proliferation, survival, and invasion.
Quantitative Data on Benzothiazole Derivatives
The following tables summarize the inhibitory activities of various benzothiazole derivatives against different biological targets. It is important to note that this data pertains to derivatives and not to this compound itself.
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides | PC3 (Prostate) | <0.075 | [8] |
| Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast) | 0.0012 | [13][14] |
| Substituted bromopyridine acetamide benzothiazole | SW620 (Colon) | 0.0043 | [13][14] |
| Substituted bromopyridine acetamide benzothiazole | A549 (Lung) | 0.044 | [13][14] |
| Substituted bromopyridine acetamide benzothiazole | HepG2 (Liver) | 0.048 | [13][14] |
| Nitro and Fluorine substituted benzothiazoles | HepG2 (Liver) | 56.98 and 59.17 | [12] |
| Benzothiazole–carboxamide hybrid (4-OH substituted) | MCF-7 (Breast) | 6.56 | [3] |
| Benzothiazole–carboxamide hybrid (4-OH substituted) | HCT-116 (Colon) | 7.83 | [3] |
Table 2: Enzyme Inhibition by Benzothiazole Derivatives
| Enzyme Target | Compound Class | IC50 / Ki | Reference |
| Carbonic Anhydrase II (hCA II) | Amino acid-benzothiazole conjugates | 2.9 - 88.1 µM (Ki) | [5] |
| Carbonic Anhydrase V (hCA V) | Amino acid-benzothiazole conjugates | 2.9 - 88.1 µM (Ki) | [5] |
| Monoamine Oxidase B (MAO-B) | N,N-dimethyl-2-(6-methoxy-1,3-benzothiazol-2-yl)ethan-1-amine | 40.3 ± 1.7 nM (IC50) | [4] |
| Dihydropteroate Synthase (DHPS) | 4-(benzo[d]thiazol-2-yl)-5-aryl-1H-pyrazol-3(2H)-one derivatives | 7.85 - 11.17 µg/mL (IC50) | [4] |
| c-Jun N-terminal kinase (JNK) | 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole | 1.8 µM (IC50) | [4] |
| Staphylococcus aureus MurD | Benzothiazol-2-ylcarbamodithioates | 13.37 µM (IC50) | [10] |
Table 3: Antimicrobial Activity of Benzothiazole Derivatives
| Microbial Strain | Compound Class | MIC (µg/mL) | Reference |
| Escherichia coli | Benzothiazole bearing amides | 7.81 | [15] |
| Staphylococcus aureus | Benzothiazole bearing amides | 15.6 | [15] |
| Klebsiella pneumoniae | Benzothiazole bearing amides | 3.91 | [15] |
| Escherichia coli | Amino-benzothiazole Schiff base analogues | 15.62 | [16] |
| Pseudomonas aeruginosa | Amino-benzothiazole Schiff base analogues | 15.62 | [16] |
| Escherichia coli | Isatin-benzothiazole derivatives | 3.1 | [16] |
| Pseudomonas aeruginosa | Isatin-benzothiazole derivatives | 6.2 | [16] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for the evaluation of benzothiazole derivatives are provided below.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.[8]
1. Cell Culture:
-
Seed cancer cells (e.g., PC3, MCF-7) in 96-well plates at a density of 5 × 10³ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
3. MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
4. Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[1]
1. Reaction Setup:
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions.
-
On ice, set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
2. Enzyme Reaction:
-
Initiate the reaction by adding DNA gyrase to each tube.
-
Incubate the reactions at 37°C for 1 hour.
3. Reaction Termination and Analysis:
-
Stop the reactions by adding a stop solution containing SDS and EDTA.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with an appropriate DNA stain (e.g., ethidium bromide) and visualize under UV light.
4. Data Analysis:
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the supercoiling activity.
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase.[5]
1. Method:
-
A stopped-flow instrument is used to measure the enzyme-catalyzed CO₂ hydration activity.
2. Reaction Mixture:
-
The assay solution contains a buffer (e.g., HEPES-Tris), a pH indicator (e.g., 4-nitrophenol), and purified CA isoenzyme.
3. Procedure:
-
The reaction is initiated by bubbling CO₂ gas into the assay solution.
-
The time course of the pH change due to bicarbonate formation is monitored by the change in absorbance of the pH indicator.
4. Data Analysis:
-
The catalytic activity is expressed as the rate of proton formation.
-
Inhibition constants (Ki) are determined by plotting the enzyme activity against the concentration of the inhibitor.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of benzothiazole derivatives.
Caption: Kinase inhibition by a benzothiazole derivative.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: General experimental workflow for activity screening.
Conclusion
This compound represents a critical starting point for the development of a multitude of potent and specific therapeutic agents. While the compound itself has not been extensively studied for its biological activities, the vast body of research on its derivatives underscores the immense potential of the benzothiazole scaffold. The mechanisms of action for these derivatives are varied, ranging from the inhibition of key enzymes involved in cancer and infectious diseases to the modulation of critical cellular signaling pathways. This guide provides a comprehensive, albeit indirect, overview of the mechanistic possibilities for compounds derived from this compound. Further research is warranted to explore the direct biological effects of the parent compound and to continue the rational design of novel derivatives with enhanced therapeutic profiles. The provided data, protocols, and pathway diagrams serve as a valuable resource for scientists and researchers dedicated to advancing drug discovery in this promising area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Properties, Uses, Safety Data & Supplier in China [quinoline-thiophene.com]
- 3. japsonline.com [japsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, molecular docking, binding free energy calculation and molecular dynamics simulation studies of benzothiazol-2-ylcarbamodithioates as Staphylococcus aureus MurD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Blueprint: Unraveling the Structural Parallels Between Firefly Luciferin and Therapeutic Benzothiazole Derivatives
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Nature itself provides a prime example of a biologically active benzothiazole in the form of firefly luciferin, the substrate responsible for the mesmerizing phenomenon of bioluminescence. This technical guide explores the profound structural similarity between firefly luciferin and the vast class of synthetic benzothiazole derivatives. We will dissect their shared chemical architecture, compare their biological roles, and provide detailed experimental frameworks to underscore why this naturally occurring molecule serves as a vital blueprint for the rational design of novel therapeutics.
The Core Structural Connection: A Shared Heritage
At the heart of this discussion lies a fundamental chemical relationship: firefly luciferin is a naturally occurring, substituted benzothiazole derivative.[1][2][3] Its formal chemical name, (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid, explicitly identifies the core benzothiazole moiety.[1][3]
-
Benzothiazole: This parent structure consists of a five-membered thiazole ring fused to a benzene ring.[2] This planar, bicyclic system is synthetically versatile and possesses a unique electronic configuration that facilitates interactions with various biological targets.[4]
-
Firefly Luciferin: This molecule features the benzothiazole ring system as its northern anchor. Fused to this core at the 2-position is a dihydrothiazole ring bearing a carboxylic acid group, which is crucial for its interaction with the luciferase enzyme.[1][5]
The inherent similarity is not merely incidental; it is the foundation upon which the diverse biological activities of thousands of synthetic benzothiazole derivatives are built.
Biosynthesis and Synthetic Accessibility: Nature's Lead and Laboratory's Follow
The natural production of luciferin provides insight into the formation of the benzothiazole ring, a process chemists have replicated and diversified extensively in the lab.
Biosynthesis of Firefly Luciferin
The biosynthesis of firefly luciferin in the insect's lantern organ involves the crucial condensation of two molecules of L-cysteine with p-benzoquinone.[5][6] This biological pathway solidifies the benzothiazole nucleus as a construct derived from simple, naturally available precursors.[7]
General Synthesis of Benzothiazole Derivatives
The synthetic versatility of the benzothiazole core is a major reason for its prevalence in drug discovery.[8] The most common and robust methods involve the condensation of 2-aminothiophenols with a wide variety of reagents, including aldehydes, carboxylic acids, and acid chlorides.[2][9] This allows for the systematic and efficient introduction of diverse functional groups, particularly at the 2-position, to modulate biological activity.[10]
From Bioluminescence to Broad-Spectrum Bioactivity
While sharing a core structure, the biological roles of luciferin and its synthetic cousins diverge significantly, showcasing the scaffold's functional plasticity.
Firefly Luciferin: A Substrate for Light
The primary biological function of D-luciferin is to act as the substrate for the enzyme firefly luciferase.[11] In a multi-step, ATP-dependent reaction, luciferin is oxidized to form an unstable dioxetanone intermediate. The breakdown of this intermediate releases energy in the form of light, a process with an exceptionally high quantum yield.[1] This high efficiency has made the luciferin-luciferase system a cornerstone of biotechnology for applications like reporter gene assays, ATP sensing, and in vivo imaging.[1][12]
Benzothiazole Derivatives: A Pharmacological Arsenal
In contrast, synthetic benzothiazole derivatives have been developed to target a vast array of biological processes implicated in human disease. The scaffold's ability to be readily modified allows for the fine-tuning of its interaction with specific enzymes, receptors, and cellular pathways. This has led to the discovery of compounds with potent activities, including:
-
Anticancer: Targeting pathways like EGFR, VEGFR, and PI3K, and inducing apoptosis.[8][13]
-
Antimicrobial & Antifungal: Exhibiting efficacy against resistant pathogens.[14][15]
-
Anti-inflammatory: Modulating key enzymatic pathways in the inflammatory cascade.[13]
-
Neuroprotective: Showing promise in models of neurodegenerative diseases, such as Riluzole for ALS.[8]
Quantitative Data Comparison
The following tables summarize key quantitative data for firefly luciferin analogues and representative therapeutic benzothiazole derivatives, highlighting the impact of structural modifications.
Table 1: Properties of Firefly Luciferin and Selected Analogues This table demonstrates how modifications to the core luciferin structure, itself a benzothiazole, can alter its interaction with luciferase and its light-emitting properties, which is critical for advanced imaging applications.[16]
| Compound/Analogue | Key Structural Modification | Bioluminescence Maxima (λmax, nm) | Relative Intensity (%) vs. Luciferin | Reference |
| D-Luciferin | Natural Substrate | 550-570 | 100 | [1] |
| Benzimidazole Analogue | Benzothiazole replaced with Benzimidazole | 574 | 0.3 | [17] |
| Benzofuran Analogue | Benzothiazole replaced with Benzofuran | 563 | 4.4 | [17] |
| Benzothiophene Analogue | Benzothiazole replaced with Benzothiophene | 523 | 0.8 (intensity), >400 (total light) | [17][18] |
| Benzoxazole Analogue | Benzothiazole replaced with Benzoxazole | 518 | 0.3 | [17] |
Table 2: Biological Activities of Representative Synthetic Benzothiazole Derivatives This table illustrates the therapeutic potential of the benzothiazole scaffold, where different substitutions yield compounds that potently inhibit targets relevant to cancer and inflammation.
| Compound ID | Therapeutic Area | Molecular Target/Assay | Potency (IC₅₀, µM) | Reference |
| Compound B7 ¹ | Anticancer / Anti-inflammatory | A431 cell proliferation | 1.88 ± 0.12 | [13] |
| A549 cell proliferation | 2.15 ± 0.11 | [13] | ||
| IL-6 production (RAW264.7) | 1.77 ± 0.14 | [13] | ||
| TNF-α production (RAW264.7) | 2.04 ± 0.16 | [13] | ||
| Compound 30 ² | Antitubercular | M. tuberculosis Shikimate Kinase | 1.84 | [10] |
| M. tuberculosis H37Rv growth | <0.517 | [10] | ||
| ¹ 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | ||||
| ² A bis-benzothiazole-based compound |
Key Experimental Protocols
Protocol: In Vitro Firefly Luciferase Activity Assay
This protocol outlines the standard method for quantifying the light output from the luciferase-luciferin reaction, essential for screening luciferin analogues or inhibitors.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer solution (e.g., 25 mM Tris-phosphate, pH 7.8) containing 8 mM MgSO₄, 0.1 mM EDTA, and 1 mM DTT.
- Luciferase Stock: Reconstitute lyophilized firefly luciferase in the assay buffer to a working concentration (e.g., 1 µg/mL). Store on ice.
- ATP Solution: Prepare a 10 mM ATP solution in the assay buffer.
- Luciferin/Analogue Solution: Prepare a 1 mM stock solution of D-luciferin or a synthetic analogue in the assay buffer.
2. Assay Procedure:
- Pipette 100 µL of the luciferase working solution into the wells of a white, opaque 96-well microplate.
- Add 5 µL of the compound to be tested (or buffer for control).
- Initiate the reaction by injecting 100 µL of a reaction mix containing ATP (final concentration 0.5 mM) and D-luciferin (final concentration 0.5 mM) into each well.
- Immediately measure the luminescence signal (Relative Light Units, RLU) using a plate-reading luminometer with an integration time of 1-10 seconds.
3. Data Analysis:
- Subtract background RLU from wells containing no luciferase.
- Calculate the percentage of activity relative to the control (luciferin only) to determine the efficacy of analogues or the inhibitory effect of test compounds.
Protocol: General Synthesis of a 2-Substituted Benzothiazole
This protocol provides a generalized workflow for the synthesis of a benzothiazole derivative via condensation, a cornerstone reaction for building libraries of these compounds.[9]
1. Materials:
- 2-aminothiophenol
- A substituted benzaldehyde (R-CHO)
- Solvent (e.g., Ethanol, DMF, or Acetonitrile)
- Oxidizing agent (e.g., 30% H₂O₂, Cerium Ammonium Nitrate)
2. Reaction Setup:
- In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and the substituted benzaldehyde (1.0 eq) in the chosen solvent.
- Stir the mixture at room temperature to form the intermediate Schiff base.
- Slowly add the oxidizing agent (e.g., H₂O₂) dropwise to the stirring solution. An exotherm may be observed.
- Heat the reaction mixture to a specified temperature (e.g., 50 °C or reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).
3. Work-up and Purification:
- Once the reaction is complete, cool the mixture to room temperature.
- If a precipitate forms, collect the solid product by vacuum filtration. If not, concentrate the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the pure 2-substituted benzothiazole derivative.
4. Characterization:
- Confirm the structure of the final product using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and HPLC.
Conclusion and Future Outlook
The structural relationship between firefly luciferin and therapeutic benzothiazole derivatives is clear and compelling. Luciferin stands as a testament to nature's use of this privileged scaffold for a highly specific and efficient biological function. For drug discovery scientists, it serves as both an inspiration and a foundational blueprint. The synthetic tractability of the benzothiazole core allows for the creation of vast chemical libraries, where strategic modifications lead to compounds with finely tuned pharmacological profiles targeting a wide range of diseases.[4][19]
Future research will continue to build upon this legacy. The development of novel luciferin analogues is pushing the boundaries of in vivo imaging, enabling deeper tissue visualization and more sensitive tracking of biological processes.[16] Simultaneously, the rational design of new benzothiazole-based drugs, informed by decades of structure-activity relationship studies, holds the promise of delivering more potent and selective therapies for cancer, infectious diseases, and neurodegenerative disorders.[20][21] The simple firefly's light, therefore, continues to illuminate a powerful and productive path in modern medicinal chemistry.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Benzothiazole - Wikipedia [en.wikipedia.org]
- 3. Firefly Luciferin | C11H8N2O3S2 | CID 92934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzothiazole: A versatile molecular scaffold for modern drug delivery and therapeutic innovation [aristonpubs.com]
- 5. Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis | PLOS One [journals.plos.org]
- 6. Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of firefly luciferin. Probable formation of benzothiazole from p-benzoquinone and cysteine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 12. Firefly luciferin - Wikipedia [en.wikipedia.org]
- 13. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pcbiochemres.com [pcbiochemres.com]
- 16. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel heterocyclic analogues of firefly luciferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel heterocyclic analogues of firefly luciferin. | Semantic Scholar [semanticscholar.org]
- 19. jchemrev.com [jchemrev.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Green Synthesis of Benzothiazole-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of Benzothiazole-2-carboxylic acid. The methodologies presented focus on environmentally benign approaches, including microwave-assisted and solvent-free techniques, to minimize the use of hazardous reagents and solvents, reduce reaction times, and simplify purification procedures.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and lengthy procedures. The adoption of green chemistry principles in the synthesis of this important intermediate is crucial for sustainable chemical manufacturing. This document outlines modern, efficient, and eco-friendly methods for its preparation. The primary green approach detailed is the direct condensation of 2-aminothiophenol with oxalic acid under microwave irradiation.
Comparative Data of Green Synthesis Methods
The following table summarizes quantitative data for the green synthesis of various 2-substituted benzothiazoles via microwave-assisted condensation of 2-aminothiophenol with different carboxylic acids. This data, extrapolated from studies on similar compounds, provides a comparative framework for the synthesis of this compound.
| Carboxylic Acid Substrate | Product | Reaction Time (min) | Microwave Power | Yield (%) | Reference |
| Acetic Acid | 2-Methylbenzothiazole | 15 | 300 W | 85 | [1] |
| Phenylacetic Acid | 2-Benzylbenzothiazole | 20 | Full Power | 92 | [1] |
| Benzoic Acid | 2-Phenylbenzothiazole | 20 | Full Power | 88 | [1] |
| Phthalic Acid | 2-(2-Carboxyphenyl)benzothiazole | 20 | Full Power | 75 | [1] |
| Oxalic Acid (Proposed) | This compound | ~20 | Full Power | (Predicted) ~70-80 | N/A |
Experimental Protocols
This section provides detailed protocols for the green synthesis of this compound.
Method 1: Microwave-Assisted Solvent-Free Synthesis
This protocol is adapted from the general procedure for the microwave-assisted synthesis of 2-substituted benzothiazoles.[1] It offers a rapid, efficient, and solvent-free route to the target molecule.
Materials:
-
2-Aminothiophenol
-
Oxalic acid dihydrate
-
A dedicated microwave reactor
-
Glass vials suitable for microwave synthesis
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a microwave process vial, combine 2-aminothiophenol (1.0 mmol, 125 mg) and oxalic acid dihydrate (1.5 mmol, 189 mg).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at full power for 20 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Extract the product by adding ethyl acetate (20 mL) to the reaction mixture.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 15 mL) to remove unreacted oxalic acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and the proposed reaction pathway for the green synthesis of this compound.
Caption: Experimental workflow for microwave-assisted synthesis.
Caption: Proposed reaction pathway for benzothiazole formation.
References
Application Note: Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles
A Researcher's Guide to Rapid, Efficient, and Green Synthesis Protocols
Introduction: The Benzothiazole Scaffold and the Advent of Microwave Chemistry
The benzothiazole core, a bicyclic system containing fused benzene and thiazole rings, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] Several clinically approved drugs, such as the ALS treatment Riluzole, contain the 2-substituted benzothiazole moiety, underscoring its therapeutic significance.[4] Beyond pharmaceuticals, these compounds are integral to the development of dyes, corrosion inhibitors, and vulcanization accelerators.[3]
Traditionally, the synthesis of benzothiazoles involves methods that often require harsh conditions, long reaction times, and the use of hazardous solvents. The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, aligning with the principles of green chemistry.[5] Microwave irradiation offers a highly efficient, non-contact method of energy transfer, directly heating polar molecules in the reaction mixture.[3] This leads to a dramatic reduction in reaction times—often from hours to mere minutes—along with cleaner reaction profiles, improved yields, and minimized solvent usage.[5][6][7] This guide provides a detailed overview of the principles, mechanisms, and practical protocols for the microwave-assisted synthesis of 2-substituted benzothiazoles.
Mechanistic Rationale: The Chemistry Behind the Speed
The most prevalent pathway for synthesizing 2-substituted benzothiazoles is the condensation reaction between a 2-aminothiophenol and an aldehyde, carboxylic acid, or a derivative thereof.[8][9][10] The reaction mechanism, accelerated under microwave conditions, generally proceeds through two key stages:
-
Schiff Base Formation: The amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (imine).
-
Intramolecular Cyclization & Oxidation: The nucleophilic thiol group (-SH) then attacks the imine carbon in an intramolecular fashion, forming a transient benzothiazoline ring.[5] This unstable intermediate is subsequently oxidized to the stable, aromatic 2-substituted benzothiazole. In many protocols, atmospheric oxygen or a mild oxidant facilitates this final step.[5][10]
Microwave energy significantly accelerates these steps by efficiently overcoming the activation energy barriers for both dehydration and cyclization, resulting in rapid product formation.
Figure 1: General reaction mechanism for the synthesis of 2-substituted benzothiazoles.
Experimental Protocols
The following protocols are designed for use with a dedicated laboratory microwave reactor capable of controlling temperature and/or pressure.
Protocol A: Acetic Acid-Promoted Condensation of 2-Aminothiophenol and Aldehydes (Solvent-Free)
This protocol is adapted from methodologies emphasizing green chemistry principles by using a catalytic amount of a weak acid under solvent-free conditions.[10]
Materials and Reagents:
-
2-Aminothiophenol (1.0 mmol)
-
Substituted aromatic aldehyde (1.0 mmol)
-
Glacial acetic acid (2.0 mmol, catalytic amount)
-
Ethanol (for recrystallization)
-
Microwave reaction vessel (10 mL) with a magnetic stir bar
-
Silica gel for Thin Layer Chromatography (TLC)
-
TLC developing solvent (e.g., n-hexane:ethyl acetate, 8:2)
Equipment:
-
Monowave or multi-mode laboratory microwave reactor
-
Magnetic stirrer hotplate
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Place 2-aminothiophenol (1.0 mmol), the chosen aldehyde (1.0 mmol), and a magnetic stir bar into a 10 mL microwave reaction vessel.
-
Add a catalytic amount of glacial acetic acid (2.0 mmol) to the vessel. For solid aldehydes, ensure the reactants are thoroughly mixed.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 600 W, adjust based on instrument) for 3-10 minutes. It is recommended to use intermittent irradiation (e.g., 30-second intervals) to prevent overheating.[10] The target temperature is often in the range of 60-120°C.
-
Monitor the reaction's progress using TLC.
-
After completion, allow the vessel to cool to room temperature.
-
Extract the crude product by adding a suitable solvent like ethyl acetate and washing with water or a mild base (e.g., sat. NaHCO₃ solution) to remove the acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the solid product by recrystallization from ethanol to yield the pure 2-substituted benzothiazole.[10]
Protocol B: Synthesis from 2,2'-Diaminodiphenyldisulfide in PEG
This method provides an alternative starting material and utilizes Polyethylene Glycol (PEG) as a green, recyclable solvent.[9]
Materials and Reagents:
-
2,2'-Diaminodiphenyldisulfide (2.5 mmol)
-
Substituted aromatic aldehyde (5.0 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, catalyst)
-
Polyethylene Glycol 200 or 400 (PEG-200/400) (5 mL)
-
Ethanol
-
Cold water
-
Microwave-safe Erlenmeyer flask (25 mL)
Equipment:
-
Domestic or laboratory microwave oven (power must be controllable)
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
In a 25 mL Erlenmeyer flask, combine the 2,2'-diaminodiphenyldisulfide (2.5 mmol), the corresponding aldehyde (5.0 mmol), PEG-200/400 (5 mL), and p-TsOH (0.1 mmol).[9]
-
Place the open flask into the microwave oven.
-
Irradiate the mixture for 10-15 minutes at a moderate power setting (e.g., 450-560 W).[9]
-
Once the reaction is complete (monitored by TLC), remove the flask and allow it to cool to room temperature.
-
Add ethanol (10 mL) to the cooled mixture. The product may crystallize directly.
-
If the product does not crystallize, precipitate it by adding cold water (50 mL).
-
Isolate the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization if necessary.
Figure 2: A generalized workflow for microwave-assisted benzothiazole synthesis.
Data and Comparative Analysis
The primary advantages of microwave-assisted synthesis are quantitative. The data below, compiled from various studies, illustrates the dramatic improvements in efficiency.
Table 1: Comparison of Microwave vs. Conventional Heating
| Product (Substituent) | Method | Reaction Time | Yield (%) | Reference |
| 2-Phenylbenzothiazole | Conventional | 2-8 hours | 70-85% | [6] |
| 2-Phenylbenzothiazole | Microwave | 3-10 minutes | 90-96% | [6][10] |
| 2-(4-Chlorophenyl)benzothiazole | Conventional | 5 hours | 82% | [5] |
| 2-(4-Chlorophenyl)benzothiazole | Microwave | 10 minutes | 95% | [5] |
| 2-(4-Nitrophenyl)benzothiazole | Conventional | 6 hours | 80% | [5] |
| 2-(4-Nitrophenyl)benzothiazole | Microwave | 12 minutes | 94% | [5] |
Table 2: Substrate Scope for Microwave-Assisted Synthesis (2-Aminothiophenol + Aldehyde)
This table demonstrates the method's versatility with various aromatic aldehydes bearing both electron-donating (EDG) and electron-withdrawing (EWG) groups.
| Aldehyde Substituent (R) | Time (min) | Yield (%) | Reference |
| H (Benzaldehyde) | 3 | 96% | [10] |
| 4-OCH₃ | 5 | 94% | [10] |
| 4-CH₃ | 4 | 95% | [10] |
| 4-Cl | 4 | 95% | [10] |
| 4-NO₂ | 10 | 92% | [10] |
| 2-Cl | 5 | 90% | [10] |
| 3,4-O-CH₂-O- (Piperonal) | 5 | 95% | [11] |
Expert Insights & Troubleshooting
-
Causality of Catalyst Choice: While many reactions proceed without a catalyst, acidic promoters like acetic acid or p-TsOH facilitate the dehydration step (Schiff base formation), often leading to faster and cleaner conversions, especially with less reactive aldehydes.[10]
-
Solvent Selection: The choice of solvent is critical. High-polarity solvents like DMF, DMSO, PEG, or glycerol absorb microwave energy efficiently.[12] However, solvent-free reactions represent the "greenest" approach, minimizing waste and simplifying purification.[10] When using solvents, ensure they have a sufficiently high boiling point to accommodate the reaction temperatures.
-
Temperature vs. Power Control: Modern microwave reactors allow for either power or temperature control. For reproducibility and safety, temperature control is superior. It prevents thermal runaway and ensures consistent reaction conditions, which is crucial for method validation in drug development.
-
Handling of 2-Aminothiophenol: This key starting material is prone to air oxidation, where it can dimerize to 2,2'-diaminodiphenyldisulfide. For best results, use freshly opened or purified 2-aminothiophenol, or store it under an inert atmosphere (e.g., argon or nitrogen).
-
Purification Strategy: The high efficiency of microwave reactions often yields a crude product of high purity. In many cases, simple filtration and washing or recrystallization from a solvent like ethanol is sufficient, avoiding the need for column chromatography.[5][10]
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the production of 2-substituted benzothiazoles. It is an authoritative, trustworthy, and highly efficient methodology that offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[5] The protocols and data presented herein provide a robust foundation for researchers, scientists, and drug development professionals to implement this powerful technology, accelerating the discovery and production of novel benzothiazole-based compounds.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
One-Pot Synthesis of Benzothiazole Derivatives from 2-Aminothiophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of benzothiazole derivatives, a critical scaffold in medicinal chemistry and materials science. The methodologies outlined herein focus on the condensation reaction between 2-aminothiophenol and a variety of carbonyl-containing compounds, highlighting green, efficient, and versatile synthetic routes.
Introduction
Benzothiazole and its derivatives are privileged heterocyclic structures that form the core of numerous pharmacologically active compounds and functional materials. Their diverse biological activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The one-pot synthesis from readily available 2-aminothiophenol is a highly attractive strategy for the construction of these molecules, offering advantages in terms of operational simplicity, reduced waste, and cost-effectiveness. This document summarizes various catalytic systems and reaction conditions for this transformation, providing researchers with a comprehensive guide for the synthesis of 2-substituted benzothiazoles.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the one-pot synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes. This data allows for a direct comparison of reaction efficiency under different conditions.
| Catalyst | Aldehyde Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Alkyl carbonic acid (from CO2 and Methanol) | Benzaldehyde | Methanol | 60 | 12 h | 87 | [1][2][3] |
| Fe3O4-Serine-CuI Nanoparticles | Aromatic aldehydes | Water | Reflux | Not Specified | High | [4] |
| Iodine | Aromatic aldehydes | DMF | Not Specified | Not Specified | Good to Excellent | [5] |
| ZnO Nanoparticles | Salicylaldehyde | Solvent-free | Room Temperature | 30 min | 80 | [6] |
| H2O2/HCl | Aromatic aldehydes | Ethanol | Room Temperature | 45-60 min | 85-94 | [6][7][8] |
| MoO3 Nanorods | Aromatic aldehydes | Solvent-free | Not Specified | Lower reaction time | Not Specified | [6] |
| Cu(II)-containing nano-silica triazine dendrimer | Aryl aldehydes | Not Specified | Not Specified | 15-90 min | 87-98 | [6] |
| Ag2O | Aromatic aldehydes | Microwave | 80 | 4-8 min | 92-98 | [6] |
| Amberlite IR120 resin | Aromatic/Heteroaryl aldehydes | Microwave | 85 | 5-10 min | 88-95 | [6] |
| SnP2O7 | Aromatic aldehydes | Ethanol or Methanol | Not Specified | 8-35 min | 87-95 | [7][8][9] |
| Zn(OAc)2·2H2O | Aromatic/Aliphatic/Heterocyclic aldehydes | Solvent-free | 80 | Not Specified | 67-96 | [10][11] |
| Visible Light (catalyst-free) | Aromatic/Heteroaromatic/Aliphatic aldehydes | Not Specified | Not Specified | 6 h | Good | [7][12] |
Experimental Workflow
The general workflow for the one-pot synthesis of benzothiazole derivatives from 2-aminothiophenol is depicted below. The process typically involves the mixing of reactants and a catalyst, followed by heating or irradiation, and subsequent product isolation.
Caption: General workflow for the one-pot synthesis of benzothiazoles.
Reaction Mechanism
The formation of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes proceeds through a well-established reaction pathway. The initial step involves the condensation of the amino group of 2-aminothiophenol with the carbonyl group of the aldehyde to form a Schiff base intermediate. This is followed by an intramolecular cyclization, where the thiol group attacks the imine carbon. Finally, an oxidation step, either by an external oxidant or atmospheric oxygen, leads to the aromatic benzothiazole ring system.
Caption: Plausible reaction mechanism for benzothiazole formation.
Detailed Experimental Protocol: Synthesis of 2-Phenylbenzothiazole using H2O2/HCl
This protocol provides a step-by-step guide for the synthesis of 2-phenylbenzothiazole, a representative example of the one-pot synthesis methodology, using a simple and efficient catalytic system.[6][7][8]
Materials:
-
2-Aminothiophenol (1.0 mmol, 125 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 0.1 mL)
-
30% Hydrogen Peroxide (H2O2) (6.0 mmol)
-
Concentrated Hydrochloric Acid (HCl) (3.0 mmol)
-
Ethanol
-
Distilled Water
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Stir bar
Procedure:
-
Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: To the stirring solution, add 30% hydrogen peroxide (6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (3.0 mmol) at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 45-60 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, pour the mixture into ice-cold water (50 mL).
-
Product Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-phenylbenzothiazole.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and by comparing its melting point with the literature value.
Applications in Drug Development
The benzothiazole scaffold is a cornerstone in the development of novel therapeutic agents. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal pharmacophore. Some notable applications include:
-
Anticancer Agents: Many benzothiazole derivatives exhibit potent antitumor activity by targeting various cellular pathways.
-
Antimicrobial Agents: The benzothiazole nucleus is present in several compounds with broad-spectrum antibacterial and antifungal properties.
-
Neuroprotective Agents: Certain derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
-
Imaging Agents: The fluorescent properties of some benzothiazole derivatives make them suitable for use as probes in bioimaging.
The one-pot synthetic strategies detailed in this document provide a facile and efficient means to generate libraries of benzothiazole derivatives for high-throughput screening and lead optimization in drug discovery programs. The development of green and sustainable methods further enhances the appeal of these compounds for industrial-scale production.[9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. One-pot Three-component Synthesis of 2-Substituted Benzothiazoles Using Fe3O4 Nanoparticles Modified with Serine Supported Cu (I) Iodide [nanomaterchem.com]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. acgpubs.org [acgpubs.org]
- 12. researchgate.net [researchgate.net]
Application Notes: Benzothiazole-2-carboxylic Acid for Corrosion Inhibition of Steel
Introduction
Corrosion of steel is a significant challenge across numerous industries, leading to structural degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy for mitigating this issue. Benzothiazole derivatives are a well-established class of corrosion inhibitors, recognized for their efficacy which stems from the presence of nitrogen and sulfur heteroatoms and the planar structure of the fused aromatic rings. These features facilitate strong adsorption onto metal surfaces.
This document details the application of Benzothiazole-2-carboxylic acid (BTA-2-COOH) as a corrosion inhibitor for steel, particularly in acidic environments. The addition of a carboxylic acid group to the benzothiazole scaffold is anticipated to enhance its adsorption properties and, consequently, its inhibition efficiency. The carboxyl group can act as an additional anchoring site to the metal surface, potentially leading to a more stable and robust protective film. These notes provide an overview of the mechanism, experimental protocols for evaluation, and representative data.
Proposed Mechanism of Inhibition
The primary mechanism of corrosion inhibition by this compound on a steel surface is its adsorption at the metal-electrolyte interface. This forms a protective barrier that isolates the steel from the corrosive medium.
The key steps in the inhibition process are:
-
Diffusion: BTA-2-COOH molecules diffuse from the bulk solution to the steel surface.
-
Adsorption: The molecules adsorb onto the steel surface. This adsorption is facilitated by:
-
Chemisorption: The lone pair electrons on the nitrogen and sulfur atoms, as well as the pi-electrons of the aromatic rings, can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface.
-
Enhanced Anchoring: The carboxyl group (-COOH) provides an additional site for strong interaction with the positively charged metal surface, likely forming a stable chelate ring and enhancing the adsorption strength.
-
-
Protective Film Formation: A monolayer of BTA-2-COOH molecules forms on the surface, creating a physical barrier that blocks active corrosion sites.
-
Corrosion Suppression: This protective film impedes both the anodic (iron dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Therefore, BTA-2-COOH acts as a mixed-type inhibitor.[1][2][3]
The adsorption process typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface.[2][3]
Caption: Proposed mechanism of steel corrosion inhibition by this compound.
Protocols for Evaluating Inhibitor Performance
This section provides detailed protocols for the standard experimental techniques used to quantify the effectiveness of this compound as a corrosion inhibitor.
Caption: General experimental workflow for evaluating corrosion inhibitor efficiency.
Weight Loss (Gravimetric) Method
This method provides a direct measure of the average corrosion rate over a period of time.
Materials:
-
Steel coupons of known dimensions and composition (e.g., mild steel).
-
Abrasive papers (e.g., 200, 400, 600, 800, 1200 grit).
-
Degreasing solvent (e.g., acetone, ethanol).
-
Corrosive medium (e.g., 1 M HCl).
-
This compound.
-
Analytical balance (±0.1 mg precision).
-
Water bath or thermostat for temperature control.
Procedure:
-
Coupon Preparation: Mechanically polish the steel coupons using a series of abrasive papers to achieve a mirror-like finish.
-
Cleaning: Degrease the polished coupons by rinsing with distilled water, then acetone, and finally air-drying.
-
Initial Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).
-
Immersion: Immerse the coupons in beakers containing the corrosive medium with and without various concentrations of BTA-2-COOH (e.g., 10⁻⁶ M to 10⁻³ M). One coupon should be in a blank solution (without inhibitor).
-
Exposure: Maintain the beakers at a constant temperature (e.g., 303 K) for a fixed immersion period (e.g., 6 hours).[3]
-
Final Weighing: After the immersion period, remove the coupons, rinse them with distilled water and a cleaning solution (e.g., containing rhodine) to remove corrosion products, dry thoroughly, and re-weigh to get the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (k × ΔW) / (A × t × ρ) where k is a constant (8.76 × 10⁴), ΔW is in grams, A is the surface area in cm², t is the immersion time in hours, and ρ is the steel density in g/cm³.
-
Inhibition Efficiency (η%): η% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Measurements
Electrochemical methods provide rapid and detailed information on the corrosion kinetics and inhibition mechanism.
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer.
-
Three-electrode corrosion cell:
-
Working Electrode (WE): Steel coupon with a fixed exposed area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod/mesh.
-
Procedure:
-
Setup: Assemble the three-electrode cell with the prepared steel working electrode. Add the corrosive solution (with or without inhibitor).
-
Stabilization: Allow the system to stabilize by immersing the WE for about 30-60 minutes until a stable Open Circuit Potential (OCP) is reached.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and plot it as Nyquist and Bode diagrams.
-
The charge transfer resistance (R_ct) is determined from the diameter of the semicircle in the Nyquist plot.
-
Inhibition Efficiency (η%): η% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] × 100 where R_ct(inh) and R_ct(blank) are the charge transfer resistances with and without the inhibitor.
-
-
Potentiodynamic Polarization (PDP):
-
After EIS, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density (log i) versus potential (E) to obtain Tafel plots.
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Inhibition Efficiency (η%): η% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] × 100 where i_corr(blank) and i_corr(inh) are the corrosion current densities without and with the inhibitor.
-
Surface Analysis (Scanning Electron Microscopy - SEM)
SEM is used to visualize the surface morphology of the steel coupons after exposure to the corrosive environment.
Procedure:
-
After the weight loss or electrochemical experiments, carefully remove the steel coupons.
-
Gently rinse the coupons with distilled water and dry them.
-
Mount the samples on an SEM stub.
-
Coat the samples with a thin conductive layer (e.g., gold) if necessary.
-
Acquire images of the surface at various magnifications.
-
Compare the surface of the coupon exposed to the blank solution (which should show significant pitting and damage) with the surfaces of coupons protected by BTA-2-COOH (which should appear smoother and less damaged).
Representative Data
Disclaimer: The following data is representative of typical results obtained for high-performance benzothiazole derivatives and serves as an illustrative example for this compound. Actual values should be determined experimentally.
Table 1: Weight Loss Measurement Data (Mild Steel in 1 M HCl, 6 hours at 303 K)
| Inhibitor Concentration (M) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (η%) |
| Blank | 25.5 | 21.8 | - |
| 1 x 10⁻⁶ | 4.1 | 3.5 | 83.9 |
| 1 x 10⁻⁵ | 2.3 | 2.0 | 90.8 |
| 1 x 10⁻⁴ | 1.1 | 0.9 | 95.9 |
| 1 x 10⁻³ | 0.5 | 0.4 | 98.2 |
Table 2: Potentiodynamic Polarization (PDP) Data (Mild Steel in 1 M HCl at 303 K)
| Inhibitor Conc. (M) | E_corr (mV vs SCE) | i_corr (μA/cm²) | β_a (mV/dec) | β_c (mV/dec) | η% |
| Blank | -485 | 1150 | 75 | -110 | - |
| 1 x 10⁻⁶ | -478 | 185 | 72 | -105 | 83.9 |
| 1 x 10⁻⁵ | -472 | 102 | 70 | -101 | 91.1 |
| 1 x 10⁻⁴ | -465 | 45 | 68 | -98 | 96.1 |
| 1 x 10⁻³ | -458 | 19 | 65 | -95 | 98.3 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data (Mild Steel in 1 M HCl at 303 K)
| Inhibitor Conc. (M) | R_s (Ω cm²) | R_ct (Ω cm²) | C_dl (μF/cm²) | n | η% |
| Blank | 1.2 | 45 | 120 | 0.85 | - |
| 1 x 10⁻⁶ | 1.5 | 295 | 65 | 0.88 | 84.7 |
| 1 x 10⁻⁵ | 1.4 | 550 | 48 | 0.90 | 91.8 |
| 1 x 10⁻⁴ | 1.6 | 1280 | 35 | 0.92 | 96.5 |
| 1 x 10⁻³ | 1.5 | 2850 | 25 | 0.94 | 98.4 |
(R_s: Solution resistance; R_ct: Charge transfer resistance; C_dl: Double layer capacitance; n: CPE exponent)
Conclusion
This compound is a highly promising corrosion inhibitor for steel in acidic media. Its molecular structure allows for strong adsorption onto the steel surface, forming a durable protective film that effectively stifles both anodic and cathodic corrosion reactions. The protocols outlined in this document provide a comprehensive framework for researchers to systematically evaluate its performance and confirm its high inhibition efficiency through gravimetric and electrochemical techniques. The expected high efficiency, often exceeding 95% at optimal concentrations, makes BTA-2-COOH a valuable candidate for industrial corrosion management applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical performance of a novel 1-(benzo[d]thiazol-2-yl)-3-methylguanidine as effective corrosion inhibitor for carbon steel in 1 M hydrochloric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the adsorption mechanism and corrosion inhibition performance of benzothiazolium salts on carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Benzothiazole-2-carboxylic Acid Amides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of Benzothiazole-2-carboxylic acid amides, a class of compounds recognized for their significant biological and pharmacological activities.[1] The synthesis is a robust three-step process commencing with the cyclocondensation of o-amino thiophenol and diethyl oxalate to form an ester intermediate, followed by its hydrolysis to the core this compound, and culminating in an amide coupling reaction with a desired amine. The protocol detailed below utilizes a modern coupling agent, HATU, to ensure high yields and purity. Additionally, this note outlines the role of benzothiazole derivatives as modulators of key oncogenic signaling pathways, highlighting their therapeutic potential.
Synthetic Protocol
The overall synthetic scheme is a reliable and high-yielding three-step process.
Step 1: Synthesis of Ethyl Benzothiazole-2-carboxylate (Intermediate I)
This step involves the formation of the benzothiazole ring through the reaction of o-amino thiophenol and diethyl oxalate.[2]
-
Materials and Reagents:
-
o-amino thiophenol
-
Diethyl oxalate
-
Ethanol (EtOH)
-
2 N Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, combine a mixture of o-amino thiophenol (0.1 mol) and diethyl oxalate (0.2 mol).
-
Reflux the mixture for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a mixture of ethanol and 2 N HCl (3:1 v/v).
-
A solid precipitate will form. Isolate the solid by filtration.
-
Wash the solid with cold ethanol and dry.
-
Recrystallize the crude product from ethanol to obtain pure Ethyl Benzothiazole-2-carboxylate.
-
Step 2: Synthesis of this compound (Intermediate II)
The ethyl ester intermediate is hydrolyzed under basic conditions to yield the carboxylic acid.[2]
-
Materials and Reagents:
-
Ethyl Benzothiazole-2-carboxylate (from Step 1)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
2 N Hydrochloric acid (HCl)
-
Stir plate and magnetic stir bar
-
Separatory funnel
-
-
Procedure:
-
Prepare a suspension of Ethyl Benzothiazole-2-carboxylate (0.1 mol) and lithium hydroxide monohydrate (0.12 mol) in a 2:1 mixture of THF and water.
-
Stir the suspension vigorously at room temperature for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, transfer the mixture to a separatory funnel and extract with ethyl acetate to remove any unreacted starting material.
-
Collect the aqueous layer and acidify it by the dropwise addition of 2 N HCl until a white precipitate forms (pH ~2-3).
-
Isolate the white precipitate of this compound by filtration and dry thoroughly.
-
Step 3: Synthesis of this compound Amides (Final Product)
The final step is an amide bond formation reaction using HATU as a coupling agent.[2][3] This method is efficient for coupling carboxylic acids with amines.[3]
-
Materials and Reagents:
-
This compound (from Step 2)
-
Desired primary or secondary amine (e.g., phenylalanine derivatives, 0.11 mol)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.12 mol)
-
DIPEA (N,N-Diisopropylethylamine) (0.25 mol)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Dilute HCl
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (0.1 mol) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
To the cooled solution, add the desired amine (0.11 mol), followed by HATU (0.12 mol) and DIPEA (0.25 mol).
-
Remove the flask from the ice bath and allow the reaction mixture to stir at room temperature for 10 hours.
-
After the reaction is complete (monitored by TLC), quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash sequentially with brine solution (15 mL) and dilute HCl (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the final this compound amide product.
-
Data Presentation
The following tables summarize the expected outcomes and characteristics of the synthesized compounds based on literature data.
Table 1: Summary of Synthetic Protocol & Yields
| Step | Reaction | Key Reagents | Conditions | Typical Yield | Reference |
| 1 | Cyclocondensation/Esterification | o-amino thiophenol, Diethyl oxalate | Reflux, 8 h | 92% | [2] |
| 2 | Ester Hydrolysis | Ethyl Benzothiazole-2-carboxylate, LiOH·H₂O | THF:Water, RT, 4 h | High | [2] |
| 3 | Amide Coupling | This compound, Amine, HATU, DIPEA | DMF, 0°C to RT, 10 h | 80-90% | [2] |
Table 2: Characterization of Intermediates
| Compound | Structure | Melting Point (°C) | Molecular Formula |
| Ethyl Benzothiazole-2-carboxylate | 69-70 | C₁₀H₉NO₂S | |
| This compound | 147-148 | C₈H₅NO₂S |
(Characterization data as reported in reference[2])
Visualized Experimental Workflow & Biological Pathway
Experimental Workflow
The following diagram illustrates the sequential three-step process for synthesizing the target amide compounds.
Caption: Synthetic workflow for this compound amides.
Biological Signaling Pathway
Benzothiazole derivatives have demonstrated significant potential as anticancer agents by modulating critical cell signaling pathways.[4][5] Certain derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[4] Inhibition of EGFR leads to the downregulation of major downstream pro-survival and proliferation pathways.[4]
Caption: Benzothiazole derivatives inhibit EGFR, blocking key cancer pathways.
References
- 1. CN104860901B - Preparation method of this compound - Google Patents [patents.google.com]
- 2. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzothiazole-2-carboxylic Acid in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole, a heterocyclic scaffold, is a cornerstone in the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities.[1][2] Its derivatives have garnered significant attention in medicinal chemistry for their potential as anticancer agents.[3][4] These compounds have shown efficacy against a variety of cancer cell lines, including those of the breast, colon, lung, and pancreas.[4] While direct experimental data on the in vitro antitumor activity of Benzothiazole-2-carboxylic acid is limited in publicly available literature, the extensive research on its derivatives provides a strong foundation for exploring its potential in anticancer drug discovery.[4] The benzothiazole core often exerts its anticancer effects by inducing apoptosis and modulating key signaling pathways crucial for cancer cell proliferation and survival.[4][5]
This document provides a comprehensive overview of the application of the this compound scaffold in anticancer drug discovery, drawing upon the wealth of data from its derivatives. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to guide researchers in this promising area of study.
Data Presentation: Anticancer Activity of Benzothiazole Derivatives
The following table summarizes the in vitro anticancer activity of various derivatives of the benzothiazole scaffold against a range of human cancer cell lines. This data, while not specific to this compound, offers a comparative baseline for the potential efficacy of novel compounds based on this core structure.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzamide based Benzothiazoles | Substituted methoxybenzamide benzothiazole (41) | A549, HCT-116, SW620, SW480, MDA-MB-468, SKRB-3, HeLa, SKOV-3, PC-3, BxPC-3, A431, A375 | 1.1 - 8.8 | [3] |
| Substituted chloromethylbenzamide benzothiazole (42) | A549, HCT-116, SW620, SW480, MDA-MB-468, SKRB-3, HeLa, SKOV-3, PC-3, BxPC-3, A431, A375 | 1.1 - 8.8 | [3] | |
| Pyridine based Benzothiazoles | Substituted bromopyridine acetamide benzothiazole (29) | SKRB-3 | 0.0012 | [3] |
| Substituted bromopyridine acetamide benzothiazole (29) | SW620 | 0.0043 | [3] | |
| Substituted bromopyridine acetamide benzothiazole (29) | A549 | 0.044 | [3] | |
| Substituted bromopyridine acetamide benzothiazole (29) | HepG2 | 0.048 | [3] | |
| Pyrimidine based Benzothiazoles | Pyridine containing pyrimidine derivative (34) | Colo205 | 5.04 | [3] |
| Pyridine containing pyrimidine derivative (34) | U937 | 13.9 | [3] | |
| Pyridine containing pyrimidine derivative (34) | MCF-7 | 30.67 | [3] | |
| Pyridine containing pyrimidine derivative (34) | A549 | 30.45 | [3] | |
| Thiazolidinone based Benzothiazoles | Nitrobenzylidene containing thiazolidine derivative (54) | MCF7 | 0.036 | [3] |
| Nitrobenzylidene containing thiazolidine derivative (54) | HEPG2 | 0.048 | [3] | |
| Indole based Benzothiazoles | Chlorobenzyl indole semicarbazide benzothiazole (55) | HT-29 | 0.024 | [3] |
| Chlorobenzyl indole semicarbazide benzothiazole (55) | H460 | 0.29 | [3] | |
| Chlorobenzyl indole semicarbazide benzothiazole (55) | A549 | 0.84 | [3] | |
| Chlorobenzyl indole semicarbazide benzothiazole (55) | MDA-MB-231 | 0.88 | [3] | |
| Hydroxamic acid based Benzothiazoles | Hydroxamic acid derivative (63) | MCF-7, AsPC-1, SW620, PC3, NCI-H460 | 0.81 µg/mL (average) | [3] |
| Hydroxamic acid derivative (64) | MCF-7, AsPC-1, SW620, PC3, NCI-H460 | 1.28 µg/mL (average) | [3] | |
| 2-Substituted Benzothiazoles | Compound with nitro substituent (A) | HepG2 | 56.98 (24h), 38.54 (48h) | [6] |
| Compound with fluorine substituent (B) | HepG2 | 59.17 (24h), 29.63 (48h) | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of benzothiazole derivatives are provided below. These protocols can be adapted for the screening of novel compounds based on the this compound scaffold.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.[7]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (typically from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of the compound on signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against apoptotic or cell cycle regulatory proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize key signaling pathways potentially targeted by this compound derivatives and a general workflow for their experimental evaluation.
Caption: Potential mechanisms of action for benzothiazole derivatives.
Caption: General workflow for anticancer drug discovery.
Conclusion
The this compound scaffold represents a promising starting point for the design and synthesis of novel anticancer agents. The extensive body of research on its derivatives highlights the potential for this class of compounds to inhibit cancer cell growth through various mechanisms, including the inhibition of key kinases and the induction of apoptosis.[8][9] The provided data, protocols, and visualizations serve as a valuable resource for researchers dedicated to advancing the field of oncology through the exploration of novel benzothiazole-based therapeutics. Further investigation into the direct anticancer properties of this compound and its specifically designed derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the High-Sensitivity Detection of Benzothiazole Metabolites in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazole and its derivatives are a class of heterocyclic compounds widely used in various industrial and pharmaceutical applications. Due to their prevalence, there is a growing need to understand their metabolic fate in biological systems. This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of key benzothiazole metabolites in plasma. The protocol is designed for researchers in drug metabolism, pharmacokinetics, and toxicology to enable reliable quantification of these compounds in complex biological matrices.
Metabolic Pathway of Benzothiazole
Benzothiazole undergoes extensive metabolism in vivo, primarily mediated by cytochrome P450 (CYP) enzymes for Phase I oxidation and various transferases for Phase II conjugation. The initial oxidative metabolism can lead to hydroxylation of the benzene ring. Further metabolism can involve cleavage of the thiazole ring, followed by methylation and subsequent oxidation of the sulfur atom. Key metabolites include hydroxylated benzothiazoles, 2-methylmercaptoaniline, 2-methylsulphinylaniline, and 2-methylsulphonylaniline. These metabolites can also be conjugated with glucuronic acid or sulfate before excretion.
Experimental Protocols
This section provides a detailed protocol for the extraction and analysis of benzothiazole metabolites from plasma samples.
Materials and Reagents
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Reference standards for benzothiazole and its metabolites
-
Internal Standard (IS): Benzothiazole-d4 (or a suitable structural analog)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.
Protocol:
-
Thaw plasma samples and internal standard (IS) working solution to room temperature.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the IS working solution (e.g., 1 µg/mL Benzothiazole-d4 in methanol) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are recommended starting conditions for the chromatographic separation and mass spectrometric detection. These may require optimization for specific instruments and metabolites.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Table 2: Mass Spectrometry Parameters (Proposed MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Benzothiazole-d4 (IS) | 140.0 | 112.0 | ESI+ |
| Hydroxybenzothiazole | 152.0 | 124.0 | ESI+ |
| 2-Methylmercaptoaniline | 140.0 | 93.0 | ESI+ |
| 2-Methylsulphinylaniline | 156.0 | 109.0 | ESI+ |
| 2-Methylsulphonylaniline | 172.0 | 109.0 | ESI+ |
| Note: The product ions are predicted based on common fragmentation patterns (e.g., loss of CO for hydroxylated species, cleavage of the sulfur-containing side chain). These transitions, along with collision energies and other MS parameters, must be experimentally optimized. |
Data Presentation and Performance Characteristics
A full method validation should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). The following tables present typical performance characteristics that should be achieved for a robust and reliable method.
Table 3: Calibration Curve and Sensitivity (Example Data)
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Linearity (r²) |
| Hydroxybenzothiazole | 0.5 - 500 | 0.5 | >0.995 |
| 2-Methylmercaptoaniline | 1.0 - 500 | 1.0 | >0.995 |
| 2-Methylsulphinylaniline | 1.0 - 500 | 1.0 | >0.995 |
| 2-Methylsulphonylaniline | 0.5 - 500 | 0.5 | >0.995 |
Table 4: Accuracy and Precision (Example Data)
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| Hydroxybenzothiazole | Low | 1.5 | ± 15% | < 15% |
| Mid | 75 | ± 15% | < 15% | |
| High | 400 | ± 15% | < 15% | |
| 2-Methylmercaptoaniline | Low | 3.0 | ± 15% | < 15% |
| Mid | 100 | ± 15% | < 15% | |
| High | 400 | ± 15% | < 15% |
Table 5: Recovery and Matrix Effect (Example Data)
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Hydroxybenzothiazole | 85 - 105 | 90 - 110 |
| 2-Methylmercaptoaniline | 80 - 100 | 88 - 105 |
| 2-Methylsulphinylaniline | 82 - 102 | 92 - 108 |
| 2-Methylsulphonylaniline | 88 - 108 | 95 - 112 |
This application note provides a comprehensive framework for the development and implementation of a sensitive and selective LC-MS/MS method for the quantification of benzothiazole metabolites in plasma. The described protein precipitation protocol is efficient and straightforward, and the proposed LC-MS/MS conditions serve as an excellent starting point for method optimization. By following these protocols and validating the method according to established guidelines, researchers can obtain reliable and high-quality data for pharmacokinetic, toxicokinetic, and other drug metabolism studies involving benzothiazole and its derivatives.
Application Notes and Protocols: Synthesis of Fluorescent Probes from Benzothiazole-2-carboxylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of fluorescent probes derived from benzothiazole structures. Benzothiazole and its derivatives are versatile fluorophores utilized in the development of probes for a wide range of analytical and biomedical applications due to their favorable photophysical properties, including high quantum yields and large Stokes shifts.[1][2][3] This document outlines the synthesis of a key intermediate, 2-(2'-hydroxyphenyl)benzothiazole (HBT), and a specific fluorescent probe for hydrogen peroxide, BT-BO, as illustrative examples. Additionally, it provides protocols for the application of these probes in cellular imaging.
Core Concepts and Sensing Mechanisms
Benzothiazole-based fluorescent probes are designed by functionalizing the core benzothiazole fluorophore with a recognition moiety that selectively interacts with a target analyte.[2] This interaction triggers a change in the photophysical properties of the probe, leading to a detectable signal. Common fluorescence mechanisms employed by these probes include:
-
Excited-State Intramolecular Proton Transfer (ESIPT): This process, often observed in 2-(2-hydroxyphenyl)benzothiazole (HBT) derivatives, results in a large Stokes shift, minimizing self-quenching and background interference.[2][4]
-
Intramolecular Charge Transfer (ICT): Modulation of the ICT process upon analyte binding can lead to significant changes in fluorescence intensity and emission wavelength.[2]
-
Photoinduced Electron Transfer (PET): The presence of an electron-donating or -withdrawing group can quench the fluorescence of the probe. Interaction with the analyte can disrupt the PET process, leading to a "turn-on" fluorescence response.[2]
-
Aggregation-Induced Emission (AIE): Some benzothiazole derivatives are non-emissive in solution but become highly fluorescent upon aggregation, a property that can be exploited for sensing applications.[2][5]
Applications of Benzothiazole-Based Fluorescent Probes
The versatility of the benzothiazole scaffold allows for the design of probes for a diverse array of analytes and biological processes, including:
-
Metal Ions: Detection of biologically and environmentally important metal ions such as Al³⁺, Fe²⁺, Fe³⁺, Pd²⁺, Cu²⁺, Zn²⁺, and Cr³⁺.[1]
-
Reactive Oxygen Species (ROS): Probes have been developed for the sensitive detection of ROS like hydrogen peroxide (H₂O₂) and hypochlorous acid (HClO).[6][7]
-
Biomolecules: Sensing of crucial amino acids like cysteine and glutathione.[1]
-
pH Variation: Monitoring of pH changes in cellular environments.[8]
-
Cellular Imaging: Visualization of organelles and monitoring of dynamic processes within living cells.[4][9]
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of a common benzothiazole intermediate and a specific fluorescent probe, as well as a general method for its application in live cell imaging.
Protocol 1: Synthesis of 2-(2'-Hydroxyphenyl)benzothiazole (HBT)
This protocol describes the synthesis of HBT, a common precursor for many benzothiazole-based fluorescent probes.
Materials:
-
2-Hydroxybenzaldehyde
-
2-Aminobenzenethiol
-
Anhydrous ethanol
-
Formic acid (catalyst)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Thin-layer chromatography (TLC) plate and chamber
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a 50 mL round-bottom flask, add 2-hydroxybenzaldehyde (244.2 mg, 2 mmol) and 2-aminobenzenethiol (275.4 mg, 2.2 mmol).[5]
-
Add 10 mL of anhydrous ethanol to dissolve the reactants.[5]
-
Add two drops of formic acid to the solution to act as a catalyst.[5]
-
Attach a reflux condenser and heat the mixture to 90 °C using a heating mantle.[5]
-
Maintain the reflux for 2.5 hours.[5]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 2-(2'-hydroxyphenyl)benzothiazole (HBT).
Protocol 2: Synthesis of a Benzothiazole-Based Probe for Hydrogen Peroxide (BT-BO)
This protocol outlines the synthesis of a "turn-on" fluorescent probe for hydrogen peroxide, BT-BO, which utilizes a boronate ester as the reactive moiety.[5][6]
Materials:
-
2-(2'-Hydroxyphenyl)benzothiazole (HBT) (229 mg, 1.0 mmol)
-
4-(Bromomethyl)phenylboronic acid pinacol ester (356.4 mg, 1.2 mmol)
-
Potassium carbonate (K₂CO₃) (165.6 mg, 1.2 mmol)
-
Anhydrous acetonitrile (5 mL)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve HBT (229 mg, 1.0 mmol) in 5 mL of anhydrous acetonitrile.[5]
-
To this solution, add 4-(bromomethyl)phenylboronic acid pinacol ester (356.4 mg, 1.2 mmol) and K₂CO₃ (165.6 mg, 1.2 mmol).[5]
-
Attach a reflux condenser and heat the mixture to 90 °C.[5]
-
Maintain the reflux for 4 hours.[5]
-
After cooling to room temperature, the crude product can be purified by column chromatography to yield the final probe, BT-BO.[5]
Protocol 3: General Procedure for Live Cell Imaging with Benzothiazole-Based Probes
This protocol provides a general guideline for the application of benzothiazole-based fluorescent probes for the detection of analytes in cultured mammalian cells.[6]
Materials:
-
Benzothiazole-based fluorescent probe
-
Dimethyl sulfoxide (DMSO)
-
Cultured mammalian cells
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
-
Stimulus for inducing endogenous analyte production (if applicable)
-
Exogenous analyte solution (if applicable)
Procedure:
-
Preparation of Probe Stock Solution: Dissolve the benzothiazole-based probe in DMSO to prepare a stock solution (typically 1-10 mM). Store the stock solution at -20°C, protected from light.[6]
-
Cell Culture: Culture the desired mammalian cells in a suitable medium in a humidified incubator at 37°C with 5% CO₂. Seed the cells on confocal dishes or plates to achieve 60-70% confluency for the experiment.[6]
-
Probe Loading: a. On the day of the experiment, remove the culture medium and wash the cells once with warm PBS.[6] b. Prepare a working solution of the probe by diluting the stock solution in serum-free culture medium or PBS to the desired final concentration (e.g., 5-10 µM).[6] c. Add the probe working solution to the cells and incubate for 30-45 minutes at 37°C.[6]
-
Analyte Detection (Exogenous): a. After probe loading, wash the cells twice with warm PBS to remove excess probe.[6] b. Add fresh culture medium containing various concentrations of the analyte (e.g., 10-100 µM H₂O₂) to the cells.[6] c. Incubate for a specific period (e.g., 30 minutes) at 37°C.[6]
-
Analyte Detection (Endogenous): a. After probe loading, wash the cells twice with warm PBS.[6] b. Add fresh culture medium containing a stimulus to induce endogenous production of the analyte (e.g., 1 µg/mL PMA for H₂O₂).[6] c. Incubate for an appropriate time at 37°C.
-
Imaging: Proceed to image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the specific probe.
Data Presentation
The photophysical properties of newly synthesized benzothiazole-based fluorescent probes are crucial for their characterization and application. The following tables provide a template for summarizing such data.
Table 1: Photophysical Properties of Benzothiazole-Based Probes
| Probe | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| BzT-OH | DMSO | 390 | 472 | 82 | 0.50 |
| BzT-OAc | DMSO | 381 | 460 | 79 | 0.52 |
| BzT-OAcryl | DMSO | 381 | 468 | 87 | 0.16 |
| BzT-OH | PBS (pH 8.0) | 420 | 520 | 100 | 0.56 |
| BzT-OAc | PBS (pH 7.4) | - | 474 | - | 0.21 |
Data adapted from ACS Publications.[4]
Table 2: Performance of Benzothiazole-Based Probes for Analyte Detection
| Probe | Analyte | Detection Limit | Response Type |
| Sensor 1 | Fe³⁺ | 8.43 µM | Quenching |
| Sensor 2 | Fe³⁺ | 5.86 µM | Quenching |
| HBT-pH 1 | pH | pKa = 6.57 | OFF-ON |
| HBT-pH 2 | pH | pKa = 4.90 | Ratiometric |
| HBT-pH 3 | pH | pKa = 3.95 | Ratiometric |
| Unnamed | HClO | 0.08 µM | Turn-on |
| BT | Cu²⁺ | 0.301 µM | On-off-on |
| BT | S²⁻ | 0.017 µM | On-off-on |
| BT | Zn²⁺ | 0.535 µM | Enhanced Fluorescence |
Data compiled from various sources.[7][8][10][11]
Visualizations
The following diagrams illustrate the general sensing mechanism of a "turn-on" benzothiazole probe and the experimental workflow for its application in cell-based assays.
Caption: General "turn-on" sensing mechanism of a benzothiazole probe.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. stemmpress.com [stemmpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A benzothiazole-based fluorescent probe for hypochlorous acid detection and imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzothiazole-2-Carboxylic Acid in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of benzothiazole-2-carboxylic acid and its derivatives as a scaffold in the development of novel antimicrobial agents. This document includes summaries of antimicrobial activity, detailed experimental protocols for in vitro evaluation, and visualizations of key mechanisms and workflows.
Introduction
Benzothiazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] The benzothiazole nucleus is a versatile scaffold, and modifications, particularly at the 2-position, have led to the development of potent antimicrobial agents effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] The growing threat of antimicrobial resistance necessitates the exploration of new chemical entities, and benzothiazole derivatives represent a promising avenue of research.[3][4][5]
The antimicrobial mechanism of action for many benzothiazole derivatives involves the inhibition of essential bacterial enzymes that are absent in or structurally different from their mammalian counterparts. These targets include DNA gyrase, topoisomerase IV, dihydropteroate synthase, and dihydroorotase, which are crucial for bacterial DNA replication, folate synthesis, and pyrimidine synthesis, respectively.[3][4][6] This targeted inhibition provides a basis for selective toxicity against microbial pathogens.
These notes will detail the antimicrobial activity of various benzothiazole derivatives, provide standardized protocols for their evaluation, and illustrate the underlying biochemical pathways and experimental procedures.
Data Presentation: Antimicrobial Activity of Benzothiazole Derivatives
The following tables summarize the in vitro antimicrobial activity of various benzothiazole derivatives, as indicated by their Minimum Inhibitory Concentration (MIC) in µg/mL. This data is compiled from multiple studies to provide a comparative overview of their efficacy against different microbial strains.
Table 1: Antibacterial Activity of Benzothiazole Derivatives
| Compound/Derivative | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Compound 41c | 12.5 | - | 3.1 | 6.2 | [3] |
| Compound 66c | 6.2 | - | 6.2 | 3.1 | [3] |
| Compound 59b | - | - | - | - | [3] |
| Compound A07 | 15.6 | - | 7.81 | - | [7] |
| Compound 3 | 50 | 25 | 25 | - | [6] |
| Compound 4 | 50 | 25 | 25 | - | [6] |
| Compound 16c | 0.025 mM | - | - | - | [8] |
| Triazole derivative | - | - | 3.12 | 3.12 | [9] |
| Ciprofloxacin (Standard) | - | - | 12.5 | 12.5 | [3] |
Table 2: Antifungal Activity of Benzothiazole Derivatives
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| Compound A1 | Significant Activity | Significant Activity | [1] |
| Compound A2 | Significant Activity | Significant Activity | [1] |
| Compound A4 | Significant Activity | Significant Activity | [1] |
| Compound 3 | 100 | 100 | [6] |
| Compound 4 | 100 | 100 | [6] |
| Amphotericin B (Standard) | - | - | [10] |
| Fluconazole (Standard) | - | - | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established standards to ensure reproducibility and accuracy in the evaluation of antimicrobial properties of benzothiazole derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the broth microdilution method for determining the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth media
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Test compound (Benzothiazole derivative) stock solution
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Growth control (broth with inoculum)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a serial two-fold dilution of the test compound in the broth directly in the 96-well plate.
-
The final volume in each well should be 100 µL.
-
The concentration range should be sufficient to determine the MIC.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well containing the test compound dilutions, the positive control, and the growth control.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Reading Results:
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill a bacterium.
Materials:
-
MIC plate from Protocol 1
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Micropipette
Procedure:
-
Subculturing from MIC Wells:
-
Following the MIC determination, select the wells that show no visible growth (i.e., at and above the MIC).
-
-
Plating:
-
Aspirate a small aliquot (e.g., 10 µL) from each of these clear wells.
-
Spread the aliquot onto a fresh agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Reading Results:
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[11]
-
Protocol 3: Time-Kill Assay
This assay evaluates the rate at which an antimicrobial agent kills a microorganism over time.
Materials:
-
Flasks with appropriate broth media
-
Standardized bacterial suspension
-
Test compound
-
Growth control flask (no compound)
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized bacterial suspension in a flask containing the appropriate broth.
-
-
Addition of Antimicrobial Agent:
-
Add the test compound to the flask at a predetermined concentration (e.g., 2x, 4x, or 8x the MIC).
-
Include a growth control flask without the compound.
-
-
Sampling:
-
At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
-
Colony Counting:
-
Perform serial dilutions of each aliquot and plate them on agar plates to determine the number of viable bacteria (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts in the study of benzothiazole-based antimicrobial agents.
Mechanism of Action: Inhibition of Bacterial Enzymes
Experimental Workflow: MIC and MBC Determination
Logical Relationship: Drug Development Pipeline
References
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study [frontiersin.org]
- 10. jchr.org [jchr.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Plant Growth Regulation Activity of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the plant growth regulation (PGR) activities of 2-substituted benzothiazole derivatives. The information compiled herein, supported by detailed experimental protocols and signaling pathway diagrams, is intended to facilitate further research and development of novel plant growth regulators. Benzothiazole derivatives have demonstrated significant potential in modulating plant growth, exhibiting both auxin-like and cytokinin-like activities, as well as influencing plant defense mechanisms.
Overview of Plant Growth Regulation Activity
Benzothiazole derivatives, particularly those substituted at the 2-position, have been identified as biologically active substances with notable effects on plant growth and development. Their activity is concentration-dependent, with lower concentrations generally promoting growth and higher concentrations acting as growth retardants.[1] The primary activities observed are auxin-like, stimulating cell elongation and adventitious root formation.[1][2] Some derivatives have also shown cytokinin-like effects by delaying leaf senescence.[1][2]
Furthermore, the related compound benzothiadiazole (BTH) is a well-known activator of Systemic Acquired Resistance (SAR), a plant-wide defense mechanism against a broad spectrum of pathogens.[3] This highlights the dual potential of benzothiazole-based compounds in not only regulating growth but also in enhancing plant resilience.
Quantitative Data on Plant Growth Regulation
The following tables summarize the quantitative effects of various 2-substituted benzothiazole derivatives on different plant species. These data are compiled from studies assessing auxin-like and cytokinin-like activities.
Table 1: Auxin-like Activity of 2-Substituted Benzothiazole Derivatives on Cucumber (Cucumis sativum L. cv. Evita) Elongation Growth [1]
| Compound ID | Concentration (M) | Hypocotyl Elongation (% of Control) | Root Elongation (% of Control) |
| Control | - | 100 | 100 |
| IAA | 1 x 10⁻⁵ | 155.2 | 185.4 |
| I | 1 x 10⁻⁵ | 128.3 | 145.7 |
| II | 1 x 10⁻⁵ | 135.6 | 152.1 |
| III | 1 x 10⁻⁵ | 142.1 | 160.3 |
| IV | 1 x 10⁻⁵ | 121.9 | 121.9 |
| 1 x 10⁻⁶ | - | 120.4 | |
| V | 1 x 10⁻⁵ | 148.9 | 168.2 |
| VI | 1 x 10⁻⁵ | 154.3 | 174.1 |
| VII | 1 x 10⁻⁵ | 161.7 | 182.5 |
| VIII | 1 x 10⁻⁵ | 133.3 | 150.6 |
| IX | 1 x 10⁻⁵ | 145.2 | 164.0 |
| X | 1 x 10⁻⁵ | 159.6 | 180.1 |
| XI | 1 x 10⁻⁵ | 169.5 | 176.1 |
| XII | 1 x 10⁻⁵ | 125.4 | 141.8 |
| 1 x 10⁻⁶ | - | 131.9 | |
| XIII | 1 x 10⁻⁵ | 122.0 | 137.9 |
Note: The structures of compounds I-XIII can be found in the original research paper by Šimonová et al. (2005).[1]
Table 2: Auxin-like Activity of 2-Substituted Benzothiazole Derivatives on Mung Bean (Vigna radiata (L.) Wilczek) Adventitious Root Formation [2]
| Compound ID | Concentration (M) | Number of Adventitious Roots per Cutting |
| Control | - | 8.5 |
| IBA | 1 x 10⁻⁵ | 25.3 |
| I | 1 x 10⁻⁴ | 18.2 |
| II | 1 x 10⁻⁴ | 20.1 |
| III | 1 x 10⁻⁴ | 22.5 |
| IV | 1 x 10⁻⁴ | 17.8 |
| V | 1 x 10⁻⁴ | 21.3 |
| VI | 1 x 10⁻⁴ | 23.8 |
| VII | 1 x 10⁻⁴ | 24.5 |
| VIII | 1 x 10⁻⁴ | 19.6 |
| IX | 1 x 10⁻⁴ | 21.9 |
| X | 1 x 10⁻⁴ | 24.1 |
| XI | 1 x 10⁻⁴ | 26.2 |
| XII | 1 x 10⁻⁴ | 18.9 |
| XIII | 1 x 10⁻⁴ | 17.2 |
Table 3: Cytokinin-like Activity of a 2-Substituted Benzothiazole Derivative on Barley (Hordeum vulgare L. cv. Jubilant) Leaf Senescence [2]
| Treatment | Concentration (M) | Chlorophyll Content (% of Control) |
| Control (water) | - | 100 |
| 6-Furfurylaminopurine | 1 x 10⁻⁵ | 185 |
| Compound XI | 1 x 10⁻⁵ | 165 |
Signaling Pathways
The plant growth regulatory activities of benzothiazole derivatives are believed to be mediated through their interaction with established phytohormone signaling pathways. Their auxin-like effects suggest an interaction with the auxin signaling cascade, while cytokinin-like activities point to an involvement with the cytokinin signaling pathway. The related compound, benzothiadiazole, activates the Systemic Acquired Resistance (SAR) pathway.
References
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Benzothiazole Moieties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole (BTH) and its derivatives are privileged heterocyclic scaffolds that feature prominently in a wide range of pharmacologically active compounds.[1][2] Their structural and electronic properties enable them to interact with various biological targets, leading to a broad spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] The incorporation of benzothiazole moieties into peptides is a promising strategy in drug discovery, creating hybrid molecules that combine the specific targeting capabilities of peptides with the potent therapeutic actions of the benzothiazole pharmacophore.[2][6]
Solid-phase peptide synthesis (SPPS) offers a robust and efficient platform for the construction of these complex molecules.[7][8] This document provides detailed protocols for the on-resin synthesis of peptides containing C-terminal 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) modifications, based on the Fmoc/tBu strategy.[9]
Applications in Drug Development
The fusion of peptide and benzothiazole chemistry opens avenues for developing novel therapeutics with enhanced properties.[10]
-
Anticancer Agents: The 2-(4-aminophenyl)benzothiazole scaffold is a known pharmacophore in potent antitumor agents.[2] Attaching this moiety to tumor-targeting peptides could lead to more selective and effective cancer therapies.
-
Antimicrobial Peptides: Benzothiazole derivatives have demonstrated significant antibacterial and antifungal activities.[11] Their incorporation could enhance the potency and spectrum of antimicrobial peptides.
-
Neurodegenerative Disease Therapeutics: Certain benzothiazole compounds have shown potential in targeting pathways related to Alzheimer's and other neurodegenerative diseases.[4][5]
-
Diagnostic and Imaging Agents: The benzothiazole core is found in imaging agents used for detecting amyloid plaques, highlighting its potential in developing peptide-based diagnostics.[3]
Experimental Protocols
The following protocols are adapted from established methods for the solid-phase synthesis of benzothiazole-containing peptides.[6][9]
Protocol 1: Solid-Phase Synthesis of C-terminally Modified BTH-Peptides
This protocol outlines the on-resin synthesis of peptides where the C-terminus is modified with a 2-benzothiazolyl group.
1. Resin Preparation and Swelling:
- Start with a suitable resin, such as Mmt-resin.[9]
- Place the resin in a solid-phase synthesis vessel.
- Swell the resin in dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 20-30 minutes.[7]
2. Coupling of the First Fmoc-Amino Acid:
- Dissolve the first Fmoc-protected amino acid (0.5 mmol) in a minimal amount of N-methyl-2-pyrrolidone (NMP).
- Cool the solution to 4 °C for 15 minutes.
- Add a coupling agent such as Diisopropylcarbodiimide (DIC).
- Add this activation mixture to the resin-bound 2-aminobenzenethiol. The low nucleophilicity of the aromatic amine requires a highly activated Fmoc-amino acid.[9]
- Allow the reaction to proceed for a specified time to ensure complete coupling.
3. Peptide Chain Elongation (Standard Fmoc-SPPS Cycles):
- Fmoc Deprotection: Treat the resin with 20-25% piperidine in NMP to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[2]
- Washing: Wash the resin thoroughly with NMP and DCM to remove excess reagents.
- Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling reagent (e.g., DIC/OxymaPure®) in NMP.[12]
- Washing: Wash the resin again with NMP and DCM.
- Repeat these steps until the desired peptide sequence is assembled.
4. Cleavage and Cyclization to Form the Benzothiazole Moiety:
- After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash and dry the resin.
- Treat the resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA), such as TFA/DCM/Triethylsilane (TES) (95:5:5 v/v/v).[9] This step cleaves the peptide from the resin.
- The cleavage also facilitates the cyclization of the liberated 2-N-aminoacyl-aminobenzenethiols to form the C-terminal benzothiazole ring. This cyclization can be performed in methanol (MeOH) or NMP/MeOH in the presence of a reducing agent like dithiothreitol (DTT) for 1-3 hours at room temperature.[9]
5. Peptide Precipitation and Purification:
- Precipitate the crude peptide from the cleavage mixture using cold diethyl ether.[12]
- Centrifuge to collect the peptide pellet and wash with cold ether.
- Dry the peptide.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
6. Characterization:
- Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry (MS).[13]
Protocol 2: Solid-Phase Synthesis of C-terminally Modified AP-BTH Peptides
This protocol describes the synthesis of peptides with a C-terminal 2-(aminophenyl)benzothiazolyl modification.
1. Resin Preparation and Initial Coupling:
- Follow the resin preparation and swelling steps as described in Protocol 1.
- The synthesis starts with a resin-bound 2-N-aminobenzoyl-aminobenzenethiol.[2]
- Couple the first Fmoc-amino acid using DIC as the condensing agent in NMP.[2]
2. Peptide Chain Elongation:
- Perform standard Fmoc-SPPS cycles for peptide chain elongation as detailed in Protocol 1 (Fmoc deprotection, washing, coupling).
3. Cleavage and Final Deprotection:
- For side-chain protected AP-BTH peptides, treat the resin with a mild cleavage cocktail such as 1.1% TFA in the presence of scavengers (e.g., TES).[2][9]
- For fully deprotected AP-BTH peptides, use a strong cleavage cocktail such as TFA/DCM/TES (90:5:5 v/v/v).[2]
4. Peptide Precipitation, Purification, and Characterization:
- Follow the steps for precipitation, purification (RP-HPLC), and characterization (HPLC, MS) as outlined in Protocol 1.
Data Presentation
The efficiency of the synthesis can be evaluated by the yield and purity of the final peptide products. Below are representative tables summarizing such data.
Table 1: Synthesis Yields of BTH-Peptides
| Peptide Sequence | Synthesis Scale (mmol) | Crude Yield (%) | Purity (%) | Specific Yield (%) |
| H-Ala-BTH | 0.1 | 75 | >95 | 71 |
| H-Gly-Leu-BTH | 0.1 | 68 | >95 | 65 |
| H-Phe-Val-Ala-BTH | 0.05 | 55 | >93 | 51 |
Data is illustrative and based on typical yields reported in the literature.
Table 2: Synthesis Yields of AP-BTH Peptides
| Peptide Sequence | Cleavage Cocktail | Crude Yield (%) | Purity (%) | Specific Yield (%) |
| H-Leu-AP-BTH | 1.1% TFA/TES | 72 | >96 | 69 |
| H-Leu-AP-BTH | 90% TFA/DCM/TES | 65 | >95 | 62 |
| H-Trp-Ala-Gly-AP-BTH | 90% TFA/DCM/TES | 58 | >94 | 55 |
Data is illustrative and based on typical yields reported in the literature.
Visualizations
Workflow and Signaling Pathway Diagrams
Caption: General workflow for the solid-phase synthesis of benzothiazole-containing peptides.
Caption: Conceptual signaling pathway for a targeted benzothiazole-peptide drug.
References
- 1. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 9. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ejbiotechnology.info [ejbiotechnology.info]
- 13. Peptide Synthesis and Characterization Stages [ebrary.net]
Application Notes & Protocols: A Comprehensive Guide to the Condensation Reaction of 2-Aminothiophenol with Carboxylic Acids for the Synthesis of 2-Substituted Benzothiazoles
This guide provides an in-depth exploration of the condensation reaction between 2-aminothiophenol and carboxylic acids, a cornerstone transformation for synthesizing a versatile class of heterocyclic compounds known as 2-substituted benzothiazoles. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their wide-ranging pharmacological activities.[1][2][3][4] This document offers a blend of theoretical understanding and practical, field-proven protocols designed for researchers, scientists, and professionals in drug development.
The Strategic Importance of Benzothiazoles in Modern Drug Discovery
The benzothiazole scaffold, a fusion of benzene and thiazole rings, is a privileged structure in medicinal chemistry.[3][5] Its derivatives exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][2] Several clinically approved drugs, such as Riluzole for amyotrophic lateral sclerosis (ALS), underscore the therapeutic potential of this heterocyclic system.[2][6] The synthetic accessibility and the possibility of diverse substitutions at the 2-position make the condensation of 2-aminothiophenol with carboxylic acids a pivotal reaction in generating novel therapeutic candidates.[5][7]
Core Reaction Mechanism: From Amide to Benzothiazole
The condensation of 2-aminothiophenol with a carboxylic acid to yield a 2-substituted benzothiazole is fundamentally a cyclodehydration reaction. The generally accepted mechanism proceeds through two key steps:
-
Amide Formation: The initial step involves a nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the carboxylic acid, forming an intermediate N-(2-mercaptophenyl)amide. This step is often the rate-limiting step and can be facilitated by activating the carboxylic acid or by using catalysts.
-
Intramolecular Cyclization and Dehydration: The newly formed amide undergoes an intramolecular cyclization where the thiol group attacks the amide carbonyl carbon. Subsequent dehydration of the resulting intermediate leads to the formation of the stable aromatic benzothiazole ring.
Caption: General mechanism of benzothiazole formation.
Experimental Protocols: Navigating the Synthetic Landscape
The choice of synthetic protocol often depends on the desired scale, the nature of the carboxylic acid substrate, and the available laboratory equipment. Below are detailed protocols for several robust methods.
Protocol 1: Microwave-Assisted, Catalyst-Free Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating.[8] This protocol is particularly advantageous for its speed and for being environmentally friendly due to the absence of a catalyst and solvent.[8]
Rationale: The direct absorption of microwave energy by the polar reactants and intermediates accelerates the reaction rate significantly. The solvent-free condition minimizes waste and simplifies product work-up.
Step-by-Step Protocol:
-
Reactant Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-aminothiophenol (1.0 mmol, 1.0 eq), the desired carboxylic acid (1.0 mmol, 1.0 eq).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant power (e.g., 100 W) for 20-30 minutes. Monitor the temperature to ensure it does not exceed a set limit (e.g., 120-140°C).
-
Reaction Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate (e.g., using a 9:1 hexane:ethyl acetate eluent) to check for the consumption of starting materials.
-
Work-up and Purification: Once the reaction is complete, allow the vial to cool to room temperature. Add 10 mL of ethyl acetate and wash the organic layer with a saturated sodium bicarbonate solution (2 x 10 mL) to remove any unreacted carboxylic acid, followed by brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Caption: Workflow for microwave-assisted synthesis.
Protocol 2: L-Proline Catalyzed Synthesis under Solvent-Free Conditions
L-proline, a naturally occurring amino acid, serves as an efficient and environmentally benign organocatalyst for this transformation.[9][10][11] It is particularly effective under solvent-free conditions, which aligns with the principles of green chemistry.
Rationale: L-proline is believed to act as a bifunctional catalyst. The carboxylic acid group can activate the substrate carboxylic acid via hydrogen bonding, while the amine group can facilitate proton transfer, thereby lowering the activation energy of the reaction.
Step-by-Step Protocol:
-
Reactant and Catalyst Preparation: In a round-bottom flask, thoroughly mix 2-aminothiophenol (1.0 mmol, 1.0 eq), the carboxylic acid (1.0 mmol, 1.0 eq), and L-proline (0.1 mmol, 10 mol%).
-
Thermal Conditions: Heat the mixture in an oil bath at 80-100°C for 2-4 hours, with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Add 15 mL of ethyl acetate and wash with water (2 x 10 mL) to remove L-proline, followed by a saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL). Dry the organic phase over anhydrous MgSO4, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Acid-Catalyzed Synthesis using p-Toluenesulfonic Acid (p-TSA)
For less reactive carboxylic acids, a stronger acid catalyst like p-toluenesulfonic acid (p-TSA) can be employed, typically with azeotropic removal of water to drive the reaction to completion.
Rationale: p-TSA protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the amino group of 2-aminothiophenol. Using a Dean-Stark apparatus helps to remove the water formed during the reaction, shifting the equilibrium towards the product side.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a reflux apparatus with a Dean-Stark trap.
-
Reactant Loading: To a round-bottom flask, add 2-aminothiophenol (1.0 mmol, 1.0 eq), the carboxylic acid (1.1 mmol, 1.1 eq), a catalytic amount of p-TSA (0.05 mmol, 5 mol%), and a suitable solvent for azeotropic removal of water (e.g., toluene, 20 mL).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).
-
Work-up and Purification: Cool the reaction mixture. Wash the toluene solution with a saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the p-TSA, and then with brine (1 x 15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography or recrystallization.
Comparative Data of Synthetic Protocols
The following table summarizes typical reaction parameters for the described protocols, allowing for an informed choice based on experimental needs.
| Protocol | Catalyst | Solvent | Temperature (°C) | Time | Typical Yield (%) | Key Advantages |
| Microwave-Assisted | None | Solvent-free | 120-140 | 20-30 min | 85-95 | Rapid, high yields, green.[8][12] |
| L-Proline Catalyzed | L-Proline (10 mol%) | Solvent-free | 80-100 | 2-4 h | 75-90 | Green, inexpensive catalyst.[9][10] |
| p-TSA Catalyzed | p-TSA (5 mol%) | Toluene | Reflux (~111) | 4-8 h | 70-85 | Effective for less reactive substrates.[7] |
Yields are representative and can vary based on the specific carboxylic acid substrate used.
Troubleshooting and Field-Proven Insights
-
Low Yields: If yields are consistently low, consider increasing the reaction time or temperature. For thermally sensitive substrates, a milder catalyst or a lower reaction temperature for a longer duration might be beneficial. Ensure the carboxylic acid is of high purity, as impurities can interfere with the reaction.
-
Incomplete Reaction: If starting material persists, ensure efficient water removal in the p-TSA catalyzed method. In microwave synthesis, ensure even heating by using a stir bar and appropriate vial size.
-
Side Product Formation: Overheating can lead to decomposition and the formation of tarry side products. Careful temperature control is crucial. In some cases, using a milder catalyst can improve selectivity.
-
Purification Challenges: Some benzothiazole derivatives can be oily. In such cases, column chromatography is the preferred method of purification over recrystallization.
Conclusion
The condensation of 2-aminothiophenol with carboxylic acids is a robust and versatile method for the synthesis of 2-substituted benzothiazoles. By understanding the underlying mechanism and having a selection of reliable protocols, researchers can efficiently generate libraries of these valuable compounds for screening in drug discovery programs. The trend towards greener synthetic methods, such as microwave-assisted and organocatalytic approaches, not only improves efficiency but also reduces the environmental impact of chemical synthesis.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. mdpi.com [mdpi.com]
- 3. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 10. researchgate.net [researchgate.net]
- 11. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Developing Antioxidant Agents from Benzothiazole Derivatives for Skin Damage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of benzothiazole derivatives as potential antioxidant agents to combat skin damage. This document outlines the underlying principles of oxidative skin damage, details the synthesis and antioxidant screening of benzothiazole compounds, and provides step-by-step protocols for key experimental assays.
Introduction: Oxidative Stress and the Promise of Benzothiazole Derivatives
Skin, the body's outermost barrier, is constantly exposed to environmental aggressors, most notably ultraviolet (UV) radiation. This exposure can lead to an overproduction of reactive oxygen species (ROS), creating a state of oxidative stress.[1][2] Oxidative stress is a primary contributor to skin damage, manifesting as premature aging (photoaging), inflammation, and an increased risk of skin cancer.[2][3]
Antioxidants can mitigate oxidative damage by neutralizing ROS.[1] Benzothiazole, a heterocyclic compound, has emerged as a promising scaffold in medicinal chemistry due to the diverse biological activities of its derivatives, including significant antioxidant properties.[4][5] These compounds can act as potent radical scavengers and may also modulate cellular antioxidant defense mechanisms, making them excellent candidates for the development of novel skin-protective agents.[4][5]
Data Presentation: Antioxidant Activity of Benzothiazole Derivatives
The antioxidant capacity of benzothiazole derivatives is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. Lower IC50 values indicate higher antioxidant activity. The following tables summarize the reported antioxidant activities of selected benzothiazole derivatives from various studies.
Table 1: DPPH Radical Scavenging Activity of Benzothiazole Derivatives
| Compound ID | Structure | IC50 (µM) | Reference |
| BTA-1 | 2-Phenylbenzothiazole | >100 | |
| BTA-4 | 2-(4-Hydroxyphenyl)benzothiazole | 45.3 | |
| BTA-5 | 2-(2,4-Dihydroxyphenyl)benzothiazole | 28.7 | |
| BTA-8 | 2-(3,4-Dihydroxyphenyl)benzothiazole | 35.1 | |
| Compound 6 | 2-(3,4,5-Trihydroxyphenyl)benzothiazole | 15.8 | [6] |
| 4a | 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | 27±0.24 | [4] |
| 4b | 2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | 35±0.51 | [4] |
Table 2: ABTS Radical Scavenging Activity of Benzothiazole Derivatives
| Compound ID | Structure | IC50 (µM) | Reference |
| BTA-1 | 2-Phenylbenzothiazole | 85.2 | |
| BTA-4 | 2-(4-Hydroxyphenyl)benzothiazole | 33.1 | |
| BTA-5 | 2-(2,4-Dihydroxyphenyl)benzothiazole | 19.5 | |
| BTA-8 | 2-(3,4-Dihydroxyphenyl)benzothiazole | 25.4 | |
| Compound 6 | 2-(3,4,5-Trihydroxyphenyl)benzothiazole | 12.3 | [6] |
Signaling Pathways and Experimental Workflows
The Nrf2-ARE Signaling Pathway in Skin Protection
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response.[7][8] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[1][9] This leads to the upregulation of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs), thereby bolstering the skin's defense against oxidative damage.[8] Many antioxidant compounds, including potentially benzothiazole derivatives, can activate this protective pathway.
Caption: Nrf2-ARE signaling pathway activation by antioxidants.
Experimental Workflow for Developing Benzothiazole-Based Antioxidants
The development of new antioxidant agents from benzothiazole derivatives follows a structured workflow, from initial synthesis to comprehensive biological evaluation.
Caption: Experimental workflow for antioxidant drug discovery.
Experimental Protocols
Synthesis of 2-Aryl Benzothiazole Derivatives
This protocol describes a general method for the synthesis of 2-aryl benzothiazoles via the condensation of 2-aminothiophenol with substituted benzoic acids.
Materials:
-
2-aminothiophenol
-
Substituted benzoic acid (e.g., 4-hydroxybenzoic acid)
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
In a round-bottom flask, add equimolar quantities of 2-aminothiophenol and the desired substituted benzoic acid to polyphosphoric acid (approximately 10-15 g per 10 mmol of reactants).
-
Heat the reaction mixture to 220°C with constant stirring for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid product thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final 2-aryl benzothiazole derivative.
-
Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[5]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Benzothiazole derivative stock solution (e.g., 1 mg/mL in methanol or DMSO)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH working solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Sample preparation: Prepare a series of dilutions of the benzothiazole derivative stock solution in methanol.
-
Assay: a. To each well of a 96-well microplate, add 20 µL of the sample solution (or positive control/blank). b. Add 180 µL of the DPPH working solution to each well. c. Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: Plot the percentage of inhibition against the different concentrations of the benzothiazole derivative to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[6]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or ethanol (analytical grade)
-
Benzothiazole derivative stock solution
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS•+ stock solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ working solution: Dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare a series of dilutions of the benzothiazole derivative stock solution.
-
Assay: a. To each well of a 96-well microplate, add 20 µL of the sample solution. b. Add 180 µL of the ABTS•+ working solution. c. Incubate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the concentration.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) within live cells.[10][11][12][13] This protocol is adapted for use with human skin cells (e.g., human dermal fibroblasts or keratinocytes).[10]
Materials:
-
Human skin cells (e.g., Normal Human Dermal Fibroblasts - NHDF)
-
Cell culture medium and supplements
-
Black, clear-bottom 96-well cell culture plates
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or another peroxyl radical initiator
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Benzothiazole derivative stock solution (dissolved in a cell-culture compatible solvent like DMSO)
-
Positive control (e.g., Quercetin)
-
Fluorescence microplate reader (excitation ~485 nm, emission ~538 nm) with temperature control
Procedure:
-
Cell Seeding: Seed the human skin cells into a black, clear-bottom 96-well plate at an appropriate density and culture until they reach confluence.
-
Cell Treatment: a. Remove the culture medium and wash the cells gently with PBS. b. Treat the cells with various concentrations of the benzothiazole derivative (and positive control) along with 25 µM DCFH-DA in serum-free medium for 1 hour at 37°C.
-
Induction of Oxidative Stress: a. Remove the treatment medium and wash the cells with PBS. b. Add 100 µL of a peroxyl radical initiator solution (e.g., 600 µM AAPH in HBSS) to each well.
-
Fluorescence Measurement: a. Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. b. Measure the fluorescence intensity every 5 minutes for 1 hour (excitation at 485 nm, emission at 538 nm).
-
Data Analysis: a. Calculate the area under the curve (AUC) for the fluorescence versus time plot for each concentration. b. Calculate the percentage inhibition of cellular antioxidant activity for each concentration using the formula: % Inhibition = [1 - (AUC_sample / AUC_control)] * 100 c. Determine the CAA value, which is often expressed as quercetin equivalents or as an IC50 value.
Conclusion
The development of benzothiazole derivatives as antioxidant agents for skin protection is a promising area of research.[14] The protocols and data presented in these application notes provide a framework for the synthesis, screening, and evaluation of these compounds. By employing a combination of in vitro and cell-based assays, researchers can identify lead candidates with potent antioxidant activity and a favorable safety profile for further development into novel cosmeceutical and pharmaceutical products for skin health.
References
- 1. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Antioxidants: Multiple Mechanisms to Protect Skin From Solar Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. The role of transcription factor Nrf2 in skin cells metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. polyphenols-biotech.fr [polyphenols-biotech.fr]
- 11. zen-bio.com [zen-bio.com]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzothiazole-2-carboxylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Benzothiazole-2-carboxylic acid.
Troubleshooting Guides
Low Yield of this compound
Q1: My final yield of this compound is significantly lower than expected. What are the common causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors, including incomplete reaction, side reactions, and suboptimal reaction conditions. Below are common causes and potential solutions.
Potential Causes & Solutions:
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Incomplete Oxidation of 2-Methylbenzothiazole: The oxidation of the methyl group to a carboxylic acid may not have gone to completion.
-
Solution: Ensure the optimal stoichiometry of the oxidizing agent is used. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or slightly increasing the temperature, but be cautious of promoting side reactions.[1]
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Side Reactions: Undesired side reactions can consume starting materials and generate impurities. For instance, harsh oxidation conditions can lead to the degradation of the benzothiazole ring.
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Solution: Optimize the reaction temperature. Excessively high temperatures can promote the formation of byproducts.[2][3] The choice of oxidant is also critical; potassium permanganate is a strong oxidant that may require careful control, while methods using oxygen and a catalyst might offer better selectivity.[1]
-
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Suboptimal Catalyst Concentration: In catalytic oxidation methods, the concentration of the catalyst is crucial for efficient conversion.
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Solution: Ensure the catalyst is active and used in the correct concentration. For instance, when using a metalloporphyrin catalyst, a concentration of 10-200ppm is suggested.[1]
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Poor Quality of Starting Materials: Impurities in the starting material, such as 2-methylbenzothiazole, can interfere with the reaction.
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Solution: Use purified starting materials. If necessary, purify the 2-methylbenzothiazole by distillation or chromatography before use.
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Byproduct Formation and Purification Challenges
Q2: I am observing significant byproduct formation, complicating the purification of this compound. How can I identify and minimize these byproducts?
Byproduct formation is a common issue that can significantly impact the final yield and purity.
Common Byproducts & Minimization Strategies:
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Unreacted Starting Material: The presence of unreacted 2-methylbenzothiazole is a common impurity.
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Solution: As mentioned previously, optimize reaction conditions (time, temperature, oxidant concentration) and monitor the reaction to completion.[2]
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Over-oxidation Products: Harsh oxidizing conditions can lead to the cleavage of the benzothiazole ring.
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Solution: Use a milder oxidizing agent or carefully control the reaction temperature and the rate of addition of the oxidant.
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Products from Impurities in Starting Material: Impurities in the 2-methylbenzothiazole can lead to a variety of side products.
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Solution: Ensure the purity of your starting materials.
-
Purification Strategy:
If byproducts are present, a common and effective purification method is recrystallization. The crude this compound can be dissolved in a suitable hot solvent and allowed to cool slowly, which should result in the crystallization of the pure product, leaving impurities in the solution. Acid-base extraction can also be employed by dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure carboxylic acid.
Frequently Asked Questions (FAQs)
Q3: What are the primary synthesis routes for this compound?
There are three main methods for the synthesis of this compound:
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Potassium Permanganate Oxidation: This is a common method involving the oxidation of 2-methylbenzothiazole using potassium permanganate.[1] While the operation is relatively simple, it often uses a sulfuric acid medium, which can be corrosive to equipment and produce sulfur dioxide gas upon workup, posing environmental concerns.[1]
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Carbon Dioxide Carboxylation: This method involves the direct carboxylation of a benzothiazole precursor.
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Ester Hydrolysis: This two-step method involves the formation of a Benzothiazole-2-carboxylate ester followed by hydrolysis to the carboxylic acid.
A more modern and greener approach involves the catalytic oxidation of 2-methylbenzothiazole using oxygen or hydrogen peroxide as the oxidant in the presence of a catalyst like a mononuclear metalloporphyrin.[1] This method avoids harsh acidic conditions and corrosive reagents.[1]
Q4: Are there any safety concerns I should be aware of during the synthesis?
Yes, the synthesis of this compound can involve hazardous materials.[2]
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Strong Oxidants: Reagents like potassium permanganate are strong oxidizers and should be handled with care.
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Corrosive Acids: The use of strong acids like sulfuric acid requires appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, and should be performed in a well-ventilated fume hood.[1]
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Organic Solvents: Many of the solvents used are flammable and can be toxic. Always work in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
Q5: Can I use a different starting material other than 2-methylbenzothiazole?
While the oxidation of 2-methylbenzothiazole is a common route, another primary method for synthesizing the benzothiazole core is the condensation of 2-aminothiophenol with a carboxylic acid or its derivative.[4][5][6] To obtain this compound, one could theoretically use 2-aminothiophenol and oxalic acid or a derivative, though this specific reaction may require significant optimization to favor the desired mono-condensation and cyclization product.
Quantitative Data Summary
The following table summarizes yield data from different synthetic approaches for benzothiazole derivatives, which can provide insights into optimizing the synthesis of this compound.
| Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylbenzothiazole, NaOH, O₂ | Tetrakis-(p-chlorophenyl)iron porphyrin | Ethanol | 80 | 8 | 9.15% | [1] |
| 2-Aminothiophenol, Aromatic Aldehydes | H₂O₂/HCl | Ethanol | Room Temp | 0.75-1 | 85-94% | [7] |
| 2-Aminothiophenol, Carboxylic Acids | Polyphosphoric Acid (PPA) | - | 220 | 3 | 50-60% | [5] |
| 2-Aminothiophenol, Chloroacetic Acid | MeSO₃H/SiO₂ | - | 140 | 2.5 | 92% | [5] |
| 2-Aminothiophenol, β-Diketones | p-Toluene sulfonic acid (TsOH·H₂O) | Acetonitrile | Room Temp | 16 | >99% | [8] |
Experimental Protocols
Protocol 1: Catalytic Oxidation of 2-Methylbenzothiazole
This protocol is adapted from patent CN104860901B.[1]
Materials:
-
2-Methylbenzothiazole
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Tetrakis-(p-chlorophenyl)iron porphyrin (catalyst)
-
Oxygen (O₂)
-
Hydrochloric acid (HCl) for acidification
-
Ultrapure water
Procedure:
-
In a 200mL autoclave, add 2.1g of sodium hydroxide, 0.57g of 2-methylbenzothiazole, and 1.0 x 10⁻³ g of tetrakis-(p-chlorophenyl)iron porphyrin.
-
Add 30mL of ethanol as the solvent.
-
Introduce oxygen into the autoclave to a pressure of 2.0 MPa.
-
Heat the reaction mixture in an oil bath at 80°C for 8 hours.
-
After the reaction, cool the mixture and dilute it with 80mL of ultrapure water.
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Take a sample of the reaction solution, acidify it with hydrochloric acid, and filter to obtain this compound.
Protocol 2: General Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Carboxylic Acids
This is a general guideline and may require optimization for producing this compound, potentially using a dicarboxylic acid derivative.[9]
Materials:
-
2-Aminothiophenol
-
A suitable carboxylic acid (e.g., an oxalic acid derivative)
-
Catalyst/Dehydrating agent (e.g., Polyphosphoric acid (PPA), methanesulfonic acid/silica gel)
Procedure:
-
In a round-bottom flask, mix 2-aminothiophenol (1.0 mmol) and the carboxylic acid (1.0 mmol).
-
Add a suitable catalyst or dehydrating agent.
-
Heat the reaction mixture, typically ranging from 140°C to 220°C, for 2 to 12 hours. Microwave irradiation can also be used to potentially accelerate the reaction.[9][10]
-
After cooling to room temperature, quench the reaction mixture by pouring it into ice water or a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical guide to troubleshooting low product yield in synthesis.
References
- 1. CN104860901B - Preparation method of this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Benzothiazole-2-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Benzothiazole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: this compound's low solubility in water stems from its molecular structure. While the carboxylic acid group can form hydrogen bonds with water, the larger benzothiazole ring system is non-polar, leading to an overall weak interaction with polar water molecules.[1] This can result in challenges when preparing aqueous solutions for biological assays.
Q2: In which solvents is this compound readily soluble?
A2: this compound exhibits good solubility in polar aprotic organic solvents.[1] Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used to prepare concentrated stock solutions.[1]
Q3: How does pH influence the solubility of this compound?
A3: As a carboxylic acid, the solubility of this compound is highly dependent on pH. In basic solutions (higher pH), the carboxylic acid group deprotonates to form a carboxylate salt, which is significantly more polar and thus more soluble in water. Conversely, in acidic solutions (lower pH), it remains in its less soluble, protonated form.
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A4: This common issue, known as "precipitation upon dilution," can be addressed by:
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Slowing the addition: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to allow for gradual mixing and prevent localized high concentrations.[2][3]
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Warming the buffer: Pre-warming the aqueous buffer (e.g., to 37°C) can sometimes help maintain solubility.[2]
-
Optimizing the final DMSO concentration: While aiming for a low final concentration to minimize solvent toxicity, a slightly higher (but still biologically acceptable, typically ≤ 0.5%) DMSO concentration may be necessary to keep the compound in solution.[2][4]
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Lowering the final compound concentration: Your target concentration may exceed the compound's solubility limit in the final buffer.
Q5: Can I dissolve this compound directly in an aqueous buffer?
A5: Direct dissolution in neutral aqueous buffers is generally not recommended due to its low intrinsic solubility.[3] The most reliable method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous medium.[5]
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Solid Compound in Organic Solvents
| Observation | Potential Cause | Recommended Solution |
| Solid material does not dissolve in DMSO or DMF at room temperature. | The compound may have formed stable crystal lattices. | 1. Vortexing: Vigorously vortex the solution. 2. Sonication: Use a bath sonicator for 10-15 minutes.[5] 3. Gentle Warming: Warm the solution in a water bath at 37-50°C for a short period. Be cautious, as prolonged heating can degrade some compounds.[5][6] |
| The solution appears cloudy or contains suspended particles after initial dissolution. | Incomplete dissolution or presence of impurities. | 1. Continue sonication and/or gentle warming. 2. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates.[7] |
Issue 2: Precipitation in Aqueous Buffer During Experiments
| Observation | Potential Cause | Recommended Solution |
| A clear solution becomes cloudy or forms a precipitate over time during an incubation. | The compound is supersaturated and is slowly crashing out of solution. Temperature fluctuations or interactions with media components can also be a cause. | 1. Reduce Final Concentration: The initial concentration may be too high for long-term stability. 2. Increase Final DMSO Concentration: If permissible in your assay, a slightly higher final DMSO percentage can help maintain solubility. 3. Use Co-solvents: Consider the addition of a small percentage of a biocompatible co-solvent like ethanol or PEG 400 to the aqueous buffer. |
| Precipitation occurs after freeze-thaw cycles of the stock solution. | The compound has poor solubility at low temperatures, or water has been absorbed by the DMSO stock. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[4][5] 2. Use Anhydrous DMSO: Ensure you are using high-purity, anhydrous DMSO for preparing stock solutions and store it properly to prevent water absorption.[2] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂S | [8] |
| Molecular Weight | 179.20 g/mol | [8] |
| pKa | ~2.63 | [1] |
| Appearance | White to light yellow solid | [1] |
Table 2: Estimated Solubility of this compound in Common Solvents *
| Solvent | Estimated Solubility (mg/mL) | Classification |
| Water (neutral pH) | < 0.1 | Very Poorly Soluble |
| Phosphate Buffered Saline (PBS, pH 7.4) | 0.1 - 0.5 | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | > 50 | Very Soluble |
| N,N-Dimethylformamide (DMF) | > 50 | Very Soluble |
| Ethanol | 1 - 10 | Soluble |
| Methanol | 1 - 10 | Soluble |
*Note: The quantitative solubility values are estimates based on data for structurally similar compounds and qualitative descriptions.[1] Experimental determination is recommended for precise measurements.
Table 3: pH-Dependent Aqueous Solubility Profile (Estimated) *
| pH | Expected Solubility | Rationale |
| 2.0 | Very Low | The compound is fully protonated and at its least soluble. |
| 4.0 | Low to Moderate | Partial deprotonation of the carboxylic acid begins, increasing solubility. |
| 7.4 | Moderate | The majority of the carboxylic acid is deprotonated, enhancing solubility. |
| 9.0 | High | The compound is fully deprotonated, leading to maximum aqueous solubility. |
*Note: This profile is an estimation based on the pKa of the carboxylic acid group. The actual solubility at a given pH should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
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This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Calibrated analytical balance
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Bath sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculation: Determine the mass of this compound required to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM).
-
Weighing: Accurately weigh the calculated mass of the compound.
-
Dissolution: Transfer the weighed compound into a sterile tube. Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex the tube for 1-2 minutes until the solid is completely dissolved.[5]
-
Troubleshooting: If the compound does not fully dissolve:
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4][5]
Protocol 2: pH-Dependent Solubility Assessment
Objective: To experimentally determine the solubility of this compound at different pH values.
Materials:
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This compound (solid)
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A series of buffers with varying pH values (e.g., citrate, phosphate, borate buffers from pH 2 to 10)
-
Vials with screw caps
-
Orbital shaker or rotator
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Centrifuge
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0.22 µm syringe filters
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High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
Buffer Addition: Add a precise volume of each buffer to its respective vial.
-
Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a calibrated analytical method like HPLC or UV-Vis spectroscopy.
-
Analysis: Plot the determined solubility (in mg/mL or mM) against the pH of the buffer to generate a pH-solubility profile.
Mandatory Visualization
Caption: Experimental workflow for preparing and diluting this compound solutions.
Caption: Logical workflow for troubleshooting precipitation of this compound.
Caption: General signaling pathways potentially modulated by benzothiazole derivatives.[9][10][11]
References
- 1. This compound | Properties, Uses, Safety Data & Supplier in China [quinoline-thiophene.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimization of reaction conditions for 2-phenylbenzothiazole synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-phenylbenzothiazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic process.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-phenylbenzothiazole, offering potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my 2-phenylbenzothiazole synthesis consistently low?
Answer: Low yields can stem from several factors related to reactants, reaction conditions, and work-up procedures. Consider the following potential causes and troubleshooting steps:
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Purity of Starting Materials: 2-Aminothiophenol is susceptible to oxidation to form a disulfide byproduct, which can significantly lower the yield.[1]
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Sub-optimal Catalyst: The choice and amount of catalyst are crucial for the reaction's success.[2]
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Improper Reaction Temperature: The reaction temperature can significantly impact the rate of reaction and the formation of byproducts.[1]
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Inappropriate Solvent: The solvent plays a critical role in dissolving reactants and influencing the reaction pathway.[2]
-
Troubleshooting: Test a variety of solvents or solvent mixtures.[2] Common solvents for this synthesis include ethanol, methanol, and DMSO.[2][3] Green chemistry approaches, such as using water or deep eutectic solvents, have also been reported to be effective.[2][4] In some cases, solvent-free conditions have been shown to improve yields and simplify the workup.[5]
-
-
Inefficient Work-up and Purification: Product loss can occur during extraction and purification steps.[2]
-
Troubleshooting: Optimize the extraction procedure by adjusting the pH and using appropriate organic solvents.[2] For purification, recrystallization from a suitable solvent like ethanol is a common and effective method.[5][6] If the product and impurities have similar polarities, making column chromatography difficult, consider trying a different solvent system for elution or alternative purification techniques like preparative TLC.[1]
-
Question 2: I am observing significant side product formation. How can I improve the selectivity of the reaction?
Answer: The formation of side products is a common issue that can be addressed by fine-tuning the reaction conditions.
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Oxidation of 2-Aminothiophenol: As mentioned, the thiol group in 2-aminothiophenol can oxidize to form a disulfide byproduct.[1]
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Side Reactions of Benzaldehyde: Benzaldehyde can undergo self-condensation or oxidation, especially at higher temperatures or in the presence of certain catalysts.[2]
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Incomplete Cyclization: The intermediate Schiff base may not fully cyclize to the benzothiazole ring, leading to a mixture of products.[2]
Question 3: The purification of my 2-phenylbenzothiazole is proving difficult. What are the best practices?
Answer: Purification can be challenging, especially if side products with similar polarities to the desired product are formed.
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Recrystallization: This is often the most effective method for purifying the solid 2-phenylbenzothiazole.[6]
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Column Chromatography: If recrystallization is ineffective, column chromatography is the next step.
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Best Practices: If the product and impurities have similar polarities, try different solvent systems for elution.[1]
-
-
Product is an Oil: If the product is an oil instead of a solid, it could be due to the presence of residual solvent or impurities lowering the melting point.[6]
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Troubleshooting: Ensure all solvent is removed under a vacuum.[6] Further purification by column chromatography may be necessary.[6] You could also consider converting the oily product to a solid derivative (e.g., a salt) for easier purification by recrystallization, and then regenerating the pure product.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing 2-phenylbenzothiazole in a laboratory setting?
A1: The condensation of 2-aminothiophenol with benzaldehyde is one of the most widely used and direct methods.[2] This reaction is often catalyzed by an acid and can be performed under various conditions, including conventional heating or microwave irradiation.[2][3]
Q2: Are there any "green" or more environmentally friendly methods for this synthesis?
A2: Yes, several green chemistry approaches have been developed. These include using water as a solvent with a suitable catalyst, employing deep eutectic solvents (DESs) which can act as both solvent and catalyst, and performing the reaction under solvent-free conditions.[2][4] Photocatalysis using visible light is another mild and environmentally friendly option.[2]
Q3: What are the typical reaction times and temperatures for the synthesis of 2-phenylbenzothiazole?
A3: Reaction times and temperatures can vary significantly depending on the chosen methodology. Some modern methods using efficient catalysts can achieve high yields in as little as 10-30 minutes.[2] Traditional methods may require several hours of refluxing (e.g., 3-12 hours).[2][7] Temperatures can range from room temperature for some catalyzed reactions to over 100°C for others.[2][4]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress.[1][6] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product.[1]
Q5: What are some of the key safety precautions I should take during this synthesis?
A5: 2-Aminothiophenol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[1] It is also readily oxidized, so handling it under an inert atmosphere is recommended.[1] Always consult the Safety Data Sheet (SDS) for all chemicals being used.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Phenylbenzothiazole from 2-Aminothiophenol and Benzaldehyde.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temperature | 1 h | Excellent | [3] |
| None (air/DMSO oxidant system) | DMSO | Not specified | Not specified | Good to Excellent | [8] |
| [CholineCl][Imidazole]₂ (DES) | Solvent-free | 120 | 6 h | 78 | [4] |
| TsOH·H₂O | Acetonitrile | 130 | 16 h | 85 | [9] |
| NH₄Cl | Methanol-Water | Room Temperature | 1 h | High | [3] |
| Copper Chloride (ball milling) | Solvent-free | Room Temperature | 1.5 h | 90 | [10] |
| Visible light (blue LED) | 1,4-dioxane/H₂O | Room Temperature | 20 h | 88 | [11] |
Experimental Protocols
General Protocol for the Synthesis of 2-Phenylbenzothiazole via Condensation of 2-Aminothiophenol and Benzaldehyde:
This protocol is a generalized procedure based on common methods.[1][5] Optimization of specific parameters may be required.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 5-10 mL).[1]
-
Catalyst Addition: To the stirred solution, add the chosen catalyst (e.g., a catalytic amount of H₂O₂/HCl).[1]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1 to 24 hours).[1]
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.[1][5]
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.[5]
-
Isolation: Collect the precipitated solid by vacuum filtration.[5]
-
Purification: Wash the solid with cold water and then recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-phenylbenzothiazole.[5][6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 4. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN103073520B - Method for synthesizing 2-phenyl benzothiazole and derivative thereof - Google Patents [patents.google.com]
- 8. Benzothiazole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN113979966B - Preparation method of 2-phenylbenzothiazole - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Polyphosphoric Acid (PPA) Catalyzed Benzothiazole Synthesis
Welcome to the technical support center for polyphosphoric acid (PPA) catalyzed benzothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and avoid side reactions in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the PPA-catalyzed synthesis of benzothiazoles in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Benzothiazole
Question: My reaction is complete according to TLC, but after work-up, the yield of my 2-substituted benzothiazole is very low. What are the potential causes?
Answer: Low yields in PPA-catalyzed benzothiazole synthesis can arise from several factors, often related to the hygroscopic and viscous nature of PPA, as well as the stability of your starting materials.
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | Ensure the reaction has gone to completion by monitoring with TLC. PPA is viscous, and inefficient stirring can lead to localized "hot spots" or incomplete mixing of reactants. Use a mechanical stirrer for better homogeneity. |
| Degradation of Starting Materials | The high temperatures (often 140-250°C) required for PPA-catalyzed synthesis can lead to the degradation of sensitive substrates.[1][2] Consider if a lower reaction temperature for a longer duration is feasible for your specific substrates. |
| Hydrolysis of PPA | PPA is highly hygroscopic. The presence of water will hydrolyze PPA, reducing its efficacy as a condensing agent. Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture, for example, by using a drying tube or running the reaction under an inert atmosphere. |
| Difficult Product Isolation | The work-up of PPA reactions can be challenging. The viscous reaction mixture needs to be carefully quenched in ice-water to hydrolyze the PPA. If the product is water-soluble or forms a fine precipitate, it can be difficult to isolate. Ensure the pH is adjusted correctly during work-up to precipitate the product fully. |
Issue 2: Formation of Significant Side Products
Question: My crude product mixture shows multiple spots on the TLC plate, and I am having difficulty purifying the desired benzothiazole. What are the likely side reactions?
Answer: The primary side reaction of concern is the oxidation of 2-aminothiophenol. Other side reactions can also occur depending on your specific substrates and reaction conditions.
| Side Reaction | Proposed Mechanism & Prevention |
| Oxidative Dimerization of 2-Aminothiophenol | 2-Aminothiophenol is highly susceptible to oxidation, leading to the formation of a disulfide-linked dimer. This is often observed as a yellow precipitate and will not participate in the desired reaction. To minimize this, use freshly purified 2-aminothiophenol and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Sulfonation | At very high temperatures, PPA can act as a sulfonating agent, leading to the formation of sulfonated byproducts. If you suspect sulfonation, try to conduct the reaction at the lower end of the effective temperature range. |
| Self-Condensation of Carboxylic Acid | If you are using a carboxylic acid that is prone to self-condensation (e.g., formation of an anhydride or ketene) at high temperatures, this can compete with the desired reaction with 2-aminothiophenol. |
Issue 3: The Reaction Mixture Turned Dark/Black
Question: During heating, my reaction mixture in PPA turned dark brown or black. Is this normal, and what does it indicate?
Answer: While some color change is expected, a significant darkening to brown or black often indicates decomposition of the starting materials or product. This charring is a common issue at the high temperatures used in PPA-catalyzed reactions. To mitigate this, ensure uniform heating with an oil bath and vigorous stirring to avoid localized overheating. If possible, running the reaction at a slightly lower temperature for a longer period may also help to reduce charring.
Frequently Asked Questions (FAQs)
Q1: What is the role of Polyphosphoric Acid (PPA) in this reaction?
A1: PPA serves multiple roles in benzothiazole synthesis. It acts as a Brønsted acid catalyst, a dehydrating agent to remove the water formed during the cyclization, and often as the solvent for the reaction.
Q2: How should I handle and dispose of PPA safely?
A2: PPA is corrosive and will cause severe burns upon contact. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. To dispose of PPA, it should be slowly and carefully added to a large volume of ice-cold water or a stirred solution of sodium bicarbonate to neutralize it before disposal according to your institution's guidelines.
Q3: My purified product is an oil and is difficult to handle. What can I do?
A3: If your benzothiazole derivative is an oil, you can try to form a solid salt for easier handling and purification. For basic benzothiazoles, you can form the hydrochloride or hydrobromide salt by treating a solution of the oil in an appropriate solvent (e.g., ether or ethyl acetate) with a solution of HCl or HBr.
Q4: Are there "greener" alternatives to PPA for benzothiazole synthesis?
A4: Yes, due to the harsh conditions associated with PPA, several more environmentally friendly methods have been developed. These include using catalysts like molecular iodine, silica-supported acids, or ionic liquids, and employing microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption.[3][4]
Data Presentation
The choice of catalyst and reaction conditions significantly impacts the yield and reaction time of benzothiazole synthesis. The following table provides a comparison of PPA with other catalytic systems for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and benzoic acid derivatives.
| Catalyst System | Temperature (°C) | Time | Yield (%) | Notes |
| PPA | 170-250 | Several hours | Moderate | Harsh conditions, difficult work-up.[2] |
| Microwave-assisted (P₄S₁₀) | Not specified | 3-4 min | High | Solvent-free, rapid.[3] |
| Molecular Iodine | Not specified | 10 min | Excellent | Solid-phase, solvent-free.[3] |
| SnP₂O₇ | Not specified | 8-35 min | 87-95 | Reusable catalyst.[3] |
| H₂O₂/HCl | Room Temperature | 1 hour | Excellent | Mild conditions.[4] |
Experimental Protocols
Synthesis of 2-Phenylbenzothiazole using Polyphosphoric Acid
This protocol is a general guideline and may require optimization for different substrates.
Materials:
-
2-Aminothiophenol
-
Benzoic Acid
-
Polyphosphoric Acid (PPA)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser with a drying tube, place benzoic acid (1.0 eq) and 2-aminothiophenol (1.0 eq).
-
Carefully add polyphosphoric acid (enough to ensure good stirring, typically 10-20 times the weight of the limiting reagent).
-
Heat the reaction mixture to 220°C with vigorous stirring for 4 hours.[5] The mixture will become thick and may darken.
-
Monitor the reaction progress by TLC (e.g., using a 2:3 mixture of n-hexane:ethyl acetate as the mobile phase).
-
After the reaction is complete, cool the mixture to about 100°C and very carefully pour it onto a large amount of crushed ice with rapid stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to afford 2-phenylbenzothiazole.
Visualizations
Below are diagrams illustrating the key pathways and workflows discussed.
Caption: PPA-catalyzed synthesis of 2-substituted benzothiazoles.
Caption: Oxidative dimerization of 2-aminothiophenol side reaction.
Caption: Troubleshooting workflow for benzothiazole synthesis.
References
Benzothiazole-2-carboxylic Acid Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of crude Benzothiazole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: this compound is typically a white to light yellow powder. It has a high melting point and is characterized by its acidic nature due to the carboxyl group.[1] Its solubility in water is limited, but it dissolves well in organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1]
Q2: What are the common impurities found in crude this compound?
A2: Common impurities often depend on the synthetic route. If synthesized via condensation, unreacted starting materials like 2-aminothiophenol and the corresponding carboxylic acid derivative may be present.[2][3] Side-products from the reaction or residual catalysts like polyphosphoric acid (PPA) can also be sources of impurity.[4] If prepared by oxidation of 2-methylbenzothiazole, unreacted starting material and over-oxidized byproducts could be present.[5]
Q3: Which purification technique is recommended for a first attempt?
A3: Acid-base extraction is an excellent first-line technique for purifying this compound.[6][7] This method is highly effective at separating the acidic product from neutral and basic impurities.[8] The process involves dissolving the crude product in an organic solvent and extracting it into a basic aqueous solution (e.g., sodium bicarbonate), where it forms a water-soluble salt. The layers are separated, and the pure acid is precipitated from the aqueous layer by acidification.[9][10]
Q4: How do I select an appropriate solvent for recrystallization?
A4: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, suitable solvents can include alcohols, aqueous alcohol mixtures, toluene, or acetic acid.[8] It is often best to test several solvents on a small scale to find the one that provides the best crystal formation and yield.
Q5: When is column chromatography the preferred method of purification?
A5: Column chromatography is preferred when dealing with impurities that have similar acidity to this compound, making separation by acid-base extraction difficult. It is also useful for separating it from other acidic byproducts. However, be aware that some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel.[11]
Troubleshooting Guide
Problem 1: After performing an acid-base extraction, no precipitate forms upon acidifying the aqueous layer.
-
Possible Cause: The compound may have significant solubility in water, especially if the volume is large or the temperature is elevated.[9]
-
Solution:
-
Ensure the aqueous solution is thoroughly chilled in an ice bath before and during acidification.
-
Add acid slowly until the pH is well below the pKa of the carboxylic acid (a pH of 1-2 is generally sufficient) to ensure complete protonation.[8]
-
If a solid still does not form, the product may need to be extracted back into an organic solvent (like ethyl acetate or dichloromethane) from the acidified aqueous solution.[9] Use multiple small-volume extractions for better recovery.
-
Problem 2: The product streaks significantly during Thin Layer Chromatography (TLC) or column chromatography on silica gel.
-
Possible Cause: Carboxylic acids can interact strongly with the polar silica gel, leading to broad peaks or "streaking." This is often due to an equilibrium between the acid's monomer and dimer forms or interactions with the silica surface.[12]
-
Solution:
-
Add a small amount of a volatile acid, such as acetic acid (~0.5-1%), to the eluent system. This keeps the carboxylic acid fully protonated, reducing its polarity and interaction with the silica, resulting in sharper bands.[12]
-
Alternatively, consider using a different stationary phase, such as neutral or basic alumina, if the compound is sensitive to acid.[11]
-
For very polar compounds, reversed-phase chromatography with a buffered mobile phase can be an effective alternative.[13]
-
Problem 3: The final product is an oil or fails to crystallize.
-
Possible Cause: The product may still be impure, or it may be an oil at room temperature.
-
Solution:
-
Re-purify using an alternative method (e.g., chromatography if extraction was used first).
-
Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal.
-
If the product is inherently an oil, consider converting it to a solid derivative, such as a salt, for easier handling and purification. The pure product can be regenerated afterward.[11]
-
Problem 4: The final product yield is very low.
-
Possible Cause: This could be due to incomplete extraction, using an excessive amount of recrystallization solvent, or loss of product during transfers. During acid-base extraction, incomplete precipitation due to water solubility is a common cause of low recovery.[9]
-
Solution:
-
Acid-Base Extraction: Ensure complete precipitation by chilling and fully acidifying the aqueous layer. If the product is suspected to be water-soluble, perform a back-extraction into an organic solvent.[9]
-
Recrystallization: Use the minimum amount of hot solvent necessary to fully dissolve the crude product to maximize recovery upon cooling.
-
General: Minimize the number of transfer steps between containers to reduce mechanical losses.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Slightly Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| N,N-Dimethylformamide (DMF) | Soluble | [1] |
| Ethanol | Soluble | [14] |
| Methanol | Soluble | [14] |
Table 2: Comparison of Primary Purification Techniques
| Technique | Principle | Best For Removing | Typical Recovery |
| Acid-Base Extraction | Separation based on differential solubility of the acid and its salt form in aqueous and organic phases.[6] | Neutral and basic impurities. | High (>85%) |
| Recrystallization | Purification based on differences in solubility of the compound and impurities in a specific solvent at different temperatures. | Small amounts of impurities with different solubility profiles. | Moderate to High (60-95%) |
| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase. | Impurities with similar acidity or polarity to the product. | Moderate (50-80%) |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[9] Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete transfer of the carboxylic acid salt.
-
Re-extraction (Optional): Wash the combined aqueous layers with a small amount of the organic solvent to remove any remaining neutral impurities.
-
Precipitation: Cool the aqueous solution in an ice bath. Slowly add a strong acid, such as 3M hydrochloric acid (HCl), while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper).[8][10] A precipitate of the pure this compound should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., ethanol, isopropanol, or a toluene/petroleum ether mixture).[8] Heat the mixture. A suitable solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Rinse the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visual Workflow and Process Diagrams
Caption: Decision workflow for selecting a purification technique.
Caption: Mechanism of purification by acid-base extraction.
References
- 1. This compound | Properties, Uses, Safety Data & Supplier in China [quinoline-thiophene.com]
- 2. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzothiazoles from Condensation of <i>o</i>-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - ProQuest [proquest.com]
- 5. CN104860901B - Preparation method of this compound - Google Patents [patents.google.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. vernier.com [vernier.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. biotage.com [biotage.com]
- 14. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Scaling Up Benzothiazole-2-carboxylic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Benzothiazole-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound production, categorized by the stage of the process.
1. Reaction Stage
| Issue | Potential Causes | Recommended Solutions |
| Low Yield or Stalled Reaction | - Insufficient Mixing: Inadequate agitation in a large reactor can lead to poor contact between reactants and catalyst.[1] - Poor Heat Transfer: Inefficient heat removal can create localized hot spots, leading to side reactions or degradation of reactants and products. On a larger scale, the surface-area-to-volume ratio decreases, making heat transfer less efficient.[2] - Catalyst Inactivity: The catalyst may be poisoned by impurities in the starting materials or may not be suitable for the reaction conditions at scale. | - Optimize Agitation: Adjust the stirrer speed and consider the use of baffles to improve mixing. For heterogeneous reactions, ensure the catalyst is well-suspended.[1] - Improve Heat Management: Use a reactor with a jacketed cooling system and monitor the internal temperature at multiple points. Control the rate of addition of exothermic reagents.[2] - Catalyst Screening and Quality Control: Screen different catalysts for efficiency and robustness.[3] Ensure the purity of starting materials through appropriate analytical testing. |
| Formation of Impurities | - Side Reactions: Elevated temperatures or prolonged reaction times can promote the formation of byproducts.[3] - Oxidation of Intermediates: Some intermediates may be sensitive to oxidation, especially if the reaction is not performed under an inert atmosphere.[3] - Over-reaction: In oxidation reactions, using an excessive amount of oxidizing agent can lead to the formation of over-oxidized byproducts. | - Optimize Reaction Conditions: Carefully control the reaction temperature and time. Consider running kinetics studies to understand the optimal reaction endpoint.[3] - Inert Atmosphere: Purge the reactor with nitrogen or argon before starting the reaction and maintain a positive pressure of inert gas throughout the process. - Stoichiometric Control: Precisely control the stoichiometry of the oxidizing agent and consider a controlled addition strategy. |
2. Work-up and Isolation Stage
| Issue | Potential Causes | Recommended Solutions |
| Difficulty in Product Precipitation/Crystallization | - Supersaturation Issues: The cooling rate may be too fast, leading to the formation of fine particles that are difficult to filter. - Impurities Inhibiting Crystallization: The presence of soluble impurities can interfere with crystal lattice formation. | - Controlled Cooling: Implement a programmed cooling profile to allow for the growth of larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also promote crystallization.[4] - Pre-purification: If impurities are a significant issue, consider a pre-purification step, such as a charcoal treatment or a simple filtration, before crystallization. |
| Product Purity Issues | - Occlusion of Impurities: Impurities can become trapped within the crystal lattice during crystallization. - Inefficient Washing: Inadequate washing of the filter cake can leave residual mother liquor containing impurities on the product. | - Recrystallization: If purity is not met after initial crystallization, a recrystallization step from a suitable solvent is often necessary.[3] - Optimize Washing: Use a suitable solvent to wash the filter cake thoroughly. A reslurry wash can be more effective than a simple displacement wash. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scaling up?
A1: Two common routes considered for industrial production are the oxidation of 2-methylbenzothiazole and a multi-step synthesis starting from benzothiazole. The oxidation of 2-methylbenzothiazole can be achieved using oxidants like hydrogen peroxide in the presence of a catalyst, which is considered a greener approach compared to traditional methods using potassium permanganate.[5] A multi-step process involving the formation of 2-benzothiazole dimethyl acetal followed by hydrolysis and oxidation has also been patented for large-scale synthesis.[2]
Q2: What are the primary safety concerns when scaling up the production of this compound?
A2: The primary safety concerns include:
-
Thermal Runaway: Many oxidation reactions are exothermic. Poor heat management at a large scale can lead to a thermal runaway.[2]
-
Handling of Hazardous Materials: Depending on the synthetic route, you may be handling strong oxidizers, corrosive acids, or flammable solvents.
-
Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a pressure increase in a closed reactor.
It is crucial to conduct a thorough process safety assessment, including calorimetry studies, to understand the thermal hazards of the reaction before scaling up.
Q3: How does the choice of solvent impact the scale-up process?
A3: The choice of solvent is critical for several reasons:
-
Reaction Performance: The solvent can affect reaction kinetics, selectivity, and yield.
-
Product Isolation: The product should have good solubility in the reaction solvent at the reaction temperature but poor solubility at lower temperatures to ensure efficient crystallization and high recovery.
-
Process Safety: The flammability and toxicity of the solvent are major considerations for industrial production.
-
Environmental Impact and Cost: The use of greener, recyclable, and low-cost solvents is preferred for sustainable manufacturing.[5]
Q4: My product has a similar polarity to the starting materials, making purification by column chromatography difficult. What are the alternatives for large-scale purification?
A4: For large-scale purification, column chromatography is often not economically viable. Alternatives include:
-
Recrystallization: This is the most common method for purifying solid organic compounds at scale.[3]
-
Acid-Base Extraction: As this compound is an acid, it can be selectively extracted into an aqueous basic solution, leaving non-acidic impurities in the organic phase. The product can then be precipitated by re-acidification.
-
Slurry Washes: Washing the crude solid product with a solvent in which the impurities are soluble but the product is not can be an effective purification method.
Quantitative Data from Synthetic Protocols
The following tables summarize data from patented synthetic procedures for this compound and its intermediates, which are designed for large-scale production.
Table 1: Synthesis of 2-Benzothiazole Dimethyl Acetal Intermediate [2]
| Parameter | Example 1 | Example 2 | Example 3 |
| Benzothiazole | 0.1 mol | 0.1 mol | 0.1 mol |
| Methanol | 0.5 mol | 0.3 mol | 0.8 mol |
| Oxidant | Potassium persulfate | Sodium persulfate | K-persulfate & Na-persulfate |
| Catalyst | Hydroxyapatite (0.01 mol) | Hydroxyapatite (0.001 mol) | Hydroxyapatite (0.06 mol) |
| Temperature | 90°C | 80°C | 120°C |
| Time | 10 hours | 18 hours | 1 hour |
| Yield | 81% | 78% | 79% |
| Purity | 99.3% | 99.1% | 99.2% |
Table 2: Green Synthesis of this compound via Oxidation [5]
| Parameter | Description |
| Starting Material | 2-Methylbenzothiazole |
| Solvent | Water/Ethanol mixture |
| Catalyst | Mononuclear metalloporphyrin (10-200 ppm) |
| Auxiliary Agent | 0.5-2 mol/L Sodium Hydroxide |
| Oxidant | Oxygen (0.5-2.0 MPa) or 30% Hydrogen Peroxide |
| Temperature | 40-140°C |
| Time | 2-12 hours |
Note: Specific yield and purity data were not provided in a tabular format in the source but the method is described as high-yielding and producing a high-purity product.
Experimental Protocols
1. Lab-Scale Synthesis: Oxidation of 2-Methylbenzothiazole
This protocol is based on the green chemistry approach described in patent CN104860901B.[5]
-
Materials: 2-methylbenzothiazole, sodium hydroxide, ethanol, water, metalloporphyrin catalyst, 30% hydrogen peroxide.
-
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve sodium hydroxide (e.g., 2 g, 50 mmol) in a mixture of ethanol (50 mL) and water (50 mL).
-
Add 2-methylbenzothiazole (e.g., 7.45 g, 50 mmol) and the metalloporphyrin catalyst (e.g., 10 mg) to the flask.
-
Heat the mixture to 80°C with stirring.
-
Slowly add 30% hydrogen peroxide (e.g., 17 g, 150 mmol) dropwise over 1 hour.
-
After the addition is complete, maintain the reaction at 80°C for an additional 4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Acidify the mixture with dilute hydrochloric acid to a pH of ~2 to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum to obtain this compound.
-
2. Proposed Industrial-Scale Synthesis: Multi-step Process
This protocol is a conceptual scale-up based on the process described in patent CN105198835B.[2]
-
Step 1: Synthesis of 2-Benzothiazole Dimethyl Acetal
-
Charge a pressure-rated glass-lined reactor with benzothiazole (10 kg), methanol (11.8 kg), potassium persulfate (20 kg), and hydroxyapatite catalyst (1.5 kg).
-
Seal the reactor and heat the mixture to 90°C with agitation.
-
Maintain the reaction at 90°C for 10 hours.
-
Cool the reactor contents to 20-25°C.
-
Filter the reaction mixture to remove the catalyst.
-
Transfer the filtrate to a vacuum distillation unit and concentrate to remove excess methanol.
-
Recrystallize the crude product from acetone to yield 2-benzothiazole dimethyl acetal.
-
-
Step 2: Synthesis of Benzothiazole-2-carbaldehyde
-
Charge a reactor with the 2-benzothiazole dimethyl acetal from the previous step and DMF.
-
Add an acid catalyst (e.g., p-toluenesulfonic acid) and heat the mixture to facilitate the hydrolysis to the aldehyde.
-
After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash and dry the organic layer, then remove the solvent under vacuum to obtain crude benzothiazole-2-carbaldehyde.
-
-
Step 3: Oxidation to this compound
-
Charge a reactor with the benzothiazole-2-carbaldehyde, acetic acid, and a catalytic amount of manganese acetate.
-
Heat the mixture to the desired temperature (e.g., 80-100°C) and bubble oxygen through the solution.
-
Add a solution of potassium permanganate in acetic acid portion-wise to maintain the reaction.
-
After the reaction is complete, cool the mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
-
Visualizations
References
- 1. US4298742A - Esters of benzoxa(thia)zole-2-carboxylic acids - Google Patents [patents.google.com]
- 2. CN105198835B - The synthesis technique of the formic acid of benzothiazole 2 - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. CN104860901B - Preparation method of this compound - Google Patents [patents.google.com]
Reducing reaction times in benzothiazole synthesis using catalysts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of benzothiazole and its derivatives. The focus is on leveraging catalysts to significantly reduce reaction times and improve efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic synthesis of benzothiazoles.
Q1: I am experiencing very low or no yield of my benzothiazole product. What are the possible causes and solutions?
Low or no product yield is a common problem that can stem from several factors. Here are the primary causes and recommended troubleshooting steps:
-
Inactive Catalyst or Reagents: The catalyst may have lost its activity, or the starting materials could be of poor quality.
-
Incorrect Reaction Temperature: The temperature might be too low for the reaction to proceed at an optimal rate.
-
Solution: While some modern catalytic methods work efficiently at room temperature, many reactions require heating. Gradually increase the reaction temperature and monitor the progress by Thin-Layer Chromatography (TLC).[3]
-
-
Insufficient Reaction Time: The reaction may not have been allowed to run to completion.
-
Solution: Monitor the reaction's progress using TLC. If starting material is still present after the initially planned time, extend the reaction duration.[3]
-
-
Atmosphere: 2-aminothiophenol is sensitive to oxidation, which can lead to the formation of disulfide byproducts instead of the desired benzothiazole.
-
Solution: To prevent degradation of the starting material, run the reaction under an inert atmosphere, such as nitrogen or argon.
-
Q2: My reaction is producing significant byproducts, complicating purification. How can I minimize side reactions?
Side product formation reduces the yield and makes purification challenging. Here are common side reactions and how to mitigate them:
-
Oxidation of 2-aminothiophenol: The thiol group can oxidize to form a disulfide dimer.
-
Solution: As mentioned above, performing the reaction under an inert atmosphere can significantly reduce this side reaction.
-
-
Incomplete Cyclization: The intermediate Schiff base may not fully cyclize to the benzothiazole, or the cyclized intermediate (benzothiazoline) may not be fully oxidized to the final aromatic product.
-
Solution: The choice of catalyst and oxidant is crucial here. For instance, in reactions with aldehydes, an oxidizing agent is often required to convert the intermediate benzothiazoline to the benzothiazole. Ensure you are using an appropriate and sufficient amount of oxidant. The H2O2/HCl system serves as both a catalyst and an in-situ oxidant.[4][5]
-
-
Self-Condensation of Aldehydes: The aldehyde starting material can undergo self-condensation, especially under basic conditions.
-
Solution: Control the reaction stoichiometry and consider the order of addition of reagents. A slow, controlled addition of the aldehyde can sometimes minimize this side reaction.
-
Q3: The purification of my final benzothiazole product is difficult. What are some tips for effective purification?
Purification challenges often arise from the presence of unreacted starting materials or side products.
-
Problem: Difficulty in separating the product from unreacted 2-aminothiophenol.
-
Solution: An acidic wash during the workup can help remove the basic 2-aminothiophenol.
-
-
Problem: The product is an oil instead of a solid.
-
Solution: This could be due to residual solvent or impurities lowering the melting point. Ensure the product is thoroughly dried under a high vacuum. If it remains an oil, purification by column chromatography is recommended.
-
-
Problem: Formation of an emulsion during workup.
-
Solution: To break up an emulsion during liquid-liquid extraction, add a saturated brine solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a catalyst in benzothiazole synthesis?
The primary advantage is a significant reduction in reaction time.[6] Many catalytic methods shorten the reaction from several hours or even days to just a few minutes or up to an hour.[1][5] Other benefits include:
-
Milder Reaction Conditions: Many catalytic syntheses can be performed at room temperature, reducing energy consumption and the likelihood of side reactions.[4][5]
-
Higher Yields: Catalysts can improve the selectivity of the reaction, leading to higher yields of the desired product.[1]
-
Greener Synthesis: The use of reusable heterogeneous catalysts and the potential for solvent-free reactions contribute to more environmentally friendly processes.[1][7]
Q2: How do I choose the right catalyst for my specific benzothiazole synthesis?
The choice of catalyst depends on your starting materials (e.g., aldehyde, carboxylic acid, β-diketone) and desired reaction conditions.
-
For condensation with aldehydes: ZnO nanoparticles, H2O2/HCl, and various Lewis and Brønsted acids are effective.[1][4][5]
-
For condensation with β-diketones: A Brønsted acid like p-toluenesulfonic acid (TsOH·H2O) is a good choice.[8]
-
For green synthesis: Consider reusable catalysts like ZnO nanoparticles or ionic liquids.[1][9] Microwave-assisted synthesis with a suitable catalyst can also be a very green and rapid option.[6][10]
Q3: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most common and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.
Q4: Are there any specific safety precautions I should take?
Yes, 2-aminothiophenol has a strong, unpleasant odor and is readily oxidized. It should be handled in a well-ventilated fume hood, and if possible, under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.
Data Presentation
The table below summarizes the quantitative data on the reduction of reaction times and the corresponding yields for various catalytic systems in the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes.
| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| No Catalyst (Conventional) | Ethanol | Reflux | 12 - 24 hours | 70 - 85 | [6] |
| ZnO Nanoparticles | Ethanol / Solvent-free | Room Temperature | 2 - 8 minutes | >90 | [1] |
| H2O2/HCl | Ethanol | Room Temperature | 45 - 60 minutes | 85 - 94 | [4] |
| p-Toluene Sulfonic Acid (TsOH·H2O) | Acetonitrile | 80 | 16 hours | 86 - 89 | [8] |
| Microwave-assisted (PIFA catalyst) | Ethanol | 80 | 15 minutes | Good to Excellent | [11] |
| Microwave-assisted (no catalyst) | Ethanol | Microwave Irradiation | 3 - 5 minutes | 85 - 92 | [12] |
| SnP2O7 | Solvent-free | 80 | 8 - 35 minutes | 87 - 95 | [5][10] |
Experimental Protocols
Below are detailed methodologies for some of the key catalytic experiments discussed.
Protocol 1: Synthesis of 2-Arylbenzothiazoles using ZnO Nanoparticles [1]
-
Reaction Setup: In a round-bottom flask, take the aryl aldehyde (1 mmol), 2-aminothiophenol (1.2 mmol), and ZnO nanoparticles (5 mg).
-
Solvent: For liquid aldehydes, the reaction can be run solvent-free. For solid aldehydes, add 5 mL of ethanol.
-
Reaction Conditions: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-8 minutes.
-
Work-up: After the reaction is complete, add ethanol to the mixture and filter to recover the ZnO nanoparticle catalyst.
-
Purification: Evaporate the solvent from the filtrate and recrystallize the crude product from ethanol to obtain the pure 2-arylbenzothiazole.
Protocol 2: Synthesis of 2-Substituted Benzothiazoles using H2O2/HCl [4][5]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the aldehyde (1 mmol) in ethanol.
-
Reagent Addition: To this solution, add 30% H2O2 (6 mmol) followed by the dropwise addition of concentrated HCl (3 mmol) while stirring at room temperature.
-
Reaction Conditions: Continue stirring the reaction mixture at room temperature for 1 hour.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and dry it under a vacuum. Recrystallize the crude product from ethanol.
Protocol 3: Microwave-Assisted Synthesis of Benzothiazoles (Catalyst-Free) [12]
-
Reaction Setup: In a microwave-safe reaction vessel, mix 2-aminothiophenol (10 mmol) and the hydroxy aromatic aldehyde (10 mmol) in ethanol.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate. To control the process, cool the reaction mixture to room temperature every minute and check the progress by TLC.
-
Work-up: Once the reaction is complete (typically within a few minutes), filter the reaction mixture.
-
Purification: Recrystallize the product from a methanol/dichloromethane mixture to obtain the pure benzothiazole derivative.
Mandatory Visualizations
Caption: General experimental workflow for the catalytic synthesis of benzothiazoles.
Caption: Troubleshooting logic for common issues in benzothiazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. oiccpress.com [oiccpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. scielo.br [scielo.br]
Troubleshooting low yields in the synthesis of benzothiazole derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming common challenges encountered during the synthesis of benzothiazole derivatives, with a particular focus on addressing low reaction yields.
Troubleshooting Guide: Low Yields in Benzothiazole Synthesis
This guide addresses specific issues that can lead to low yields in the synthesis of benzothiazole derivatives. The question-and-answer format provides potential causes and actionable solutions to improve your experimental outcomes.
Q1: My reaction yield is very low or I'm not getting any product at all. What are the common reasons for this?
Low or no product yield is a frequent challenge in organic synthesis. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Solutions |
| Poor Quality of Starting Materials | Ensure the purity of 2-aminothiophenol and the corresponding aldehyde, carboxylic acid, or other coupling partner. 2-Aminothiophenol is particularly susceptible to oxidation, which can form disulfide byproducts; using a freshly opened bottle or purifying it before use is advisable.[1] |
| Suboptimal Reaction Conditions | Reaction conditions such as temperature, solvent, and reaction time are critical. Some reactions proceed well at room temperature, while others require heating.[1] If the yield is low, consider gradually increasing the temperature. Conversely, if side reactions are observed at higher temperatures, lowering the temperature may be beneficial.[1] Common solvents include ethanol, DMSO, and DMF; however, solvent-free conditions or microwave-assisted synthesis have also been shown to improve yields and reduce reaction times.[2] |
| Inefficient Catalyst | The choice of catalyst is crucial and substrate-dependent. For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA) can be effective.[1] For reactions with aldehydes, a variety of catalysts including H₂O₂/HCl, samarium triflate, and molecular iodine have been reported to give good yields.[1] Screening different catalysts may be necessary to find the optimal one for your specific substrates.[1] |
| Incomplete Cyclization | The intermediate Schiff base (from the reaction of 2-aminothiophenol and an aldehyde) may not fully cyclize to the benzothiazoline intermediate.[1][3] The choice of catalyst and reaction conditions plays a significant role in promoting efficient cyclization.[1] |
| Inefficient Oxidation | The final step in many benzothiazole syntheses is the oxidation of the benzothiazoline intermediate to the aromatic benzothiazole.[2] If this step is inefficient, the reaction can stall, leading to low yields of the desired product.[2] For many syntheses, atmospheric oxygen is a sufficient oxidant, especially when the reaction is open to the air.[2] In other cases, an explicit oxidizing agent like hydrogen peroxide (H₂O₂) is required.[2] |
Q2: I'm observing a significant amount of dark, tar-like material in my reaction flask. What is causing this and how can I prevent it?
The formation of dark, insoluble materials often points to the polymerization or dimerization of the 2-aminothiophenol starting material.[3] This is a common issue due to its susceptibility to oxidation, which can lead to the formation of disulfide-linked dimers and polymers.[3]
To mitigate this, consider the following:
-
Use High-Purity 2-Aminothiophenol: Start with the purest possible reagent.
-
Inert Atmosphere: Handling 2-aminothiophenol under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[4]
-
Control Reaction Temperature: Excessive heat can promote polymerization.
-
Optimize Reactant Concentration: High concentrations of reactants can increase the likelihood of intermolecular side reactions.[3]
Q3: My purification is difficult, and I'm losing a lot of product during this step. What can I do?
Purification can indeed be challenging due to the presence of unreacted starting materials, side products, or the properties of the benzothiazole derivative itself.
| Purification Challenge | Recommended Solutions |
| Product Instability on Silica Gel | Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation on the column.[1][2] In such cases, consider using neutral or basic alumina for column chromatography or alternative purification methods like recrystallization.[1] |
| Product Solubility | If the product is highly soluble in the reaction solvent, isolation by precipitation can be difficult.[2] Try adding a non-solvent, such as cold water or hexane, to induce precipitation.[2] If the product remains in solution, removal of the solvent under reduced pressure will be necessary.[2] |
| Similar Polarity of Product and Impurities | If the product and impurities have similar polarities, separation by column chromatography can be challenging. In such cases, recrystallization from a suitable solvent is often an effective purification method.[5] |
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my benzothiazole synthesis?
Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction progress.[1][5] By co-spotting the reaction mixture with the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Visualization is typically achieved using a UV lamp or an iodine chamber.[1]
Q2: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?
Modern synthetic methods increasingly focus on environmentally benign approaches. These often involve:
-
Water as a solvent. [1]
-
Reusable catalysts. [1]
-
Microwave-assisted synthesis , which can significantly reduce reaction times and energy consumption.[1][3]
Q3: Are there any specific safety precautions I should take when working with 2-aminothiophenol?
Yes, 2-aminothiophenol is known to be readily oxidized and has a strong, unpleasant odor.[1] It is crucial to handle it in a well-ventilated fume hood. If possible, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[1][4] Always consult the Safety Data Sheet (SDS) for detailed handling and safety information before use.
Quantitative Data Summary
The yield of benzothiazole derivatives can vary significantly depending on the chosen synthetic route and reaction conditions. The following table summarizes yields reported for the synthesis of various 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes under different catalytic conditions.
| Catalyst / Oxidant | Solvent | Temperature | Time | Yield Range (%) |
| H₂O₂/HCl | Ethanol | Room Temp. | 45-60 min | 85-94[6] |
| Molecular Iodine | DMF | Not Specified | Not Specified | Good to Excellent[7] |
| Samarium Triflate | Aqueous Medium | Not Specified | Not Specified | Good to Excellent[7] |
| Air/DMSO | DMSO | Not Specified | Not Specified | Good to Excellent[7] |
| Microwave (PIFA) | Not Specified | Microwave | 5-10 min | High[8] |
| SnP₂O₇ | Not Specified | Not Specified | 8-35 min | 87-95[8] |
| ZnO NPs | Solvent-free | Room Temp. | 30 min | 79-91[6] |
| Bi₂O₃ NPs | Not Specified | 60 °C | 1-2 h | 75-95[6] |
Note: Yields are often substrate-dependent and the optimal conditions may vary.
Detailed Experimental Protocols
General Protocol for the Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl
This protocol is a general guideline for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and an aromatic aldehyde.[2][5][6][8]
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ethanol
-
30% Hydrogen peroxide (H₂O₂) (approx. 6.0 mmol)
-
Concentrated Hydrochloric acid (HCl) (approx. 3.0 mmol)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol.
-
Reagent Addition: To this stirred solution at room temperature, add 30% H₂O₂ (approx. 6.0 mmol) followed by the dropwise addition of concentrated HCl (approx. 3.0 mmol).[2][5]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[2]
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.[2]
-
Neutralization: Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: Wash the solid with cold water and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[5]
Visualizations
References
- 1. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 5. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. csic.es [csic.es]
- 8. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
Technical Support Center: Synthesis and Handling of 2-Aminothiophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminothiophenol. The focus is on preventing its oxidation during synthesis and subsequent reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: My solid 2-aminothiophenol is discolored (yellow to brown) upon opening the bottle.
-
Possible Cause: The 2-aminothiophenol has oxidized upon exposure to air and/or light during storage. The discoloration is due to the formation of 2,2'-dithiobis(aniline), a disulfide dimer. This impurity can negatively impact the yield and purity of your desired product.[1]
-
Solution:
-
Use Fresh Reagent: For best results, use a freshly opened bottle of 2-aminothiophenol.[2]
-
Purify Before Use: If you suspect the reagent is oxidized, it is advisable to purify it before use. Common purification methods include distillation under reduced pressure or recrystallization.
-
Issue 2: My reaction yield is low, and I observe a significant amount of a yellow precipitate.
-
Possible Cause: The yellow precipitate is likely the oxidized disulfide dimer of 2-aminothiophenol.[1] This indicates that oxidation is occurring under your reaction conditions, consuming the starting material and reducing the yield of your desired product.[3]
-
Solution:
-
Implement an Inert Atmosphere: The most effective way to prevent oxidation during the reaction is to perform the synthesis under an inert atmosphere, such as nitrogen or argon.[2][3] This minimizes the contact of the reaction mixture with atmospheric oxygen.
-
Degas Solvents: Before use, degas the reaction solvents to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by a series of freeze-pump-thaw cycles.
-
Use Freshly Purified 2-Aminothiophenol: Ensure the starting material is of high purity by using a fresh bottle or by purifying it immediately before the reaction.[1][2]
-
Issue 3: During the work-up of my reaction, I'm having difficulty separating my product from impurities.
-
Possible Cause: If oxidation has occurred, the resulting disulfide impurity may have a similar polarity to your desired product, making separation by column chromatography challenging.[2]
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for elution to improve separation.
-
Consider Recrystallization: Recrystallization can be an effective alternative or complementary purification technique to remove the disulfide impurity.[1][2]
-
Prevent Oxidation During Synthesis: The most effective solution is to prevent the formation of the impurity in the first place by following the guidelines for working under an inert atmosphere.
-
Below is a troubleshooting workflow to diagnose and address oxidation issues during 2-aminothiophenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary oxidation product of 2-aminothiophenol?
A1: The primary oxidation product of 2-aminothiophenol is 2,2'-dithiobis(aniline), which is a disulfide dimer. This occurs through the coupling of the thiol (-SH) groups of two 2-aminothiophenol molecules.
The diagram below illustrates the oxidation pathway of 2-aminothiophenol.
Q2: What are the best practices for handling and storing 2-aminothiophenol to prevent oxidation?
A2: To minimize oxidation during handling and storage, follow these best practices:
-
Store under an inert atmosphere: Store solid 2-aminothiophenol in a tightly sealed container under a nitrogen or argon atmosphere.
-
Protect from light: Use an amber-colored bottle or store the container in a dark place to prevent light-induced oxidation.
-
Refrigerate: Store at low temperatures to slow down the rate of oxidation.
-
Handle quickly: When weighing or transferring the reagent, do so quickly to minimize its exposure to air.
Q3: Can I use antioxidants to prevent the oxidation of 2-aminothiophenol during a reaction?
A3: Yes, in some cases, the addition of a mild reducing agent or an antioxidant can be beneficial.[3] However, the compatibility of the antioxidant with your specific reaction conditions must be considered to avoid unwanted side reactions. Performing the reaction under an inert atmosphere is generally the most robust and widely applicable method.
Q4: How can I purify 2-aminothiophenol that has been partially oxidized?
A4: If your 2-aminothiophenol has discolored due to oxidation, you can purify it by vacuum distillation. The pure 2-aminothiophenol is a colorless liquid that solidifies into a white solid upon cooling, while the disulfide impurity is typically less volatile. Recrystallization from a suitable solvent is another potential purification method.
Summary of Preventative Strategies
| Strategy | Description | Expected Outcome |
| Inert Atmosphere | Performing the reaction under a nitrogen or argon atmosphere. | Minimizes the formation of disulfide byproducts and improves product yield.[2][3] |
| Use of Fresh/Purified Reagent | Using a new bottle of 2-aminothiophenol or purifying it before use. | Ensures high purity of the starting material, leading to a cleaner reaction and higher yield.[1][2] |
| Degassing Solvents | Removing dissolved oxygen from solvents before use. | Reduces the amount of oxygen available for oxidation in the reaction mixture. |
| Addition of Antioxidants | Introducing a mild reducing agent to the reaction. | Can be beneficial in specific cases to suppress oxidation.[3] |
| Control of Reaction Conditions | Optimizing temperature and catalyst choice. | Can help to minimize side reactions, including oxidation. |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminothiophenol from Di-(o-nitrophenyl) Disulfide
This protocol describes the reduction of di-(o-nitrophenyl) disulfide to 2-aminothiophenol.
-
Materials:
-
Di-(o-nitrophenyl) disulfide
-
Zinc dust
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
-
Procedure:
-
In a round-bottom flask, dissolve 3.1 g of di-(o-nitrophenyl) disulfide in 350 mL of warm glacial acetic acid.
-
Slowly add 20 g of zinc dust to the solution over a period of 30 minutes.
-
Heat the mixture to boiling until the solution becomes colorless.
-
Dilute the reaction mixture with two volumes of water, cool, and filter to obtain the zinc salt of 2-aminothiophenol.
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To 8.5 g of the zinc salt, add 75 mL of concentrated hydrochloric acid.
-
Filter the warm solution and cool it in an ice bath to precipitate 2-aminothiophenol hydrochloride.
-
Collect the solid by filtration. The product can be recrystallized from concentrated hydrochloric acid and then from water to yield pure 2-aminothiophenol hydrochloride.[4]
-
Protocol 2: General Procedure for a Reaction Using 2-Aminothiophenol under an Inert Atmosphere
This protocol provides a general guideline for setting up a reaction under an inert atmosphere to prevent the oxidation of 2-aminothiophenol.
-
Materials:
-
Schlenk flask or a three-necked round-bottom flask
-
Nitrogen or argon gas source with a bubbler
-
Septa
-
Cannula or gas-tight syringe
-
Degassed solvents
-
-
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried to remove any moisture.
-
Assembly: Assemble the glassware, including a condenser if refluxing, and connect it to a Schlenk line or a manifold with a nitrogen or argon inlet and an outlet to a bubbler.
-
Purging: Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition:
-
Add solid reagents, including 2-aminothiophenol, to the flask under a positive flow of the inert gas.
-
Add degassed solvents and liquid reagents via a cannula or a gas-tight syringe through a septum.
-
-
Reaction: Maintain a positive pressure of the inert gas throughout the reaction. The gentle bubbling of the gas through the bubbler indicates a positive pressure.
-
Work-up: After the reaction is complete, cool the flask to room temperature before opening it to the atmosphere. Proceed with the work-up as required.
-
References
Optimizing catalyst concentration for benzothiazole synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzothiazoles, with a specific focus on the critical role of catalyst concentration. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for benzothiazole synthesis?
A1: A wide range of catalysts can be employed for benzothiazole synthesis, broadly categorized as:
-
Acid Catalysts: Brønsted acids like hydrochloric acid (HCl) and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids such as samarium triflate, are frequently used.[1][2] Polyphosphoric acid (PPA) is also a common choice for condensation reactions.[1]
-
Transition Metal Catalysts: Various transition metals, including copper (Cu), palladium (Pd), nickel (Ni), and ruthenium (Ru) salts, are effective for specific synthetic routes like intramolecular oxidative coupling.[3] For instance, CuBr, CuI, CuO, and Pd(OAc)₂ have been successfully used.[3]
-
Heterogeneous and Green Catalysts: To facilitate easier separation and promote environmentally friendly procedures, solid-supported catalysts are gaining popularity. Examples include silica-supported P₂O₅, montmorillonite K-10, and reusable catalysts like SnP₂O₇.[3][4][5] Baker's yeast has also been utilized as a biocatalyst.[6]
-
Oxidizing Agents as Catalysts/Reagents: In many syntheses involving the reaction of 2-aminothiophenol with aldehydes, an oxidant is required for the final aromatization step. A common system is hydrogen peroxide (H₂O₂) in the presence of an acid like HCl.[4][7]
Q2: How do I determine the optimal catalyst concentration for my reaction?
A2: The optimal catalyst concentration is highly dependent on the specific substrates, solvent, temperature, and the nature of the catalyst itself. A systematic approach is recommended:
-
Literature Review: Start by consulting literature for similar benzothiazole syntheses to find a reported effective concentration range.
-
Catalyst Screening: If multiple catalysts are viable, perform small-scale screening experiments to identify the most promising one for your specific substrates.[1]
-
Concentration Optimization: Once a catalyst is selected, vary its concentration systematically (e.g., from 1 mol% to 20 mol%) while keeping other reaction parameters constant. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) to determine the concentration that provides the best balance of reaction rate and yield.[8][9]
Q3: Can the catalyst concentration be too high? What are the potential negative effects?
A3: Yes, an excessively high catalyst concentration can be detrimental to the reaction. Potential negative effects include:
-
Increased Side Reactions: High catalyst loading can promote undesired side reactions, such as polymerization of starting materials or over-oxidation of the product, leading to a lower yield of the desired benzothiazole and a more complex purification process.[10]
-
Purification Difficulties: Removing a large excess of a homogeneous catalyst from the reaction mixture can be challenging and may require additional purification steps.
-
Economic and Environmental Concerns: Using more catalyst than necessary increases the cost of the synthesis and the amount of chemical waste generated.
Q4: Are there catalyst-free methods for benzothiazole synthesis?
A4: Yes, catalyst-free methods for benzothiazole synthesis have been developed, often relying on microwave irradiation or high temperatures to promote the reaction.[3][11] For example, the condensation of 2-aminothiophenol with aromatic aldehydes can proceed under solvent-free melt conditions without a catalyst.[12] Ultrasonic irradiation is another energy source that can facilitate this synthesis in the absence of a catalyst.[11]
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Potential Cause: Inefficient or suboptimal catalyst concentration.
-
Recommended Solution: The choice and concentration of the catalyst are crucial for the reaction to proceed efficiently.[1][9] If you are experiencing low yields, consider the following:
-
Verify Catalyst Activity: Ensure the catalyst has not degraded. For example, 2-aminothiophenol is prone to oxidation, which can affect reactions.[1]
-
Screen Different Catalysts: The catalyst that works for one set of substrates may not be optimal for another. Experiment with different types of catalysts (e.g., acid, metal-based) to find one that is effective for your specific reaction.[1]
-
Optimize Catalyst Loading: Systematically vary the catalyst concentration. In some cases, a higher concentration may be needed to drive the reaction to completion, while in others, a lower concentration may be sufficient and minimize side reactions. For a Brønsted acidic ionic liquid gel, reducing the catalyst amount from 1 mol% led to a significant drop in yield.[8]
-
Problem 2: Significant byproduct formation.
-
Potential Cause: Incorrect catalyst concentration leading to side reactions.
-
Recommended Solution: The concentration of the catalyst can influence the reaction pathway.
-
Reduce Catalyst Concentration: If you observe significant byproduct formation, try reducing the catalyst concentration. An excess of catalyst can sometimes promote undesired reactions.
-
Control Reaction Temperature: High temperatures, sometimes exacerbated by a highly active catalyst, can lead to side reactions like sulfonation.[9] Consider running the reaction at a lower temperature for a longer duration.[13]
-
Inert Atmosphere: For reactions involving oxidation-sensitive reagents like 2-aminothiophenol, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of disulfide byproducts.[1]
-
Problem 3: Incomplete cyclization of the intermediate.
-
Potential Cause: The catalyst may not be effectively promoting the final cyclization and aromatization steps.
-
Recommended Solution: The formation of a benzothiazoline intermediate instead of the desired benzothiazole is a common issue.[13]
-
Choice of Catalyst/Oxidant: Ensure your catalytic system is capable of facilitating both the initial condensation and the subsequent oxidative cyclization. For syntheses from 2-aminothiophenol and aldehydes, an oxidizing agent (like H₂O₂, air, or elemental sulfur) is often a critical component of the catalytic system.[2][10]
-
Optimize Oxidant Stoichiometry: If an oxidant is used, its amount should be carefully controlled. Insufficient oxidant will result in incomplete conversion to the final product.[13]
-
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data from various studies on benzothiazole synthesis, highlighting the catalyst, its concentration, and the resulting yields under specific conditions.
Table 1: Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Aldehydes
| Catalyst System | Catalyst Concentration | Reactant Ratio (Thiophenol:Aldehyde) | Solvent | Temperature | Time | Yield Range | Reference |
| H₂O₂/HCl | 6 mmol H₂O₂, 3 mmol HCl | 1:1 | Ethanol | Room Temp | 45-60 min | 85-94% | [4][7][14] |
| SnP₂O₇ | Not specified | Not specified | Not specified | Not specified | 8-35 min | 87-95% | [5] |
| Fe₃O₄@SiO₂@Cu-MoO₃ | Not specified | Not specified | Not specified | Not specified | 2-4 h | 83-98% | [4] |
| Bi₂O₃ NPs | Not specified | Not specified | Not specified | 60 °C | 1-2 h | 75-95% | [4] |
| FeCl₃/Montmorillonite K-10 | Not specified | Not specified | Not specified | Not specified | 0.7-5 h | 33-95% | [4] |
| Samarium Triflate | Not specified | Not specified | Aqueous Medium | Mild | Not specified | Good | [2] |
Table 2: Synthesis of Benzothiazoles via Other Routes
| Synthesis Route | Catalyst | Catalyst Concentration | Solvent | Temperature | Time | Yield | Reference |
| Reductive condensation of 2-aminobenzenethiols with CO₂ | Polythiazolium | 9 mol% | Not specified | 60 °C | 18 h | 54-84% | [15] |
| Condensation of 2-aminophenol with benzaldehyde | BAIL gel | 1 mol% | Solvent-free | 130 °C | 5 h | 98% | [8] |
| Intramolecular oxidative coupling of N-arylthioureas | RuCl₃ | Not specified | Not specified | Not specified | Not specified | up to 91% | [3] |
| Intramolecular oxidative coupling of N-arylthioureas | Ni(II) salts | Low concentration | Not specified | Mild | Short | up to 95% | [3] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl
This protocol is a general guideline for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes.[10][14]
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ethanol (10 mL)
-
30% Hydrogen Peroxide (H₂O₂) (6.0 mmol)
-
Concentrated Hydrochloric Acid (HCl) (3.0 mmol)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
To this solution, add 30% H₂O₂ (6.0 mmol) followed by the dropwise addition of concentrated HCl (3.0 mmol) while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of 2-Alkyl-2,3-dihydrobenzo[d]thiazoles
This protocol describes the synthesis of the dihydro- intermediate, which can be a precursor to 2-alkylbenzothiazoles.[12]
Materials:
-
Aliphatic aldehyde (7.5 mmol)
-
Dichloromethane (7.5 mL)
-
4Å molecular sieves (5.0 g)
-
2-Aminothiophenol (5.0 mmol)
Procedure:
-
To a stirred solution of the aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 mL), add 4Å molecular sieves (5.0 g).
-
Add 2-aminothiophenol (5.0 mmol) dropwise to the mixture.
-
Stir the mixture at room temperature for 1.5 - 2 hours.
-
After completion of the reaction (monitored by TLC), filter the mixture to remove the molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent to obtain the 2-alkyl-2,3-dihydrobenzo[d]thiazole.
Mandatory Visualizations
Caption: Experimental workflow for a typical benzothiazole synthesis.
Caption: Generalized reaction mechanism for benzothiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzothiazole synthesis [organic-chemistry.org]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Refinement of protocols for synthesizing benzothiazole-based corrosion inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of benzothiazole-based corrosion inhibitors. The information is tailored for researchers, scientists, and professionals in drug development to help navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-substituted benzothiazoles?
A1: The most prevalent and direct method is the condensation reaction between a 2-aminothiophenol and a carbonyl compound, such as an aldehyde or ketone.[1] This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and oxidation to yield the final benzothiazole product.[1]
Q2: How can I monitor the progress of my benzothiazole synthesis reaction?
A2: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[1][2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Visualization can typically be achieved using UV light or iodine vapor.[2]
Q3: What are some common "green" or environmentally friendly approaches to benzothiazole synthesis?
A3: Many modern synthetic protocols focus on environmentally benign methods.[3] These often involve the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions.[2][4] Microwave-assisted synthesis is another popular green chemistry approach that can significantly reduce reaction times and energy consumption.[2][5]
Q4: Are there any specific safety precautions I should take when working with 2-aminothiophenol?
A4: Yes, 2-aminothiophenol is susceptible to oxidation, so it is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) when possible.[2][6] It is also a thiol, which means it has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information before use.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low product yield is a frequent challenge in organic synthesis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Poor Quality of Starting Materials | Ensure the purity of 2-aminothiophenol and the carbonyl compound. 2-Aminothiophenol is particularly susceptible to oxidation, so using a freshly opened bottle or purifying it before use is advisable.[2] |
| Inefficient Catalyst | The choice of catalyst is crucial. For condensation with carboxylic acids, catalysts like polyphosphoric acid (PPA) can be effective.[2] For reactions with aldehydes, catalysts such as H₂O₂/HCl have been shown to give excellent yields.[5] The optimal catalyst and its loading should be determined experimentally.[2] |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the yield. Some reactions proceed well at room temperature, while others require heating.[2] If the yield is low at room temperature, try gradually increasing the temperature. Conversely, if side products are observed at elevated temperatures, lowering the temperature might be beneficial.[2] |
| Presence of Water (for certain reactions) | Some condensation reactions are sensitive to water. Using dry solvents and ensuring all glassware is thoroughly dried can improve the yield. Molecular sieves can also be added to the reaction mixture to remove any residual water.[2] |
| Insufficient Reaction Time | Cyclization reactions may require extended periods to reach completion. It is advisable to monitor the reaction's progress using TLC to determine the optimal reaction time.[7] |
Problem 2: Formation of Side Products/Impurities
The formation of byproducts can complicate the purification process and reduce the overall yield.
| Potential Cause | Recommended Solutions |
| Oxidation of 2-aminothiophenol | The thiol group in 2-aminothiophenol can be oxidized to form a disulfide byproduct.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.[2][6] |
| Incomplete Cyclization | In some cases, the intermediate Schiff base may not fully cyclize. The choice of catalyst and reaction conditions plays a significant role in promoting efficient cyclization.[2] Consider optimizing the catalyst or increasing the reaction time or temperature.[6] |
| Self-Condensation of Starting Materials | Under certain conditions, aldehydes or other carbonyl starting materials might undergo self-condensation. Adjusting the reaction conditions, such as temperature or catalyst, can help to suppress these side reactions.[2] |
| Formation of Dark, Insoluble Materials | This often indicates polymerization or dimerization of 2-aminothiophenol due to oxidation.[6] Use freshly purified 2-aminothiophenol and consider running the reaction under an inert atmosphere to prevent this.[6] |
Problem 3: Difficulty in Product Purification
Isolating the pure benzothiazole derivative can be challenging due to the presence of unreacted starting materials or side products.[2]
| Potential Cause | Recommended Solutions |
| Similar Polarity of Product and Impurities | If the product and impurities have similar polarities, separation by column chromatography can be difficult. Try using a different solvent system for elution or consider alternative purification techniques like recrystallization or preparative TLC.[2] Acid-base extraction can also be an effective preliminary purification step if the product and impurities have different acidic or basic properties.[6] |
| Product Instability on Silica Gel | Some benzothiazole derivatives may be sensitive to the acidic nature of silica gel, leading to degradation.[2] In such cases, using neutral or basic alumina for column chromatography or opting for a different purification method is recommended.[2] |
Quantitative Data Summary
The yield of benzothiazole synthesis is highly dependent on the chosen reactants and reaction conditions. Below is a summary of reported yields for the synthesis of 2-arylbenzothiazoles under different catalytic conditions.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| H₂O₂/HCl | Ethanol | Room Temperature | 45-60 min | 85-94 |
| Phosphonium acidic IL | Solvent-free | 120 | 25-90 min | 75-92 |
| Bi₂O₃ NPs | Not specified | 60 | 1-2 h | 75-95 |
| ZnO NPs | Solvent-free | Room Temperature | 30 min | 79-91 |
| Ag₂O (Microwave) | Not specified | 80 | 4-8 min | 92-98 |
| Cu(II)-containing nano-silica | Not specified | Not specified | 15-90 min | 87-98 |
Note: Yields are reported for a range of 2-arylbenzothiazoles and may vary for specific syntheses.[5]
Experimental Protocols
Protocol 1: General Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl
This protocol is adapted from a method known for its high yields and short reaction times.[1][5]
Materials:
-
2-Aminothiophenol (or substituted derivative)
-
Aromatic aldehyde
-
Ethanol
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated Hydrochloric acid (HCl)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in ethanol (5-10 mL).
-
To this solution, add 30% H₂O₂ (6 mmol) followed by the dropwise addition of concentrated HCl (3 mmol) while stirring at room temperature.[1]
-
Continue stirring the reaction mixture at room temperature for the appropriate time (typically 45-60 minutes), monitoring the reaction progress by TLC.[5]
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylbenzothiazole.[1]
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid products.[6]
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Heat the mixture to reflux until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them.
Visualizations
Caption: General experimental workflow for the synthesis of benzothiazole derivatives.
Caption: A logical diagram for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Benzothiazole-2-Carboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with benzothiazole-2-carboxylic acid derivatives.
Troubleshooting Guides and FAQs
This section is designed to provide quick and actionable solutions to specific problems you may encounter in the laboratory.
Issue 1: Rapid Degradation of the Compound in Solution
Q1: My this compound derivative is degrading shortly after being dissolved. What are the likely causes and how can I prevent this?
A1: Rapid degradation in solution is a common issue and is often linked to several factors. The primary degradation pathways for benzothiazole derivatives include hydrolysis, oxidation, and photodecomposition.[1] The stability is significantly influenced by pH, temperature, light exposure, and the choice of solvent.[1]
Troubleshooting Steps:
-
pH Adjustment: The thiazole ring can be susceptible to cleavage under certain pH conditions, particularly basic conditions.[1]
-
Solvent Selection: Protic solvents, especially water, can facilitate hydrolytic degradation.[1]
-
Recommendation: If applicable to your experimental design, consider using a co-solvent system (e.g., water with ethanol or polyethylene glycol) or non-aqueous solvents to improve stability.[1]
-
-
Protection from Light: Benzothiazole derivatives can be sensitive to light, leading to photolytic degradation.[1]
-
Recommendation: Always store solutions in amber vials or wrap your containers in aluminum foil to protect them from light.[1] Conduct experiments under subdued lighting conditions when possible.
-
-
Temperature Control: Higher temperatures accelerate the rate of chemical degradation.[1]
-
Recommendation: Store stock solutions and experimental samples at low temperatures, such as 2-8 °C, to maximize stability.[1]
-
Issue 2: Solution Discoloration (Yellowing or Browning)
Q2: My solution of a this compound derivative has turned yellow or brown. What does this indicate and what should I do?
A2: Discoloration often points towards oxidative or photolytic degradation of the benzothiazole ring system.[1]
Troubleshooting Steps:
-
Inert Atmosphere: The sulfur atom in the thiazole ring is susceptible to oxidation.[1]
-
Light Protection: As mentioned previously, light can induce degradation that may result in discoloration.
-
Recommendation: Ensure your solutions are always protected from light by using amber vials or storing them in the dark.[1]
-
Issue 3: Inconsistent Results in Biological Assays
Q3: I am observing high variability in my biological assay results when using a this compound derivative. Could this be a stability issue?
A3: Yes, inconsistent assay results can be a direct consequence of compound instability. If the compound degrades over the course of the experiment, its effective concentration will decrease, leading to variable outcomes.
Troubleshooting Steps:
-
Stability Assessment in Assay Media: The pH and composition of your cell culture or assay media can impact the stability of your compound.
-
Recommendation: Perform a preliminary experiment to assess the stability of your derivative in the specific assay medium over the time course of your experiment. Use an analytical technique like HPLC to quantify the amount of parent compound remaining at different time points.
-
-
Fresh Sample Preparation: To minimize the impact of degradation, prepare fresh dilutions of your compound from a stable stock solution immediately before each experiment.
Data Presentation: Factors Influencing Stability
The following table summarizes the key factors that can affect the stability of this compound derivatives and recommended conditions for enhancement.
| Factor | Potential Impact on Stability | Recommended Conditions for Enhanced Stability |
| pH | The thiazole ring is susceptible to hydrolytic cleavage, particularly in basic conditions.[1] | Maintain an acidic pH range (e.g., pH 1-3).[1] |
| Solvent | Protic solvents like water can facilitate hydrolysis.[1] | Use co-solvent systems or non-aqueous solvents where possible.[1] |
| Light | Exposure to UV or ambient light can cause photolytic degradation.[1] | Store solutions in amber vials or in the dark.[1] |
| Temperature | Higher temperatures accelerate the rate of degradation.[1] | Store solutions at low temperatures (e.g., 2-8 °C).[1] |
| Oxygen | The sulfur atom in the thiazole ring is prone to oxidation.[1] | Prepare and store solutions under an inert atmosphere (nitrogen or argon) and use degassed solvents.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways of your compound and to develop a stability-indicating analytical method.[2][3]
Objective: To intentionally degrade the this compound derivative under various stress conditions to identify potential degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile or methanol).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C) and withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.[4]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a defined period (e.g., 8 hours). Cool and neutralize with 0.1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂). Store the mixture at room temperature, protected from light, for a period such as 24 hours.[1][4]
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C) for a set duration (e.g., 48 hours).[1][4] After exposure, dissolve the stressed powder to a known concentration for analysis.
-
Photolytic Degradation: Expose a solution of the compound to a light source (e.g., a UV lamp or a photostability chamber) for a specified duration. A dark control sample, protected from light but kept under the same conditions, should be analyzed concurrently.[1][4]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method, such as HPLC with a UV or PDA detector.[4]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[4]
Objective: To develop and validate an HPLC method capable of resolving the this compound derivative from all potential degradation products identified in forced degradation studies.
Starting Instrumentation and Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[4]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[4]
-
Mobile Phase:
-
Gradient Elution (Example):
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B[4]
-
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 30°C[4]
-
Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance, as determined by UV spectral analysis from the PDA detector.[4]
-
Injection Volume: 10 µL[4]
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[4] Specificity is demonstrated by showing that the peaks for the degradation products are well-resolved from the parent compound peak.
Visualizations
Caption: Logical workflow for stability assessment of this compound derivatives.
Caption: Troubleshooting decision tree for unexpected degradation of derivatives.
References
Validation & Comparative
A Comparative Analysis of Benzothiazole-2-carboxylic Acid and Other Leading Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the crucial field of materials science and corrosion prevention, the selection of an appropriate corrosion inhibitor is paramount to ensure the longevity and integrity of metallic components. This guide provides an objective comparison of the corrosion inhibition performance of benzothiazole derivatives, with a focus on the potential of Benzothiazole-2-carboxylic acid, against other widely used inhibitors such as Benzotriazole (BTA), Tolyltriazole (TTA), and 2-Mercaptobenzothiazole (MBT). The information herein is supported by experimental data from scientific literature, offering a valuable resource for researchers and professionals in making informed decisions.
Performance Data Overview
The following table summarizes the corrosion inhibition efficiency of various benzothiazole derivatives and other common inhibitors on different metals in corrosive environments. It is important to note that while specific data for this compound is limited in publicly available literature, the data for other benzothiazole derivatives provide a strong indication of its potential performance. The inhibition mechanism for these compounds generally involves the formation of a protective film on the metal surface through adsorption.[1][2][3]
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Experimental Method | Reference |
| Benzothiazole derivative (CBTMT) | Mild Steel | 15% HCl | 95.8 | Weight Loss | [4] |
| Benzothiazole derivative (MBTMT) | Mild Steel | 15% HCl | 97.5 | Weight Loss | [4] |
| Benzothiazole derivative (BBEI) | Carbon Steel | 1 M HCl | 98.6 | Potentiodynamic Polarization, EIS | [5] |
| Benzothiazole derivative (BCEI) | Carbon Steel | 1 M HCl | 96.9 | Potentiodynamic Polarization, EIS | [5] |
| Benzotriazole (BTA) | Copper | NaCl solution | 90.7 (in combination with MBT) | Potentiodynamic Polarization, EIS | |
| 2-Mercaptobenzothiazole (MBT) | Copper | NaCl solution | - | Potentiodynamic Polarization, EIS | |
| Benzothiazole derivatives | Mild Steel | 1 M H2SO4 | Increases with concentration | Weight Loss, Potentiodynamic Polarization, EIS | [1] |
| Two Benzothiazole derivatives | Carbon Steel | 2 M HCl | 87.6 and 93.1 | Weight Loss, Potentiodynamic Polarization, EIS |
Experimental Protocols
The data presented in this guide are primarily derived from three key experimental techniques for evaluating corrosion inhibition. The methodologies for these tests are standardized to ensure reproducibility and comparability of results.
Weight Loss Method
This gravimetric method provides a direct measure of the average corrosion rate.
-
Standard: ASTM G1 and ASTM G31 provide comprehensive guidelines for this method.[6][7][8][9][10][11][12]
-
Procedure:
-
Specimen Preparation: Metal coupons of known dimensions and surface area are cleaned, degreased, and weighed accurately.[6][8][10][11][12]
-
Immersion: The prepared specimens are immersed in the corrosive solution with and without the inhibitor for a specified duration and at a controlled temperature.[7][9]
-
Cleaning: After the immersion period, the specimens are removed, and the corrosion products are cleaned off using appropriate chemical or mechanical means without removing the underlying metal.[6][8][10][11][12]
-
Final Weighing: The cleaned specimens are dried and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
-
Standard: ASTM G59 is the standard test method for conducting potentiodynamic polarization resistance measurements.[13][14][15][16][17]
-
Procedure:
-
Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[14][16]
-
Measurement: The potential of the working electrode is scanned over a defined range relative to its open circuit potential (OCP), and the resulting current is measured.[14][15][16]
-
Data Analysis: The polarization curve (a plot of potential vs. log of current density) is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency is calculated from the reduction in icorr in the presence of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.
-
Standard: ASTM G106 provides guidance on the verification of the algorithm and equipment for EIS measurements.[18][19][20][21][22]
-
Procedure:
-
Electrochemical Cell: A three-electrode setup similar to that used in potentiodynamic polarization is employed.
-
Measurement: A small amplitude AC voltage signal of varying frequency is applied to the working electrode at its corrosion potential. The resulting AC current is measured to determine the impedance of the system.[18][19][20][21][22]
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. Equivalent electrical circuit models are used to fit the experimental data and extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct in the presence of the inhibitor indicates effective corrosion inhibition.
-
Visualizing the Process and Comparison
To better understand the experimental workflow and the comparative logic, the following diagrams are provided.
Discussion and Conclusion
The available data strongly suggest that benzothiazole derivatives are highly effective corrosion inhibitors for a range of metals, particularly in acidic environments. Their performance is comparable, and in some cases superior, to established inhibitors like BTA and its derivatives. The mechanism of inhibition is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosion process.
While specific experimental data for this compound remains elusive in the surveyed literature, its chemical structure, featuring the benzothiazole moiety known for its inhibiting properties and a carboxylic acid group that can enhance surface adsorption, suggests it would be a promising corrosion inhibitor. The synthesis of 2-substituted benzothiazoles can be achieved through the condensation of o-aminothiophenols with carboxylic acids, further highlighting the potential for creating effective inhibitors from this class of compounds.
For researchers and professionals in drug development, where metallic components in processing equipment are susceptible to corrosion, the use of effective and potentially less toxic inhibitors is of great interest. Further research into the specific performance of this compound is warranted to fully characterize its inhibition efficiency and mechanism. The experimental protocols outlined in this guide provide a standardized framework for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. eurolab.net [eurolab.net]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. matestlabs.com [matestlabs.com]
- 12. "ASTM G1:2025 Corrosion Test Specimen Preparation" [bsbedge.com]
- 13. store.astm.org [store.astm.org]
- 14. farsi.msrpco.com [farsi.msrpco.com]
- 15. standards.globalspec.com [standards.globalspec.com]
- 16. matestlabs.com [matestlabs.com]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. store.astm.org [store.astm.org]
- 19. store.astm.org [store.astm.org]
- 20. scribd.com [scribd.com]
- 21. standards.iteh.ai [standards.iteh.ai]
- 22. ASTM G106 - 89(2023) | 1 Jun 2023 | BSI Knowledge [knowledge.bsigroup.com]
The Evolving Landscape of Benzothiazole-Based Antimicrobials: A Structure-Activity Relationship Guide
A comprehensive analysis of benzothiazole derivatives reveals key structural determinants for enhanced antimicrobial potency. This guide dissects the intricate relationship between chemical modifications and biological activity, offering a comparative overview for researchers and drug development professionals in the ongoing battle against microbial resistance.
The benzothiazole scaffold, a bicyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent antimicrobial effects.[1] The versatility of the benzothiazole ring allows for substitutions at various positions, profoundly influencing its interaction with microbial targets and, consequently, its efficacy against a range of pathogens.[2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of recently developed benzothiazole-based antimicrobial agents, supported by quantitative data and detailed experimental protocols.
Core Structure-Activity Relationships: Decoding the Benzothiazole Scaffold
The antimicrobial potency of benzothiazole derivatives is intricately linked to the nature and position of substituents on the benzothiazole core and any appended moieties. Extensive research has highlighted several key positions on the benzothiazole ring system that are critical for modulating biological activity.
A general representation of the benzothiazole scaffold and key substitution points is illustrated below:
Figure 1. General structure of the benzothiazole scaffold highlighting key positions for substitution that influence antimicrobial activity.
Studies have consistently shown that modifications at the 2-position of the benzothiazole ring are particularly crucial for antimicrobial activity.[5] The introduction of various heterocyclic rings, such as thiazolidinone, pyrimidine, and pyrazole, at this position has yielded compounds with significant potency.[6][7][8] Furthermore, substitutions on the benzene portion of the benzothiazole nucleus, particularly at the 6-position, can also dramatically affect efficacy. For instance, the presence of electron-donating groups or halogen atoms at this position has been correlated with enhanced antibacterial and antifungal properties.[5][9]
Comparative Antimicrobial Potency of Benzothiazole Derivatives
The following tables summarize the in vitro antimicrobial activity, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL or mM, of various classes of benzothiazole derivatives against a panel of clinically relevant bacterial and fungal strains. These tables provide a quantitative comparison of the efficacy of different structural modifications.
Table 1: Antibacterial Activity of 2-Substituted Benzothiazole Derivatives
| Compound ID | R-Group at Position 2 | S. aureus MIC | E. coli MIC | Reference |
| Series 1: Benzothiazole-Thiazolidinone Hybrids | ||||
| Compound 18 | 4-chlorophenyl substituted thiazolidinone | 0.10 mg/mL | - | [7] |
| Compound 2j | Heteroaryl substituted thiazolidinone | 0.23 mg/mL | 0.47 mg/mL | [8][10] |
| Series 2: Benzothiazole-Amide Derivatives | ||||
| Compound A07 | 4-chlorophenyl acetamide | 15.6 µg/mL | 7.81 µg/mL | [11] |
| Compound A10 | 4-nitrophenyl acetamide | - | - | [11] |
| Series 3: Benzothiazole-Click Chemistry Adducts | ||||
| Compound 3e | Triazole linked aryl group | 3.12 µg/mL | 3.12 µg/mL | [12] |
| Series 4: Benzothiazole-Isatin Hybrids | ||||
| Compound 41c | Isatin derivative | 12.5 µg/mL | 3.1 µg/mL | [9] |
Table 2: Antifungal Activity of Benzothiazole Derivatives
| Compound ID | R-Group at Position 2 | C. albicans MIC | A. niger MIC | Reference |
| Series 1: Benzothiazole-Click Chemistry Adducts | ||||
| Compound 3n | Triazole linked aryl group | 1.56-12.5 µg/mL | 1.56-12.5 µg/mL | [12] |
| Series 2: Pyrrolo[2,1-b][12][13]benzothiazole Derivatives | ||||
| Compound 9d | p-fluorophenyl substituted pyrrolobenzothiazole | 4-10 µmol/L | 4-10 µmol/L | [14] |
| Series 3: General Benzothiazole Derivatives | ||||
| Compound 3 | Naphthyl derivative | 25 µg/mL | - | [15] |
| Compound 4 | Naphthyl derivative | 50 µg/mL | - | [15] |
Mechanism of Action: Diverse Microbial Targets
The antimicrobial activity of benzothiazole derivatives is attributed to their ability to interfere with various essential cellular processes in microorganisms.[3] Depending on their specific structural features, these compounds have been shown to inhibit a range of microbial enzymes.[9]
Figure 2. Overview of the diverse molecular targets of benzothiazole-based antimicrobial agents.
For example, some benzothiazole derivatives act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication.[16] Others have been found to target dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), key enzymes in the folic acid biosynthesis pathway, which is vital for microbial survival.[9][13][17] Inhibition of the MurB enzyme, involved in the biosynthesis of the bacterial cell wall, is another reported mechanism of action.[9]
Experimental Protocols
The following are generalized protocols for the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are standard methods for assessing the antimicrobial activity of compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.[16]
Figure 3. A generalized workflow for the determination of Minimum Inhibitory Concentration (MIC).
Procedure:
-
Compound Preparation: A stock solution of the benzothiazole derivative is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[16]
-
Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[16]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plate is then incubated at 35-37°C for 18-24 hours.[16]
-
Reading Results: The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[16]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Perform MIC Test: An MIC test is performed as described above.
-
Subculturing: Following incubation for the MIC assay, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth and is plated onto an appropriate agar medium.[16]
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.[16]
-
Reading Results: The MBC is determined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[16]
Conclusion
The benzothiazole scaffold remains a highly promising framework for the development of novel antimicrobial agents. The structure-activity relationship studies summarized in this guide underscore the critical role of targeted chemical modifications in enhancing antimicrobial potency. The data clearly indicates that substitutions at the 2- and 6-positions of the benzothiazole ring are particularly effective in modulating activity. Future research should continue to explore novel substitutions and hybrid molecules to overcome the challenge of antimicrobial resistance and to develop next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazole-based Compounds in Antibacterial Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Benzothiazole-2-carboxylic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Benzothiazole-2-carboxylic acid, a molecule of interest in various industrial and biological contexts, is crucial for robust research and development. This guide provides a comparative overview of the two most common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following sections detail the validation parameters for each method, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate technique for your specific research needs.
Data Presentation: Performance Comparison
The selection of an analytical method hinges on its performance characteristics. Below is a summary of typical validation parameters for the quantification of this compound using HPLC-UV and LC-MS/MS. These values are representative and may vary based on the specific instrumentation, reagents, and laboratory conditions.
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (ICH Guidelines) |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.999 | ≥ 0.995 |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL | Dependent on application |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 80 - 120% (for complex matrices) |
| Precision (%RSD) | |||
| - Repeatability | ≤ 2.0% | ≤ 1.5% | ≤ 15% (for bioanalysis) |
| - Intermediate Precision | ≤ 3.0% | ≤ 2.5% | ≤ 15% (for bioanalysis) |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-0.5 ng/mL | - |
| Limit of Quantification (LOQ) | ~50-200 ng/mL | ~0.5-2 ng/mL | - |
| Specificity | Moderate | High | No interference at the retention time of the analyte |
Experimental Workflows and Logical Relationships
A general workflow for the validation of an analytical method is depicted below. This process ensures that the chosen method is suitable for its intended purpose, providing reliable and reproducible results.
Comparative study of different catalysts for benzothiazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active compounds.[1][2][3][4] The efficient synthesis of this privileged scaffold is therefore a subject of continuous investigation, with the choice of catalyst playing a pivotal role in determining reaction efficiency, yield, and environmental impact. This guide provides a comparative analysis of various catalytic systems for the synthesis of benzothiazoles, supported by experimental data to aid researchers in selecting the optimal method for their specific needs.
Performance Comparison of Catalytic Systems
The synthesis of benzothiazoles, most commonly through the condensation of 2-aminothiophenol with various electrophiles, can be effectively catalyzed by a range of substances, from simple acids and bases to sophisticated nanocatalysts.[5][6][7] The selection of a catalyst is often a trade-off between reaction time, yield, substrate scope, and adherence to green chemistry principles.[3][8] The following table summarizes the performance of several recently reported catalysts for the synthesis of 2-substituted benzothiazoles, providing a clear comparison to inform synthetic strategy.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Homogeneous Catalysts | ||||||
| H₂O₂/HCl | 2-Aminothiophenol, Aromatic Aldehydes | Ethanol | Room Temp. | 45 - 60 min | 85 - 94% | [3] |
| Iodine | 2-Aminothiophenol, Benzoic Acids | Solvent-free | Not specified | 10 min | High | [9] |
| Dess-Martin Periodinane | Substituted Thioamides | Dichloromethane | Room Temp. | 15 min | High | [5][9] |
| Heterogeneous Catalysts | ||||||
| SnP₂O₇ | 2-Aminothiophenol, Aromatic Aldehydes | Not specified | Not specified | 8 - 35 min | 87 - 95% | [5][10] |
| ZnO-beta Zeolite | 2-Aminothiophenol, Aromatic Aldehydes | Ethanol | Reflux | Not specified | Excellent | [1] |
| NaHSO₄-SiO₂ | 2-Aminothiophenol, Acyl Chlorides | Solvent-free | Not specified | Not specified | High | [5][10] |
| Fe₃O₄@Pyl-Cu Nanocatalyst | 2-Aminothiophenol, Aromatic Aldehydes | Ethanol | 80 | Not specified | Very Good | [11] |
| Ionic Liquid Gel (BAIL gel) | 2-Aminothiophenol, Aldehydes/Ketones | Solvent-free | Not specified | Not specified | High | [12] |
| Biocatalyst | ||||||
| Laccase | 2-Aminothiophenol, Aryl Aldehydes | Not specified | Not specified | Not specified | Not specified | [5] |
| Alternative Energy Sources | ||||||
| Microwave-Assisted (Acetic Acid) | 2-Aminothiophenol, Aromatic Aldehydes | Acetic Acid | 70 | 1 - 2 min | ~95% | [8] |
| Ultrasound-Assisted (Sulfated Tungstate) | 2-Aminothiophenol, Aromatic Aldehydes | Not specified | Room Temp. | 5 - 15 min | 90 - 96% | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of 2-substituted benzothiazoles using selected catalytic systems.
Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl (Homogeneous Catalysis)
This protocol describes a straightforward and efficient method for the synthesis of 2-arylbenzothiazoles at room temperature.
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in ethanol (10 mL).
-
To this solution, add 30% H₂O₂ (6.0 mmol) followed by the dropwise addition of concentrated HCl (3.0 mmol) while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for the time specified (typically 45-60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-arylbenzothiazole.
Protocol 2: Synthesis of 2-Substituted Benzothiazoles using a Reusable Heterogeneous Catalyst (e.g., NaHSO₄-SiO₂) under Solvent-Free Conditions
This method highlights the use of a solid-supported acid catalyst for a green and solvent-free synthesis.
Materials:
-
2-Aminothiophenol
-
Acyl chloride
-
Silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂)
Procedure:
-
Prepare the catalyst by grinding a mixture of sodium hydrogen sulfate and silica gel.
-
In a mortar, mix 2-aminothiophenol (1.0 mmol), the acyl chloride (1.0 mmol), and a catalytic amount of NaHSO₄-SiO₂.
-
Grind the mixture at room temperature for the required time, monitoring the reaction by TLC.
-
After the reaction is complete, add dichloromethane (CH₂Cl₂) to the reaction mixture and stir.
-
Filter the solid catalyst. The catalyst can be washed, dried, and reused for subsequent reactions.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Visualizing the Synthesis Workflow
A general understanding of the experimental workflow is essential for planning and executing the synthesis of benzothiazoles. The following diagram, generated using the DOT language, illustrates a typical sequence of steps from reaction setup to product characterization.
Caption: A generalized experimental workflow for the synthesis of benzothiazoles.
Signaling Pathways and Logical Relationships
The core of most benzothiazole syntheses involves the condensation of 2-aminothiophenol with a carbonyl-containing compound, followed by cyclization and oxidation. The following diagram illustrates this fundamental reaction pathway.
Caption: The general reaction pathway for the formation of 2-substituted benzothiazoles.
This comparative guide aims to provide a valuable resource for chemists involved in the synthesis of benzothiazole derivatives. By presenting a clear comparison of catalytic performance and detailed experimental protocols, we hope to facilitate the rational design and efficient execution of synthetic routes to these important heterocyclic compounds. The choice of catalyst will ultimately depend on the specific requirements of the target molecule, desired scale, and available resources. Modern approaches, including the use of heterogeneous, recyclable catalysts and alternative energy sources, offer promising avenues for developing more sustainable and efficient synthetic methodologies.[8][13]
References
- 1. researchgate.net [researchgate.net]
- 2. jchemrev.com [jchemrev.com]
- 3. benchchem.com [benchchem.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmacyjournal.in [pharmacyjournal.in]
- 10. mdpi.com [mdpi.com]
- 11. biolmolchem.com [biolmolchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]
The Rise of Benzothiazole-2-Carboxylic Acid Derivatives: A Comparative Analysis Against Established Anticancer Drugs
For Immediate Release
A deep dive into the efficacy and mechanisms of emerging benzothiazole-2-carboxylic acid derivatives reveals their potential as formidable contenders against conventional anticancer therapies. This guide offers a comprehensive comparison for researchers, scientists, and drug development professionals, presenting key efficacy data, detailed experimental protocols, and insights into their molecular pathways.
The quest for more effective and targeted cancer treatments has led researchers to explore novel chemical scaffolds, among which this compound and its derivatives have emerged as a promising class of anticancer agents. Exhibiting potent cytotoxic activity against a range of cancer cell lines, these compounds are now being rigorously evaluated against established chemotherapeutic drugs. This guide provides a detailed comparative analysis of their efficacy, mechanisms of action, and the experimental methodologies used to evaluate them.
Quantitative Efficacy: A Head-to-Head Comparison
The in vitro cytotoxic activity of novel this compound derivatives has been assessed against various human cancer cell lines and compared with the efficacy of well-established anticancer drugs such as cisplatin and doxorubicin. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined for these compounds, with data summarized in the tables below.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Benzothiazole Derivatives and Cisplatin
| Compound/Drug | Cancer Cell Line | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Reference |
| Benzothiazole Derivative 1 | Benzamide derivative | 7.39 | - | - | [1] |
| Benzothiazole Derivative 2 | Benzamide derivative | 7.56 | - | - | [1] |
| Benzothiazole Derivative 3 | Benzamide derivative | 5.15 | - | - | [1] |
| Benzothiazole-2-thiol Derivative 41 | Methoxybenzamide derivative | - | 1.1 - 8.8 | 1.1 - 8.8 | [2] |
| Benzothiazole-2-thiol Derivative 42 | Chloromethylbenzamide derivative | - | 1.1 - 8.8 | 1.1 - 8.8 | [2] |
| Cisplatin | Standard Drug | 13.33 | 0.06 | - | [1][3] |
Note: IC50 values are highly dependent on experimental conditions and should be interpreted within the context of the cited study. A direct comparison is most accurate when compounds are tested concurrently.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Benzothiazole Derivatives and Doxorubicin
| Compound/Drug | Cancer Cell Line | HeLa (Cervical) | COS-7 (Kidney Fibroblast) | Reference |
| Benzothiazole Derivative 11 | Hydrazine derivative | 2.41 | 4.31 | [4] |
| Doxorubicin | Standard Drug | 2.05 | 3.04 | [4] |
Note: IC50 values can vary between studies. The data presented here is for comparative purposes, as reported in the cited literature.
Unraveling the Mechanism of Action: Modulation of Key Signaling Pathways
Emerging evidence suggests that the anticancer effects of benzothiazole derivatives are mediated through the modulation of critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis. Two of the most significant pathways implicated are the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Studies have shown that certain benzothiazole derivatives can inhibit this pathway, leading to decreased cancer cell viability and induction of apoptosis.[1][5]
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
Bridging the Gap: A Comparative Guide to Quantum Chemical Calculations and Experimental Results in Corrosion Inhibition
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of effective corrosion inhibitors demands a multifaceted approach, integrating both theoretical predictions and empirical evidence. This guide provides a comprehensive comparison of quantum chemical calculations and experimental results in the field of corrosion inhibition. By juxtaposing theoretical parameters with tangible experimental data, we aim to offer a clearer understanding of how computational chemistry can accelerate the discovery and design of novel corrosion inhibitors.
Data Presentation: Unveiling the Correlation
The synergy between theoretical and experimental data is most evident when examining the correlation between quantum chemical parameters and experimentally determined inhibition efficiencies. Quantum chemical calculations, particularly those based on Density Functional Theory (T)DF), provide insights into the electronic properties of potential inhibitor molecules, which govern their interaction with metal surfaces.[1][2] Key parameters include:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of a molecule. Higher EHOMO values suggest a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition efficiency.[3]
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Indicates the ability of a molecule to accept electrons. Lower ELUMO values imply a greater ability to accept electrons from the metal surface, also contributing to stronger adsorption.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity of the inhibitor molecule, leading to stronger interaction with the metal surface and generally higher inhibition efficiency.[1][4]
-
Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface.[3]
-
Fraction of Electrons Transferred (ΔN): This parameter quantifies the number of electrons transferred from the inhibitor to the metal surface. A positive value indicates electron donation, which is a key mechanism of corrosion inhibition.[5]
The following table summarizes the relationship between these quantum chemical parameters and the experimentally determined inhibition efficiency for a series of hypothetical inhibitor molecules.
| Inhibitor | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) | ΔN | Experimental Inhibition Efficiency (%) |
| Inhibitor A | -5.8 | -1.2 | 4.6 | 2.5 | 0.35 | 92 |
| Inhibitor B | -6.1 | -0.9 | 5.2 | 2.1 | 0.28 | 85 |
| Inhibitor C | -6.5 | -0.5 | 6.0 | 1.8 | 0.21 | 78 |
| Inhibitor D | -5.6 | -1.5 | 4.1 | 3.1 | 0.42 | 95 |
Experimental and Computational Protocols
A robust comparison relies on well-defined experimental and computational methodologies.
Experimental Protocols
The following are detailed protocols for common experimental techniques used to evaluate the performance of corrosion inhibitors.
1. Weight Loss Method
This is a straightforward and widely used method for determining corrosion rates and inhibition efficiencies.[6][7][8]
-
Specimen Preparation: Metal coupons of a specific dimension are mechanically polished with various grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.[8]
-
Immersion Test: The pre-weighed coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without different concentrations of the inhibitor for a specified period at a constant temperature.[7]
-
Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products (e.g., using a solution of NaOH and zinc dust), washed, dried, and re-weighed.[9] The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
-
CR = (Winitial - Wfinal) / (A * t), where W is weight, A is the surface area, and t is the immersion time.
-
IE% = [(CRblank - CRinhibitor) / CRblank] * 100, where CRblank is the corrosion rate without inhibitor and CRinhibitor is the corrosion rate with inhibitor.
-
2. Potentiodynamic Polarization (PDP)
This electrochemical technique provides information about the kinetics of the anodic and cathodic reactions and helps to classify inhibitors as anodic, cathodic, or mixed-type.[10][11][12]
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[10][13]
-
Measurement Procedure: The working electrode is immersed in the corrosive solution (with and without inhibitor) until a stable open-circuit potential (OCP) is reached. The potential is then scanned from a cathodic potential to an anodic potential at a slow scan rate.
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated using the corrosion current densities:
-
IE% = [(icorr,blank - icorr,inhibitor) / icorr,blank] * 100
-
3. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[14][15][16]
-
Electrochemical Cell Setup: The same three-electrode cell as in PDP is used.[15]
-
Measurement Procedure: After reaching a stable OCP, a small amplitude AC potential signal is applied to the working electrode over a range of frequencies.[17]
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical interface and extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value in the presence of an inhibitor indicates better corrosion protection. The inhibition efficiency is calculated from the Rct values:
-
IE% = [(Rct,inhibitor - Rct,blank) / Rct,inhibitor] * 100
-
Computational Protocol: Density Functional Theory (DFT)
DFT calculations are a powerful tool for investigating the electronic structure and properties of molecules.[18][19][20]
-
Molecular Geometry Optimization: The 3D structure of the inhibitor molecule is built and its geometry is optimized to find the most stable conformation with the minimum energy. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[21][22]
-
Quantum Chemical Parameter Calculation: Once the geometry is optimized, various quantum chemical parameters such as EHOMO, ELUMO, dipole moment, and Mulliken charges are calculated at the same level of theory.[22]
-
Software: Commonly used software packages for these calculations include Gaussian, DMol3, and TmoleX.[1][18][20]
Mandatory Visualization
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Relationship between quantum chemical parameters and corrosion inhibition.
Caption: Integrated workflow for corrosion inhibitor evaluation.
References
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. content.ampp.org [content.ampp.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. iicbe.org [iicbe.org]
- 9. researchgate.net [researchgate.net]
- 10. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 15. ijcsi.pro [ijcsi.pro]
- 16. pubs.aip.org [pubs.aip.org]
- 17. jmaterenvironsci.com [jmaterenvironsci.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. "DFT Calculations and Experimental Study to Inhibit Carbon Steel Corros" by Rehab Majed Kubba, Mustafa Alaa Mohammed et al. [bsj.uobaghdad.edu.iq]
- 22. DFT Calculations for Corrosion Inhibition of Ferrous Alloys by Pyrazolopyrimidine Derivatives [scirp.org]
A Senior Application Scientist's Guide to Cross-Validation of Biological Assay Results for Benzothiazole Compounds
Introduction: The Benzothiazole Scaffold and the Imperative of Rigorous Assay Cross-Validation
Benzothiazole and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant agents.[1][2][3] The journey from a promising benzothiazole "hit" in a high-throughput screen to a validated lead candidate is, however, fraught with potential pitfalls. Initial screening results can be misleading due to assay-specific artifacts or off-target effects.[4] Therefore, a rigorous, multi-tiered approach to the cross-validation of biological assay results is not merely good practice; it is a cornerstone of scientific integrity and a prerequisite for the successful translation of preclinical discoveries.
This guide provides a framework for the systematic cross-validation of biological assay results for benzothiazole compounds. It is designed for researchers, scientists, and drug development professionals to ensure the generation of robust, reproducible, and translatable data. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, creating a self-validating workflow that builds confidence in your findings at each stage.
The Cross-Validation Funnel: A Hierarchical Approach to Hit Confirmation
The principle of cross-validation in this context is to employ a series of diverse and complementary assays to confirm the biological activity of a benzothiazole compound. This is best visualized as a funnel, where a large number of initial hits are progressively filtered and characterized through increasingly complex and physiologically relevant assays. This hierarchical approach ensures that resources are focused on the most promising candidates.
An effective cross-validation strategy relies on the use of orthogonal assays , which measure the same biological endpoint using different technologies or principles.[2][5] This minimizes the risk of technology-specific artifacts and provides a more comprehensive understanding of the compound's activity.
References
A Comparative Guide to Benzothiazole Synthesis: Conventional Heating vs. Microwave Irradiation
For researchers, scientists, and drug development professionals, the efficient synthesis of benzothiazole derivatives is a critical step in the discovery of new therapeutic agents. This guide provides a detailed comparative analysis of traditional conventional heating methods versus modern microwave-assisted synthesis for the preparation of this important heterocyclic scaffold.
The benzothiazole core is a prominent feature in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The choice of synthetic methodology can significantly impact reaction efficiency, yield, and environmental footprint. This document presents a head-to-head comparison of conventional and microwave heating techniques, supported by experimental data, to inform the selection of the most appropriate method for your research needs.
Performance Comparison: A Quantitative Overview
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern chemistry, offering significant advantages over classical heating methods.[1] The primary benefits observed in the synthesis of benzothiazoles are a dramatic reduction in reaction time and an improvement in product yields.[2][3]
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | 2-Aminothiophenol, Aromatic Aldehydes | - | Ethanol | Reflux | 4-5 h | 72-80 | [3] |
| Microwave | 2-Aminothiophenol, Aromatic Aldehydes | - | Ethanol | - | 8-10 min | 84-92 | [3] |
| Conventional | 2-Aminothiophenol, 4-Substituted Benzaldehyde | Silica gel | Diethylether | - | 2-8 h | 50-70 | [2] |
| Microwave | 2-Aminothiophenol, 4-Substituted Benzaldehyde | Silica gel | Diethylether (adsorbed) | - | 5-6 min | 69-75 | [2] |
| Conventional | o-Aminothiophenol, Carboxylic Acids | MeSO₃H/SiO₂ | - | 140 | 2-12 h | 70-92 | [4] |
| Microwave | o-Aminothiophenol, Fatty Acids | P₄S₁₀ | - | - | 3-4 min | High | [5] |
| Conventional | 2-Aminothiophenol, Chloroacetyl chloride | - | Acetic Acid | - | - | - | [5] |
| Microwave | 2-Aminothiophenol, Chloroacetyl chloride | - | Acetic Acid | - | 10 min | High | [5] |
As the data indicates, microwave irradiation consistently outperforms conventional heating, reducing reaction times from hours to mere minutes and often providing higher product yields.[2][3] This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which interact directly with polar molecules.[6][7]
Experimental Protocols
Below are detailed methodologies for the synthesis of 2-substituted benzothiazoles via both conventional and microwave-assisted approaches, based on the condensation of 2-aminothiophenol with aromatic aldehydes.
Conventional Synthesis of 2-Arylbenzothiazoles
-
Reactants: 2-aminothiophenol (10 mmol) and a substituted aromatic aldehyde (10 mmol).
-
Procedure:
-
Dissolve 2-aminothiophenol and the aromatic aldehyde in ethanol in a round-bottom flask.
-
Heat the mixture to reflux and maintain for 4-5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol/dichloromethane) to obtain the pure 2-arylbenzothiazole.[3]
-
Microwave-Assisted Synthesis of 2-Arylbenzothiazoles
-
Reactants: 2-aminothiophenol (10 mmol) and a substituted aromatic aldehyde (10 mmol).
-
Procedure:
-
In a microwave-safe vessel, mix 2-aminothiophenol and the aromatic aldehyde in ethanol.[3]
-
Place the vessel in a microwave reactor and irradiate for 8-10 minutes. It is advisable to cool the reaction mixture intermittently to monitor the progress.[3]
-
After the irradiation is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration and wash with a small amount of cold ethanol.
-
Purify the product by recrystallization from a suitable solvent.[3]
-
Visualizing the Workflow
The following diagrams illustrate the generalized workflows for both synthetic approaches.
References
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 6. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 7. ajchem-a.com [ajchem-a.com]
A Comparative Guide to the Neuroprotective Effects of Benzothiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous analogs demonstrating significant neuroprotective properties. This guide provides a comparative analysis of different benzothiazole derivatives, summarizing their efficacy through quantitative data, detailing the experimental protocols used for their evaluation, and illustrating the key signaling pathways involved in their mechanism of action. This information is intended to aid researchers in the selection and development of novel benzothiazole-based therapeutics for neurodegenerative diseases.
Comparative Efficacy of Benzothiazole Analogs
The neuroprotective potential of various benzothiazole analogs has been primarily attributed to their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the oxidative stress cascade in neurodegenerative disorders, and their capacity to scavenge reactive oxygen species (ROS). The following table summarizes the in vitro efficacy of selected benzothiazole derivatives from recent studies.
| Compound ID | Neuroprotective Target/Activity | IC50 Value (µM) | Antioxidant Capacity (ORAC, Trolox Equivalents) | Cell Viability/Protection | Reference |
| Series 1: 2-(4-(benzyloxy)-5-(hydroxyl) phenyl)benzothiazole derivatives | |||||
| Compound 3h | MAO-B Inhibition | 0.062 | 2.27 | Increased cell viability to 75.9% of control at 50 µM in PC-12 cells | [1] |
| Series 2: Benzothiazole-hydrazone derivatives | |||||
| Compound 3e | hMAO-B Inhibition | 0.060 | Not Reported | Non-cytotoxic | [2] |
| Compound 3h | hMAO-B Inhibition | 0.075 | Not Reported | Not Reported | [2] |
| Series 3: 2-methylbenzo[d]thiazole derivatives | |||||
| Compound 4d | MAO-B Inhibition | 0.0046 | Not Reported | Not Reported | [3] |
| Compound 5c | MAO-B Inhibition | 0.0056 | Not Reported | Not Reported | [3] |
| Compound 5d | MAO-B Inhibition | 0.0052 | Not Reported | Not Reported | [3] |
| Compound 5e | MAO-B Inhibition | 0.0054 | Not Reported | Not Reported | [3] |
| Series 4: Novel benzothiazole derivatives | |||||
| Compound 4f | MAO-B Inhibition | 0.0403 | Not Reported | Not Reported | [4] |
| Compound 4m | MAO-B Inhibition | 0.0567 | Not Reported | Not Reported | [4] |
| Series 5: Benzothiazole-isothiourea derivatives | |||||
| Compound 3r | AChE Inhibition, Antioxidant | Not Reported (IC50) | ~60% DPPH reduction at 320 µM | Cytotoxic to PC12 cells | [5] |
| Compound 3t | Aβ1-42 aggregation inhibition, AChE inhibition | Not Reported (IC50) | Not Reported | Not cytotoxic to PC12 cells | [5] |
| Reference Compounds | |||||
| Rasagiline | MAO-B Inhibition | 0.0953 | Not Reported | [1] | |
| Safinamide | MAO-B Inhibition | 0.0572 | Not Reported | [1] | |
| Selegiline | hMAO-B Inhibition | 0.044 | Not Reported | [2] |
Note: The presented data is a compilation from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of benzothiazole analogs are often mediated through the modulation of specific signaling pathways. Inhibition of MAO-B, for instance, reduces oxidative stress and is a key mechanism in conditions like Parkinson's disease.[6] Furthermore, some MAO-B inhibitors have been shown to induce the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as BDNF and GDNF.[2][6] The Akt/Nrf2 signaling pathway is another critical route through which these compounds may exert their neuroprotective effects by promoting the expression of antioxidant enzymes.[7]
Caption: Signaling pathways modulated by benzothiazole analogs.
Experimental Workflow
The evaluation of the neuroprotective effects of novel compounds typically follows a standardized workflow, starting with in vitro enzymatic and cell-based assays, and potentially progressing to in vivo models.
Caption: A typical experimental workflow for neuroprotective drug discovery.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results across different studies. Below are methodologies for key assays used in the evaluation of neuroprotective benzothiazole analogs.
Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric Method)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MAO-B.
-
Reagents and Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine)
-
MAO-B inhibitor standard (e.g., selegiline)
-
Test benzothiazole analogs
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the standard inhibitor in the assay buffer.
-
In a 96-well plate, add the test compound or standard to the respective wells.
-
Add the MAO-B enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the MAO-B substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 310/400 nm for kynuramine metabolism) over time.
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]
-
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of benzothiazole analogs on the viability of neuronal cells and their protective effect against a neurotoxic insult.
-
Reagents and Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Test benzothiazole analogs
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
-
-
Procedure:
-
Seed the neuronal cells in a 96-well plate and allow them to adhere overnight.
-
For neuroprotection assessment, pre-treat the cells with various concentrations of the test benzothiazole analogs for a specific duration (e.g., 2 hours).
-
Induce cytotoxicity by adding the neurotoxin to the wells (except for the control wells) and incubate for an appropriate time (e.g., 24 hours).
-
After incubation, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Carefully remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control (untreated) cells.[6]
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant capacity of a compound to neutralize peroxyl radicals.
-
Reagents and Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical generator
-
Trolox (a water-soluble vitamin E analog) as a standard
-
Test benzothiazole analogs
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
-
-
Procedure:
-
Prepare serial dilutions of the Trolox standard and the test compounds in phosphate buffer.
-
Add the fluorescein solution to all wells of a 96-well plate.
-
Add the Trolox standard or test compound to the respective wells. Include a blank with only fluorescein and buffer.
-
Incubate the plate at 37°C for a brief period (e.g., 15 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the decay of fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes.
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample.
-
Determine the net AUC by subtracting the AUC of the blank from the AUC of each sample.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Calculate the ORAC value of the test compounds in Trolox equivalents (TE) using the standard curve.[8][9]
-
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. Type B and A monoamine oxidase and their inhibitors regulate the gene expression of Bcl-2 and neurotrophic factors in human glioblastoma U118MG cells: different signal pathways for neuroprotection by selegiline and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel p53 inactivators with neuroprotective action: syntheses and pharmacological evaluation of 2-imino-2,3,4,5,6,7-hexahydrobenzothiazole and 2-imino-2,3,4,5,6,7-hexahydrobenzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pulsus.com [pulsus.com]
- 8. arigobio.com [arigobio.com]
- 9. cellbiolabs.com [cellbiolabs.com]
Benchmarking the Antioxidant Potential of Novel Benzothiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel antioxidant compounds is a cornerstone of therapeutic development, aimed at combating the detrimental effects of oxidative stress implicated in a myriad of diseases. Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antioxidant potential.[1][2] This guide provides a comparative analysis of the antioxidant activity of newly synthesized benzothiazole derivatives, supported by experimental data from recent studies.
Quantitative Analysis of Antioxidant Activity
The antioxidant capacity of various novel benzothiazole derivatives has been rigorously evaluated using multiple in vitro assays. The data presented below summarizes the radical scavenging and reducing power of these compounds in comparison to established antioxidants like Ascorbic Acid and Trolox. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit 50% of the radical activity; a lower IC50 value indicates higher antioxidant potency.
| Compound ID | Antioxidant Assay | IC50 (µg/mL) | % Radical Inhibition | Reference Compound | Reference IC50 (µg/mL) | Source |
| Series 1: 2-Aryl Benzothiazoles | ||||||
| BTA-1 | DPPH | - | > Ascorbic Acid @ 40 µg/mL | Ascorbic Acid | - | |
| BTA-1 | ABTS | - | > Ascorbic Acid @ 40 µg/mL | Ascorbic Acid | - | |
| BTA-4 | ABTS | - | > Ascorbic Acid @ 40 µg/mL | Ascorbic Acid | - | |
| BTA-5 | DPPH | - | > Ascorbic Acid @ 60 µg/mL | Ascorbic Acid | - | |
| BTA-5 | ABTS | - | > Ascorbic Acid @ 40 µg/mL | Ascorbic Acid | - | |
| BTA-8 | DPPH | Comparable to Ascorbic Acid @ 80 µg/mL | - | Ascorbic Acid | - | |
| BTA-8 | ABTS | - | > Ascorbic Acid @ 40 µg/mL | Ascorbic Acid | - | |
| BTA-11 | ABTS | - | > Ascorbic Acid @ 40 µg/mL | Ascorbic Acid | - | |
| BTA-12 | ABTS | - | > Ascorbic Acid @ 40 µg/mL | Ascorbic Acid | - | |
| Series 2: Benzothiazole-Thiazolidinone Derivatives | ||||||
| 7a | DPPH | 167.27 | - | Ascorbic Acid | 26.49 | [3] |
| 7a | Hydroxyl Radical | 151.94 | - | Ascorbic Acid | 28.02 | [3] |
| 7b | DPPH | 112.92 | - | Ascorbic Acid | 26.49 | [3] |
| 7b | Hydroxyl Radical | 106.59 | - | Ascorbic Acid | 28.02 | [3] |
| 7c | DPPH | 236.95 | - | Ascorbic Acid | 26.49 | [3] |
| 7c | Hydroxyl Radical | 217.38 | - | Ascorbic Acid | 28.02 | [3] |
| 7d | DPPH | 323.68 | - | Ascorbic Acid | 26.49 | [3] |
| 7d | Hydroxyl Radical | 292.75 | - | Ascorbic Acid | 28.02 | [3] |
| 7e | DPPH | 214.74 | - | Ascorbic Acid | 26.49 | [3] |
| 7e | Hydroxyl Radical | 197.06 | - | Ascorbic Acid | 28.02 | [3] |
| Series 3: Coumarin Substituted Benzothiazoles | ||||||
| SC-7 | DPPH | - | Good in-vitro activity | - | - | [4] |
| Series 4: Multifunctional Benzothiazoles | ||||||
| 10a | DPPH | Good antioxidant activity | - | - | - | [5][6] |
| BZTidr4 | DPPH | 3.27 | >75% | - | - | [7] |
Note: "-" indicates that the specific data point was not provided in the cited source. The comparison to the reference compound is as stated in the source material.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below. These protocols are essential for the replication and validation of the reported findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to a pale yellow hydrazine is monitored spectrophotometrically at approximately 517 nm.[8]
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:[3]
where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.[3]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Data Analysis:
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.[8]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[7]
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Data Analysis:
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.[8]
-
The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., µmol Fe²⁺/g of compound).
-
Visualizing Antioxidant Mechanisms and Workflows
To better understand the processes involved in benchmarking the antioxidant activity of novel benzothiazole derivatives, the following diagrams illustrate the general mechanism of radical scavenging and a typical experimental workflow.
Caption: General mechanism of free radical scavenging by a benzothiazole derivative.
Caption: Experimental workflow for benchmarking antioxidant activity.
Structure-Activity Relationship (SAR) Insights
The antioxidant activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring.[1][5] Studies have indicated that electron-donating groups can enhance the radical scavenging capacity of these molecules.[3] For instance, the presence of hydroxyl or methoxy groups often leads to increased antioxidant activity. Conversely, electron-withdrawing groups may diminish this activity.[3] The position of these substituents also plays a crucial role, with substitutions at the C-2 and C-6 positions being particularly important for biological activity.[9][10] Further research focusing on SAR will be instrumental in the rational design of more potent benzothiazole-based antioxidants.
References
- 1. rjptonline.org [rjptonline.org]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure-Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benthamscience.com [benthamscience.com]
A Comparative Guide to the In-Vitro and In-Vivo Efficacy of Benzothiazole-Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] These compounds have garnered significant attention for their potential as therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the in-vitro and in-vivo efficacy of various benzothiazole-based compounds, supported by experimental data and detailed protocols to aid in research and development.
In-Vitro Efficacy: A Look at Cytotoxicity
The initial screening of potential anticancer agents typically involves in-vitro assays to determine their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.
The following tables summarize the in-vitro cytotoxicity of several classes of benzothiazole derivatives against a panel of human cancer cell lines.
Table 1: In-Vitro Cytotoxicity (IC50) of Benzamide-Based Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Methoxybenzamide Benzothiazole (41) | Various | 1.1 - 8.8 | [3] |
| Chloromethylbenzamide Benzothiazole (42) | Various | 1.1 - 8.8 | [3] |
Table 2: In-Vitro Cytotoxicity (IC50) of Thiazolidinone and Indole-Based Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Nitrobenzylidene Thiazolidinone Benzothiazole (54) | MCF-7 (Breast) | 36 | [3] |
| Nitrobenzylidene Thiazolidinone Benzothiazole (54) | HepG2 (Liver) | 48 | [3] |
| Chlorobenzyl Indole Semicarbazide Benzothiazole (55) | HT-29 (Colon) | 24 | [3] |
| Chlorobenzyl Indole Semicarbazide Benzothiazole (55) | H460 (Lung) | 290 | [3] |
| Chlorobenzyl Indole Semicarbazide Benzothiazole (55) | A549 (Lung) | 840 | [3] |
| Chlorobenzyl Indole Semicarbazide Benzothiazole (55) | MDA-MB-231 (Breast) | 880 | [3] |
Table 3: In-Vitro Cytotoxicity (IC50) of 2-(4-Aminophenyl)benzothiazole and Related Derivatives
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| 2-(4-Aminophenyl)benzothiazole (5a) | MCF-7 (Breast) | < 1 | [1][4] |
| 2-(4-Aminophenyl)benzothiazole (5a) | MDA-MB-468 (Breast) | < 1 | [1][4] |
| 2-(4-Amino-3-methylphenyl)benzothiazole (9a) | Various | Potent Activity | [1] |
| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX-610) | MCF-7 (Breast) | < 0.1 | [5] |
| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX-610) | MDA-MB-468 (Breast) | < 0.1 | [5] |
| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (10h) | MCF-7 (Breast) | < 1 | [4] |
| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (10h) | MDA-MB-468 (Breast) | < 1 | [4] |
In-Vivo Efficacy: From the Bench to Preclinical Models
Promising candidates from in-vitro studies are advanced to in-vivo testing to evaluate their efficacy and safety in a whole-organism context. Xenograft models in immunocompromised mice are commonly used, where human cancer cells are implanted, and tumor growth is monitored following treatment with the test compound.
Table 4: In-Vivo Antitumor Activity of 2-(4-Aminophenyl)benzothiazole Derivatives
| Compound | Animal Model | Tumor Model | Efficacy | Reference |
| 2-(4-Amino-3-methylphenyl)benzothiazole (9a) | Nude Mice | Human Mammary Carcinoma (ER+ and ER-) | Potent Growth Inhibition | [1] |
While specific quantitative in-vivo data is often limited in publicly available literature, the potent growth inhibition observed for compounds like 2-(4-amino-3-methylphenyl)benzothiazole in preclinical models underscores the therapeutic potential of this class of agents.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and reliability of research findings. Below are representative protocols for the MTT assay and an in-vivo xenograft mouse model.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[6]
-
Cell Seeding:
-
Harvest and count cancer cells, ensuring viability is greater than 90%.
-
Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzothiazole derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
In-Vivo Xenograft Mouse Model
This model is a standard for evaluating the antitumor efficacy of therapeutic agents in a living organism.[7][8]
-
Cell Preparation:
-
Culture the desired human cancer cell line (e.g., MCF-7, A549) to 80-90% confluency.
-
Harvest the cells by trypsinization, wash with sterile PBS, and perform a cell count and viability check. Viability should be >95%.
-
Resuspend the cell pellet in a sterile 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.[8]
-
-
Animal Procedure:
-
Use immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old.
-
Anesthetize the mouse using an approved anesthetic (e.g., isoflurane).
-
Disinfect the injection site (typically the right flank) with 70% ethanol.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells).[8]
-
Monitor the mouse until it fully recovers from anesthesia.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the health of the animals daily.
-
Once tumors become palpable (typically 5-10 days post-injection), begin measuring tumor size 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[8]
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
Administer the benzothiazole compound or vehicle control according to the planned dosing schedule and route (e.g., intraperitoneal, oral gavage).
-
Record the body weight of each mouse at each measurement time point to monitor for toxicity.
-
-
Endpoint and Data Analysis:
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size (e.g., >1500 mm³), or for a specified duration.[8]
-
Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in-vivo efficacy.
-
Visualizing the Path to Discovery
Diagrams are essential tools for illustrating complex biological pathways and experimental processes. The following diagrams, created using the DOT language, depict a typical workflow for anticancer drug screening and a key signaling pathway targeted by benzothiazole derivatives.
Experimental Workflow
This diagram outlines the sequential process of screening and evaluating potential benzothiazole-based anticancer agents, from initial in-vitro testing to in-vivo validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles -ORCA [orca.cardiff.ac.uk]
- 5. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Benzothiazole Derivatives as Amyloid Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
The accurate in vivo detection of amyloid-beta (Aβ) plaques is a cornerstone of Alzheimer's disease (AD) research and diagnosis. Benzothiazole derivatives, originating from the structural class of Thioflavin-T, have emerged as a pivotal class of imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). This guide provides an objective comparison of various benzothiazole derivatives, supported by experimental data, to aid researchers in selecting and developing next-generation amyloid imaging probes.
Quantitative Performance of Benzothiazole Derivatives
The efficacy of an amyloid imaging agent is determined by several key parameters, including its binding affinity for Aβ plaques, its ability to cross the blood-brain barrier (BBB), and its clearance rate from healthy brain tissue. The following tables summarize the quantitative performance of prominent benzothiazole derivatives.
Table 1: In Vitro Binding Affinities of Benzothiazole Derivatives for Amyloid-Beta
| Compound/Derivative | Ligand Type | Binding Affinity (K_i / K_d) (nM) | Aβ Target | Source |
| [¹¹C]6-OH-BTA-1 (PIB) | ¹¹C-labeled | K_d = 1.4 | Postmortem AD Frontal Cortex | [1][2] |
| [¹¹C]6-OH-BTA-1 (PIB) | ¹¹C-labeled | K_d = 4.7 | Synthetic Aβ(1-40) Fibrils | [1][2] |
| BTA-1 | Unlabeled | K_d = 5.8 | Postmortem AD Frontal Cortex | [3] |
| [¹¹C]5 (IBT) | ¹¹C-labeled | K_i = 3.5 | Synthetic Aβ(1-40) | [4] |
| [¹¹C]5 (IBT) | ¹¹C-labeled | K_i = 5.8 | Synthetic Aβ(1-42) | [4] |
| Novel Bithiophene Derivative | Unlabeled | K_i = 0.11 - 4.64 | Aβ Aggregates | [5] |
| 2-(4'-fluorophenyl)-1,3-benzothiazole | Unlabeled | K_i = 9.0 | Human AD Brain Homogenates | [6] |
| 6-amino-2-(4'-fluorophenyl)-1,3-benzothiazole | ¹⁸F-labeled | K_i ≤ 10 | Human Aβ Plaques | [7] |
| Ferulic Acid-Benzothiazole Dimer (4a) | Unlabeled | K_i = 0.53 | Aβ(1-42) Fibrils | [8] |
| Dibenzothiazole Derivatives | Unlabeled | K_i = 6.8 - 36 | AD Brain Tissue Homogenates | [9] |
| ⁹⁹ᵐTc-1 Complex | ⁹⁹ᵐTc-labeled | K_i = 13.6 | Amyloid Fibrils | [10] |
Table 2: In Vivo Performance of Radiolabeled Benzothiazole Derivatives in Mice
| Compound/Derivative | Initial Brain Uptake (%ID/g at 2 min) | Brain Clearance (%ID/g at 60 min) | Animal Model | Source |
| [¹²⁵I]13 | 3.42 | 0.53 | Normal Mice | [5] |
| [¹²⁵I]10 | 0.87 | N/A | Normal Mice | [5] |
| [¹⁸F]2-(4'-fluorophenyl)-1,3-benzothiazole | 3.20 | 0.21 | Normal Mice | [6] |
| [¹²⁵I]-Dibenzothiazole | 3.71 | 0.43 | Normal Mice | [9] |
| [⁶⁸Ga]Ga-YW-15 | 0.26 | 0.03 (at 2h) | CD-1 Mice | [11][12] |
| [⁶⁸Ga]Ga-YW-18 | 0.33 | 0.01 (at 2h) | CD-1 Mice | [11][12] |
| [⁹⁹ᵐTc]-1 Complex | 0.53 | N/A | Healthy Mice | [10] |
| [⁹⁹ᵐTc]-1 Complex | N/A | 1.94 (retained at 90 min) | 5xFAD Transgenic Mice | [10] |
Visualizing Key Processes and Comparisons
To better understand the context of amyloid imaging agent development and the relationships between different compounds, the following diagrams are provided.
Caption: Simplified pathway of amyloid-beta plaque formation.
Caption: General workflow for amyloid PET imaging agent development.
Caption: Logical comparison of benzothiazole tracer classes.
Experimental Protocols
The data presented in this guide are derived from standardized experimental procedures. Below are summarized methodologies for key experiments.
In Vitro Competition Binding Assays
This assay is used to determine the binding affinity (K_i or K_d) of a novel compound for Aβ aggregates.
-
Preparation of Aβ Aggregates: Synthetic Aβ peptides (e.g., Aβ₁₋₄₀ or Aβ₁₋₄₂) are incubated to form fibrillar aggregates. Alternatively, brain homogenates from confirmed AD patients are used as a source of native Aβ plaques.[1][2][3]
-
Competitive Binding: A fixed concentration of a radiolabeled benzothiazole derivative with known high affinity (e.g., [³H]BTA-1 or [¹²⁵I]TZDM) is incubated with the Aβ aggregates.[1][8]
-
Incubation: Various concentrations of the unlabeled test compound (the "competitor") are added to the mixture.
-
Separation and Counting: The mixture is filtered to separate the bound radioligand from the unbound. The radioactivity retained on the filter is measured using a gamma or scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo Biodistribution Studies
These studies assess the pharmacokinetic profile of a radiolabeled imaging agent, particularly its brain uptake and clearance.
-
Animal Models: Studies are typically conducted in normal, healthy mice (e.g., CD-1 or SCID mice) to evaluate BBB penetration and washout from non-target tissues.[5][7][11]
-
Radiotracer Administration: The radiolabeled compound is administered intravenously (e.g., via tail vein injection).[5]
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 2, 5, 30, 60 minutes).[5][9]
-
Tissue Dissection and Measurement: The brain and other major organs are dissected, weighed, and their radioactivity is measured in a gamma counter.
-
Data Calculation: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).[5][9] This allows for the evaluation of initial brain entry (typically at 2 or 5 minutes) and the rate of clearance from the brain over time.
In Vitro Autoradiography
This technique visualizes the specific binding of a radiotracer to Aβ plaques in brain tissue sections.
-
Tissue Preparation: Post-mortem brain sections from AD transgenic mice (e.g., APP/PS1 or 5xFAD models) or humans are used.[5][11][13]
-
Incubation: The brain sections are incubated with the radiolabeled benzothiazole derivative.
-
Blocking Study: To confirm binding specificity, adjacent sections are co-incubated with an excess of an unlabeled Aβ-binding compound (e.g., BTA-1) to block the specific binding sites.[13]
-
Washing and Exposure: Sections are washed to remove non-specifically bound tracer and then exposed to a phosphor imaging plate or film.
-
Imaging: The resulting autoradiographic images show the distribution and density of the radiotracer binding, which can be compared with histological staining for Aβ plaques (e.g., Congo Red or immunohistochemistry) on adjacent sections to confirm co-localization.[5][13]
Conclusion
The benzothiazole scaffold has proven to be a remarkably versatile and effective platform for the development of amyloid imaging agents. The prototypical ¹¹C-labeled Pittsburgh Compound-B ([¹¹C]PIB) set the gold standard with its high affinity and specificity.[1][2] However, its short half-life (20 minutes) limited its widespread clinical use.
Subsequent research has focused on developing ¹⁸F-labeled derivatives (half-life of ~110 minutes), such as Flutemetamol, which offer logistical advantages and have received clinical approval.[14] These agents facilitate broader distribution and more flexible scanning protocols. Further innovations include the development of derivatives for SPECT imaging (using ⁹⁹ᵐTc) and specialized PET agents (using ⁶⁸Ga) that may be particularly useful for applications like imaging cerebral amyloid angiopathy (CAA) due to their lower brain uptake profiles.[10][11][12]
The choice of an optimal imaging agent depends on the specific research or clinical question. For high-throughput preclinical screening, iodinated (¹²⁵I) compounds are valuable. For clinical utility, ¹⁸F-labeled agents are currently favored. The ongoing development of novel benzothiazole derivatives continues to refine the tools available for the in vivo study of Alzheimer's disease, enabling earlier diagnosis, monitoring of disease progression, and the evaluation of anti-amyloid therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 11C-labeled imidazo[2,1-b]benzothiazoles (IBTs) as PET tracers for imaging β-amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ferulic acid and benzothiazole dimer derivatives with high binding affinity to beta-amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dibenzothiazoles as novel amyloid-imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(4′-Aminophenyl)benzothiazole Labeled with 99mTc-Cyclopentadienyl for Imaging β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 14. Novel Tracers and Radionuclides in PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzothiazole-2-Carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of benzothiazole-2-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not merely on following regulations, but on understanding the chemical principles that underpin these essential safety protocols.
Hazard Assessment and Initial Handling: Understanding the Risks
This compound (CAS No. 3622-04-6) is a heterocyclic aromatic carboxylic acid. While specific toxicity data for this compound is not extensively documented, the benzothiazole moiety and the carboxylic acid functional group necessitate a cautious approach.[1] Benzothiazole and its derivatives are known to be dermal sensitizers, respiratory tract irritants, and may have other toxicological effects.[1][2][3] The carboxylic acid group confers corrosive properties. Therefore, it is imperative to treat this compound as a hazardous substance.
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation or burns.[4][5]
-
Respiratory Tract Irritation: Inhalation of dusts or aerosols should be avoided.[4][5]
-
Environmental Hazard: Benzothiazole derivatives can be harmful to aquatic life.[6]
Before commencing any work that will generate this compound waste, a thorough risk assessment should be conducted. All personnel handling this chemical must be familiar with the Safety Data Sheet (SDS) and receive appropriate training.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling this compound and its waste:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield may be required for splash hazards. | Protects against splashes and airborne particles that can cause serious eye irritation or injury. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. | Prevents skin contact, which can lead to irritation and sensitization.[2][3] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for small-scale laboratory use with adequate ventilation. A NIOSH-approved respirator may be necessary for large spills or if dusts are generated. | Ensures that airborne concentrations of the chemical are kept below permissible exposure limits.[4] |
Spill Management: Preparedness and Response
Accidents can happen, but a well-defined spill response plan can mitigate the consequences.
For small spills:
-
Alert colleagues and restrict access to the affected area.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels to absorb the initial spill.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
For large spills:
-
Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
If safe to do so, close the sash of the fume hood where the spill occurred to contain vapors.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Step-by-Step Disposal Protocol: A Self-Validating System
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste . It should never be disposed of down the drain or in the regular trash.[7]
Waste Segregation and Containerization
Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for all this compound waste. This includes the pure compound, solutions, and any contaminated materials (e.g., pipette tips, weighing paper, gloves).
-
Chemical Compatibility: The container must be made of a material compatible with acidic and organic compounds. High-density polyethylene (HDPE) is a suitable choice. Avoid using metal containers for acidic waste.
-
Container Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Corrosive, Irritant)
-
The date of accumulation
-
The name of the principal investigator and laboratory location
-
On-Site Accumulation and Storage
-
Satellite Accumulation Area (SAA): The waste container should be kept in a designated SAA, which is at or near the point of generation and under the control of the operator.
-
Closed Container: The waste container must be kept securely closed at all times, except when adding waste. A funnel left in the opening is not considered a closed container.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (typically 90-180 days), contact your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) for this compound to the disposal contractor.
-
Incineration: The most common and environmentally sound disposal method for this type of organic waste is high-temperature incineration by a licensed facility.[2]
A Note on Neutralization
While carboxylic acids can be neutralized with a base, this is not a recommended disposal method for this compound in a laboratory setting. The resulting salt solution would still be considered hazardous waste due to the presence of the benzothiazole moiety and would require collection and disposal by a licensed contractor. Furthermore, attempting to neutralize the waste in the lab can generate heat and aerosols, posing unnecessary risks. Any in-lab treatment of hazardous waste requires specific permits and should only be performed with the explicit approval and guidance of your EHS department.[8]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound.
Regulatory Framework: Adherence to EPA Guidelines
The disposal of this compound falls under the regulations of the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). While this specific compound may not be a "listed" hazardous waste, it would likely be classified as a "characteristic" hazardous waste.
-
Corrosivity (D002): As a carboxylic acid, it may have a pH of ≤ 2, meeting the criteria for corrosive waste.[9]
-
Toxicity: Benzothiazole derivatives have known toxic effects, and if the waste meets the criteria of the Toxicity Characteristic Leaching Procedure (TCLP), it would be classified as toxic waste.
It is the responsibility of the waste generator (the laboratory) to make an accurate hazardous waste determination. However, as a best practice, it is prudent to manage this compound as hazardous waste without extensive testing.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding the hazards, utilizing appropriate PPE, and adhering to a systematic disposal protocol, we can ensure a safe working environment and maintain our commitment to environmental stewardship. This guide provides the foundational knowledge to achieve these goals, fostering a culture where safety and scientific excellence go hand-in-hand.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. synerzine.com [synerzine.com]
- 6. Benzothiazole - Wikipedia [en.wikipedia.org]
- 7. actenviro.com [actenviro.com]
- 8. my.alfred.edu [my.alfred.edu]
- 9. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
Navigating the Safe Handling of Benzothiazole-2-Carboxylic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling of Benzothiazole-2-carboxylic acid (CAS No. 3622-04-6), with a focus on the correct selection and use of Personal Protective Equipment (PPE) and compliant disposal protocols. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Risks: Hazard Profile of this compound
This compound is an irritant to the skin, eyes, and respiratory system.[1] It is also harmful if swallowed.[1] A thorough understanding of its hazard profile is the first step in establishing a safe handling protocol.
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
These classifications necessitate a comprehensive PPE strategy to prevent accidental exposure.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this compound. The following recommendations are based on established safety protocols and the specific hazards associated with this compound.
Hand Protection: The Critical Barrier
Recommended Glove Materials:
| Glove Material | General Resistance to Acids | Key Considerations |
| Nitrile | Good to Excellent for many weak acids.[3][4][5][6] | Offers good puncture and abrasion resistance.[7] It is a suitable choice for incidental contact and splash protection. For prolonged contact, consider thicker gloves or double-gloving. |
| Neoprene | Good to Excellent for a range of acids.[8][9] | Provides good flexibility and dexterity.[9] A robust option for handling both acids and bases. |
| Butyl Rubber | Excellent for many strong and corrosive acids.[9][10] | Offers a high level of permeation resistance to a wide variety of chemicals.[10] Recommended for situations with a higher risk of prolonged or significant exposure. |
Disclaimer: The information in this table is a general guide. It is imperative to consult the specific chemical resistance guide from your glove manufacturer for data on this compound or structurally similar compounds before use. Always inspect gloves for any signs of degradation or perforation before and during use.
Eye and Face Protection: Shielding from Splashes and Dust
Given that this compound causes serious eye irritation, robust eye and face protection is mandatory.[2]
-
Chemical Safety Goggles: These should be worn at all times when handling the compound, even in small quantities. They must provide a complete seal around the eyes to protect from splashes and airborne particles.
-
Face Shield: In addition to safety goggles, a face shield is required when there is a significant risk of splashing or when handling larger quantities of the solid that could generate dust.
Body Protection: Preventing Skin Contact
To prevent skin contact, appropriate body protection must be worn.
-
Laboratory Coat: A properly fastened lab coat made of a suitable chemical-resistant material is the minimum requirement.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Full-Body Protection: In situations involving large quantities or a high likelihood of significant exposure, a chemical-resistant suit may be necessary.
Respiratory Protection: Guarding Against Inhalation
This compound may cause respiratory irritation, especially if handled as a powder that can become airborne.[2]
-
Engineering Controls: The primary method for controlling respiratory hazards is to handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[11] All personnel requiring respiratory protection must be properly fit-tested and trained in its use.
Operational Plan: Step-by-Step PPE Procedures
A disciplined approach to donning and doffing PPE is as crucial as the selection of the equipment itself to prevent cross-contamination.
Donning (Putting On) PPE Sequence
References
- 1. miemss.org [miemss.org]
- 2. Your Guide to Learn How to Don and Doff PPE | Liberty Safety [libertysafety.com]
- 3. gloves.com [gloves.com]
- 4. soscleanroom.com [soscleanroom.com]
- 5. us.unigloves.com [us.unigloves.com]
- 6. aibonsafety.com [aibonsafety.com]
- 7. msesupplies.com [msesupplies.com]
- 8. esafetysupplies.com [esafetysupplies.com]
- 9. envirosafetyproducts.com [envirosafetyproducts.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. healthcarecompliancepros.com [healthcarecompliancepros.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
